molecular formula C6H8N2O2S B372717 Sulfanilamide CAS No. 63-74-1

Sulfanilamide

Cat. No.: B372717
CAS No.: 63-74-1
M. Wt: 172.21 g/mol
InChI Key: FDDDEECHVMSUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfanilamide is a foundational sulfonamide antibiotic with significant historical and ongoing research value. As the active metabolite of the prodrug Prontosil, it paved the way for the antibiotic revolution in medicine by being the first broadly effective systemic antibacterial agent . Its primary mechanism of action is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) . By acting as a structural analog of para-aminobenzoic acid (PABA), this compound disrupts the bacterial folate synthesis pathway, thereby inhibiting the production of essential nucleic acids and exerting a bacteriostatic effect . Beyond its antibacterial properties, this compound also functions as a carbonic anhydrase inhibitor, expanding its utility in various research models . Researchers apply this compound in studies concerning microbial pathogenesis, antibiotic resistance mechanisms, and the biochemistry of folate metabolism. This compound is a white or yellowish-white, odorless crystalline powder with a melting point of 164-166 °C . It has a molecular formula of C6H8N2O2S and a molecular weight of 172.21 g/mol . It is sparingly soluble in water . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-aminobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDDEECHVMSUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10103-15-8 (hydrochloride salt), 6101-31-1 (hydrochloride)
Record name Sulfanilamide [INN:DCF:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4023622
Record name Sulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Sulfanilamide is a white powder. pH of 0.5% aqueous solution: 5.8-6.1. (NTP, 1992), Solid; [Merck Index], Solid
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfanilamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Sulfanilamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>25.8 [ug/mL] (The mean of the results at pH 7.4), 0.1 to 1.0 mg/mL at 72 °F (NTP, 1992), IN WATER: 7.5 G/L AT 25 °C & 477 G/L AT 100 °C, 1 G DISSOLVES IN ABOUT 37 ML OF ALC & ABOUT 5 ML ACETONE, INSOL IN CHLOROFORM, ETHER, BENZENE & PETROLEUM ETHER; SOL IN GLYCEROL, PROPYLENE GLYCOL, HYDROCHLORIC ACID, SOLN OF POTASSIUM AND SODIUM HYDROXIDE, SOL IN ETHANOL, Water solubility = 8.36X10+3 mg/l at 25 °C, 1.04e+01 g/L
Record name SID47193670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfanilamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFANILAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfanilamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.08 @ 25 °C
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name SULFANILAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.0000073 [mmHg]
Record name Sulfanilamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

LEAFLETS FROM AQ ALCOHOL, CRYSTALS

CAS No.

63-74-1
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfanilamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sulfanilamide [INN:DCF:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000063741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sulfanilamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name sulfanilamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757404
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name sulfanilamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7618
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, 4-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sulfanilamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4023622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulphanilamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.513
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SULFANILAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21240MF57M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SULFANILAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfanilamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

329 to 331 °F (NTP, 1992), 165.5 °C
Record name SULFANILAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21048
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Sulfanilamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00259
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SULFANILAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/223
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Sulfanilamide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014404
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Sulfanilamide on Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underpinning the antibacterial activity of sulfanilamide. It covers the core biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Competitive Inhibition

This compound is a pioneering sulfonamide antibiotic that exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the de novo synthesis of folic acid (folate) in bacteria.[1][4]

The mechanism hinges on the structural similarity between this compound and the natural substrate of DHPS, para-aminobenzoic acid (PABA).[1][5] Due to this resemblance, this compound binds to the PABA-binding site on the DHPS enzyme.[6] This binding event physically obstructs PABA from accessing the active site, thereby halting the catalytic reaction.[1][5] The inhibition of DHPS disrupts the production of 7,8-dihydropteroate, a direct precursor to dihydrofolate and subsequently tetrahydrofolate (THF).[7][8]

THF is an essential cofactor for the synthesis of vital cellular components, including purines, thymidine, and certain amino acids (e.g., methionine).[8] By preventing THF synthesis, this compound deprives the bacterial cell of the necessary building blocks for DNA, RNA, and protein production, ultimately leading to the cessation of growth and replication.[1] This selective toxicity is highly effective against bacteria because humans and other mammals lack the DHPS enzyme and instead acquire folate from their diet.[1][2][9]

The Bacterial Folic Acid Synthesis Pathway

The antibacterial action of this compound is best understood in the context of the multi-step folic acid synthesis pathway. The diagram below illustrates the key enzymatic steps, the role of DHPS, and the specific point of inhibition by this compound.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and this compound Inhibition cluster_DHPS Site of Inhibition GTP GTP GCYH1 GTP cyclohydrolase I GTP->GCYH1 DHPPP 6-hydroxymethyl-7,8- dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHFS Dihydrofolate Synthase (DHFS) Dihydropteroate->DHFS + Glutamate Dihydrofolate Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Precursors Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Precursors 1-C Transfers This compound This compound This compound->DHPS Competitive Inhibition GCYH1->DHPPP DHPS->Dihydropteroate DHFS->Dihydrofolate DHFR->Tetrahydrofolate

This compound competitively inhibits DHPS, blocking PABA binding.

Quantitative Inhibitory Data

The efficacy of this compound and its derivatives as inhibitors of DHPS is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values vary depending on the bacterial species and the specific sulfonamide derivative.

CompoundTarget EnzymeOrganismIC₅₀ (µM)Kᵢ (µM)Reference
This compoundDHPSPneumocystis carinii> 500-[10]
SulfamethoxazoleDHPSPneumocystis carinii12044[10]
DapsoneDHPSPneumocystis carinii0.40.2[10]
Compound 11a DHPSNot Specified2.76 µg/mL-[11]
Nitrosoisocytosine 12 DHPSNot Specified1.6-[12]

Note: Data is compiled from various sources and methodologies. Direct comparison requires careful consideration of the experimental conditions.

Experimental Protocols

The determination of DHPS inhibition by this compound is typically performed using enzymatic assays. A widely used method is the coupled spectrophotometric assay.

Protocol: Continuous Coupled Spectrophotometric Assay for DHPS Inhibition

This assay measures DHPS activity by coupling the production of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored as a decrease in absorbance at 340 nm.[13][14]

1. Principle:

  • Reaction 1 (DHPS): DHPP + PABA → 7,8-Dihydropteroate + Pyrophosphate

  • Reaction 2 (DHFR - Coupling): 7,8-Dihydropteroate + NADPH + H⁺ → 7,8-Dihydrofolate + NADP⁺ The rate of NADPH consumption (measured by the decrease in A₃₄₀) is directly proportional to the rate of DHPS activity.[14]

2. Reagents & Materials:

  • Recombinant DHPS enzyme from the organism of interest.

  • Recombinant DHFR enzyme (in excess).

  • Substrates: 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), p-Aminobenzoic acid (PABA).

  • Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH).

  • Inhibitor: this compound stock solution (e.g., in DMSO).

  • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.[14]

  • UV-transparent 96-well microplates.

  • Temperature-controlled UV-Vis microplate reader.

3. Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO. For control wells (0% inhibition), use DMSO alone.[14]

    • Prepare an "Enzyme Mix" containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a "Substrate Mix" containing PABA, DHPP, and NADPH in pre-warmed assay buffer.[14] (Typical final concentrations: 10-50 µM PABA, 10-50 µM DHPP, 150-200 µM NADPH).[14]

  • Assay Setup (96-well plate):

    • Add 2 µL of the this compound serial dilutions or DMSO to the appropriate wells.

    • Add 168 µL of the Enzyme Mix to all wells.

    • Pre-incubate the plate at 37°C for 5 minutes.[14]

  • Reaction Initiation & Measurement:

    • Initiate the reaction by adding 30 µL of the pre-warmed Substrate Mix to all wells.

    • Immediately place the plate in the microplate reader (pre-set to 37°C).

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[14]

4. Data Analysis:

  • Calculate the initial reaction velocity (v₀) for each concentration of the inhibitor from the linear portion of the absorbance vs. time plot.

  • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the this compound concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, the assay is repeated at several different concentrations of the substrate (PABA). The data can then be analyzed using a double reciprocal plot (Lineweaver-Burk plot), which for competitive inhibition will show lines intersecting at the y-axis.[6]

The workflow for this experimental protocol is visualized below.

Assay_Workflow Experimental Workflow for DHPS Inhibition Assay A Prepare Reagents (Buffer, Enzymes, Substrates, Inhibitor Dilutions) B Dispense Inhibitor (this compound) or DMSO (Control) into Microplate A->B C Add Enzyme Mix (DHPS + DHFR) to all wells B->C D Pre-incubate plate (e.g., 5 min at 37°C) C->D E Initiate Reaction: Add Substrate Mix (PABA, DHPP, NADPH) D->E F Immediately Read Absorbance at 340 nm kinetically E->F G Calculate Initial Velocities (v₀) F->G H Plot % Inhibition vs. [Inhibitor] and Determine IC₅₀ G->H

Step-by-step workflow for the DHPS spectrophotometric inhibition assay.

Conclusion

The antibacterial efficacy of this compound is a direct result of its function as a competitive inhibitor of dihydropteroate synthase. By mimicking the natural substrate PABA, it effectively blocks the bacterial folate synthesis pathway, a process essential for microbial survival. The quantitative analysis of its inhibitory action and the detailed protocols for its measurement provide a robust framework for the continued study of sulfonamides and the development of new antimicrobial agents targeting this validated pathway.

References

The Intricate Dance of Inhibition: A Technical Guide to the Interaction of Para-Aminobenzoic Acid and Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biochemical interaction between para-aminobenzoic acid (PABA) and its competitive inhibitor, sulfanilamide. This classic example of competitive antagonism of a key metabolic pathway has been a cornerstone of antimicrobial drug development. Here, we delve into the molecular mechanism, present key quantitative data, detail experimental protocols for studying this interaction, and provide visual representations of the underlying biological and experimental frameworks.

The Core Interaction: Competitive Inhibition of Dihydropteroate Synthase

The antibacterial action of this compound and other sulfonamide drugs stems from their structural similarity to PABA.[1][2][3] This mimicry allows them to act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[4][5][6] DHPS is a critical enzyme in the bacterial folic acid (vitamin B9) synthesis pathway, catalyzing the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[5][6] Folic acid is an essential precursor for the synthesis of nucleotides and certain amino acids, making it vital for bacterial growth and replication.[7][8]

By binding to the active site of DHPS, this compound physically blocks the binding of the natural substrate, PABA, thereby halting the production of dihydropteroate and, consequently, folic acid.[1][2] This leads to a bacteriostatic effect, meaning it inhibits bacterial growth rather than directly killing the bacteria.[7] A key advantage of this mechanism for therapeutic use is its selectivity; humans do not synthesize their own folic acid and instead obtain it from their diet, making them largely unaffected by DHPS inhibitors.[7]

Quantitative Analysis of Inhibition

The efficacy of this compound and its derivatives as competitive inhibitors can be quantified through several key parameters, including the inhibition constant (Ki), the Michaelis constant (Km) for the natural substrate (PABA), and the half-maximal inhibitory concentration (IC50). These values are crucial for comparing the potency of different inhibitors and understanding the enzyme-substrate and enzyme-inhibitor interactions.

Table 1: Kinetic Parameters for Dihydropteroate Synthase (DHPS)
Enzyme SourceSubstrate/InhibitorParameterValue (µM)Reference(s)
Plasmodium falciparum (sensitive)SulfadoxineKi0.14[1]
Plasmodium falciparum (resistant)SulfadoxineKi112[1]
Toxoplasma gondiiSulfamethoxazoleKiVaries[9]
Escherichia coliSulfanilamidesEII50Varies[10]
Escherichia coliSulfones-Varies[11]
Plasmodium falciparump-Aminobenzoic Acid (PABA)KmLow (efficient catalysis)[1]

Note: Ki and IC50 values can vary depending on the specific experimental conditions, including the bacterial or protozoal strain and the assay methodology used.

Experimental Protocols for Studying DHPS Inhibition

The competitive inhibition of DHPS by this compound can be investigated using various in vitro assays. The continuous spectrophotometric assay is a widely used and robust method.

Continuous Spectrophotometric Assay for DHPS Activity

This assay measures the activity of DHPS by coupling the formation of dihydropteroate to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, is directly proportional to the DHPS activity.[12]

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • This compound (or other sulfonamide inhibitor)

  • Dihydrofolate reductase (DHFR) (as the coupling enzyme)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of DHPPP, varying concentrations of PABA, a fixed concentration of this compound (for inhibition studies), an excess of DHFR, and NADPH.

  • Enzyme Addition: Initiate the reaction by adding a known amount of DHPS to the reaction mixture.

  • Spectrophotometric Monitoring: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot.

  • Determination of Kinetic Parameters:

    • To determine the Km for PABA, measure the initial velocities at various PABA concentrations in the absence of the inhibitor.

    • To determine the Ki for this compound, measure the initial velocities at a fixed PABA concentration and varying concentrations of the inhibitor.

    • The data can be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and calculate the Km and Ki values.[2][13][14]

Visualizing the Molecular and Experimental Landscape

Diagrams are invaluable tools for conceptualizing complex biological pathways and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

Bacterial Folic Acid Synthesis Pathway

Folic_Acid_Pathway cluster_folate_synthesis Bacterial Folic Acid Synthesis cluster_inhibition Site of this compound Action GTP Guanosine Triphosphate (GTP) DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) GTP->DHPPP Multiple Steps Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate PABA para-Aminobenzoic Acid (PABA) PABA->Dihydropteroate DHPS Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHPS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR Nucleotides_Amino_Acids Nucleotides_Amino_Acids Tetrahydrofolate->Nucleotides_Amino_Acids One-carbon transfers Nucleotides_AminoAcids Nucleotides & Amino Acids This compound This compound This compound->DHPS Inhibits

Caption: The bacterial folic acid synthesis pathway and the site of this compound inhibition.

Mechanism of Competitive Inhibition

Competitive_Inhibition cluster_reaction Enzyme-Substrate Interaction cluster_inhibition Competitive Inhibition Enzyme DHPS (E) ES_Complex DHPS-PABA Complex (ES) Enzyme->ES_Complex EI_Complex DHPS-Sulfanilamide Complex (EI) Enzyme->EI_Complex Substrate PABA (S) ES_Complex->Enzyme Product Dihydropteroate (P) ES_Complex->Product Inhibitor This compound (I)

Caption: Competitive inhibition of DHPS by this compound.

Experimental Workflow for Determining Inhibition Type

Experimental_Workflow Start Start: Prepare Reagents Assay_Setup Set up reaction mixtures with varying [PABA] and [this compound] Start->Assay_Setup Incubation Initiate reaction by adding DHPS Assay_Setup->Incubation Data_Collection Monitor absorbance change at 340 nm Incubation->Data_Collection Velocity_Calc Calculate initial reaction velocities (v₀) Data_Collection->Velocity_Calc Plotting Generate Lineweaver-Burk plot (1/v₀ vs 1/[PABA]) Velocity_Calc->Plotting Analysis Analyze plot to determine Km, Vmax, and Ki Plotting->Analysis Conclusion Conclude inhibition type and potency Analysis->Conclusion

References

An In-depth Technical Guide to Dihydropteroate Synthase Inhibition by Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the inhibition of dihydropteroate synthase (DHPS) by sulfanilamide and other sulfonamides. It delves into the core mechanism of action, presents quantitative inhibitory data, and outlines detailed experimental protocols for studying this crucial antimicrobial target.

Introduction: The Critical Role of Dihydropteroate Synthase in Folate Biosynthesis

Dihydropteroate synthase (DHPS) is a key enzyme (EC 2.5.1.15) in the de novo folate biosynthesis pathway, which is essential for the survival of many microorganisms, including bacteria, protozoa, and fungi.[1][2] This pathway is responsible for the synthesis of tetrahydrofolate (THF), a vital cofactor in a variety of one-carbon transfer reactions. These reactions are crucial for the biosynthesis of essential molecules such as purines, thymidine, and certain amino acids like methionine and glycine.[3] Consequently, the inhibition of DHPS leads to a depletion of these essential building blocks, ultimately resulting in a bacteriostatic effect that halts microbial growth and proliferation.[4]

Crucially, mammals, including humans, do not possess the enzymatic machinery for de novo folate synthesis and instead obtain folates from their diet. This fundamental metabolic difference makes DHPS an attractive and selective target for antimicrobial drug development.[1][2]

Mechanism of Action: Competitive Inhibition by this compound

This compound and other drugs belonging to the sulfonamide class are structural analogs of para-aminobenzoic acid (pABA), the natural substrate of DHPS.[5] This structural mimicry is the basis of their inhibitory action. Sulfonamides act as competitive inhibitors, binding to the pABA-binding site on the DHPS enzyme.[4] This binding event physically obstructs the binding of the natural substrate, pABA, thereby preventing the condensation reaction with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]

The inhibition is a competitive one, meaning that the degree of inhibition is dependent on the relative concentrations of the inhibitor (sulfonamide) and the substrate (pABA). An excess of pABA can overcome the inhibitory effects of sulfonamides.

Caption: Inhibition of the bacterial folic acid synthesis pathway by this compound.

Quantitative Data: Inhibitory Potency of Sulfonamides

The inhibitory potency of this compound and other sulfonamides against DHPS is typically quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific sulfonamide, the source of the DHPS enzyme (i.e., the bacterial species), and the experimental conditions.

SulfonamideEnzyme SourceIC50 (µM)Ki (µM)Reference
This compoundArabidopsis thaliana18.6-[6]
SulfacetamideArabidopsis thaliana9.6-[6]
SulfadiazineArabidopsis thaliana4.2-[6]
SulfadoxinePlasmodium falciparum (sensitive)-0.14[7]
SulfadoxinePlasmodium falciparum (highly resistant)-112[7]
SulfamethoxazoleEscherichia coli-5.1[8]

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental protocols.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of DHPS by this compound.

DHPS Enzyme Kinetics Assay (Continuous Spectrophotometric Method)

This assay continuously monitors the DHPS-catalyzed reaction by coupling the production of pyrophosphate (PPi) to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

  • para-Aminobenzoic acid (pABA) substrate

  • This compound (or other sulfonamide inhibitor)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5

  • Coupling enzymes: Pyrophosphatase, Pyruvate Kinase, Lactate Dehydrogenase

  • Phosphoenolpyruvate (PEP)

  • NADH

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Prepare Reagent Mix: In the assay buffer, prepare a reagent mix containing final concentrations of:

    • 1 mM PEP

    • 0.2 mM NADH

    • 5 units/mL Pyruvate Kinase

    • 7 units/mL Lactate Dehydrogenase

    • 1 unit/mL Pyrophosphatase

  • Prepare Substrate and Inhibitor Solutions: Prepare stock solutions of DHPPP, pABA, and this compound in the assay buffer.

  • Assay Setup:

    • To each well/cuvette, add the reagent mix.

    • Add varying concentrations of this compound (for IC50 determination) or a fixed concentration (for mechanism studies). For control wells, add buffer instead of the inhibitor.

    • Add a fixed, non-saturating concentration of pABA.

    • Add the purified DHPS enzyme to a final concentration that gives a linear reaction rate for at least 10 minutes.

  • Initiate Reaction: Start the reaction by adding DHPPP.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) from the linear portion of the absorbance vs. time plot.

    • For IC50 determination, plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve.

    • For Ki determination, perform the assay at different concentrations of both pABA and this compound and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.

DHPS Spectrophotometric Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Reagents Prepare Reagent Mix (Coupling Enzymes, PEP, NADH) Add_Reagents Add Reagent Mix, Inhibitor, pABA, and DHPS to Plate/Cuvette Prep_Reagents->Add_Reagents Prep_Sub_Inhib Prepare Substrate (DHPPP, pABA) and Inhibitor (this compound) Solutions Prep_Sub_Inhib->Add_Reagents Initiate Initiate Reaction with DHPPP Add_Reagents->Initiate Monitor Monitor Absorbance Decrease at 340 nm Initiate->Monitor Calc_Rate Calculate Initial Reaction Velocity Monitor->Calc_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] or Lineweaver-Burk Plot Calc_Rate->Plot_Data Determine_Values Determine IC50 or Ki Plot_Data->Determine_Values

References

An In-depth Technical Guide on the Role of Sulfanilamide in Bacterial Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The bacterial folic acid synthesis pathway represents a cornerstone of antimicrobial drug discovery, with sulfanilamide and its derivatives (sulfonamides) being the first class of synthetic antibiotics to be used clinically. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate pathway. We delve into the quantitative kinetics of this inhibition, present detailed experimental protocols for assessing enzyme inhibition, and visualize the metabolic pathway and experimental workflows using the DOT language for Graphviz. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of antimicrobial resistance and the development of novel therapeutics targeting this essential bacterial pathway.

Introduction

Folic acid (vitamin B9) is an essential nutrient for all living organisms, serving as a precursor for the synthesis of tetrahydrofolate (THF). THF and its derivatives are vital cofactors in one-carbon transfer reactions, which are crucial for the biosynthesis of purines, thymidine, and certain amino acids, all of which are necessary for DNA, RNA, and protein synthesis.[1][2] While humans obtain folic acid from their diet, most bacteria are unable to uptake exogenous folate and therefore must synthesize it de novo.[2][3] This metabolic distinction provides a selective target for antimicrobial agents.

The bacterial folic acid synthesis pathway begins with guanosine triphosphate (GTP) and culminates in the production of THF.[3] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[4][5]

This compound, the parent compound of the sulfonamide class of antibiotics, is a structural analog of PABA.[6] This structural mimicry allows it to act as a competitive inhibitor of DHPS, thereby blocking the synthesis of folic acid and leading to a bacteriostatic effect where bacterial growth and replication are halted.[1][4][7] This guide will explore the intricacies of this inhibitory mechanism.

Mechanism of Action of this compound

The primary antibacterial action of this compound is its competitive inhibition of dihydropteroate synthase (DHPS).[1][4] Due to its structural similarity to the natural substrate PABA, this compound binds to the active site of DHPS.[6] This binding event prevents PABA from accessing the active site, thereby halting the synthesis of 7,8-dihydropteroate, a direct precursor to dihydrofolic acid (DHF).[1][8]

The inhibition of this crucial step in the folate pathway leads to a depletion of the intracellular pool of THF. Without sufficient THF, bacteria are unable to synthesize the necessary building blocks for DNA and RNA, ultimately leading to the cessation of cell division and growth.[1][7] The selective toxicity of this compound and other sulfonamides is due to the fact that mammalian cells lack the DHPS enzyme and instead rely on dietary folate, which is transported into the cell.[2][4]

The Bacterial Folic Acid Synthesis Pathway

The bacterial folic acid synthesis pathway is a multi-step enzymatic process. The key step inhibited by this compound is the conversion of PABA and DHPPP to 7,8-dihydropteroate, catalyzed by DHPS.

Folic_Acid_Synthesis_Pathway cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Site of this compound Action GTP GTP DHNP 7,8-Dihydroneopterin -triphosphate GTP->DHNP GTP Cyclohydrolase I DHPPP 6-Hydroxymethyl-7,8- dihydropterin pyrophosphate DHNP->DHPPP DHP 7,8-Dihydropteroate DHPPP->DHP Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic acid (PABA) PABA->DHP DHF Dihydrofolate (DHF) DHP->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides This compound This compound This compound->DHP Competitive Inhibition

Figure 1: Bacterial Folic Acid Synthesis Pathway and this compound Inhibition.

Quantitative Analysis of DHPS Inhibition

The potency of this compound and other sulfonamides as DHPS inhibitors is quantified using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are determined through enzymatic assays and are crucial for comparing the efficacy of different inhibitors and for understanding resistance mechanisms. A lower IC50 or Ki value indicates a more potent inhibitor.

CompoundOrganismIC50 (µM)Ki (µM)Reference(s)
SulfamethoxazolePlasmodium falciparum-6 - 500[4]
SulfathiazoleBacillus anthracisNot specifiedNot specified[4]
Various SulfonamidesEscherichia coli-0.6 - 18[4]
Novel N-sulfonamide 2-pyridone (Compound 11a)Not Specified2.76 (µg/mL)-[9]
DapsonePneumocystis carinii1.10.5[10]
SulfamethoxazolePneumocystis carinii2.51.2[10]
This compoundPneumocystis carinii13062[10]

Note: The conversion of IC50 from µg/mL to µM depends on the molecular weight of the compound.

Experimental Protocols

The determination of DHPS inhibition by this compound relies on robust enzymatic assays. The most common method is a continuous spectrophotometric assay.

Continuous Spectrophotometric DHPS Inhibition Assay

This assay measures the activity of DHPS in a coupled reaction with dihydrofolate reductase (DHFR). DHPS produces 7,8-dihydropteroate, which is subsequently reduced by DHFR using NADPH as a cofactor. The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[3][4][11]

Materials and Reagents:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • Nicotinamide adenine dinucleotide phosphate (NADPH)

  • This compound (or other test inhibitor)

  • Dimethyl sulfoxide (DMSO)

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer with temperature control

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in DMSO to create a range of inhibitor concentrations for IC50 determination.[4]

  • Reagent Preparation:

    • Prepare a fresh substrate mix containing PABA and DHPPP in the assay buffer.

    • Prepare an enzyme mix containing DHPS and an excess of DHFR in the assay buffer.

    • Prepare a cofactor solution of NADPH in the assay buffer.

  • Assay Execution (96-well plate format):

    • To each well, add 2 µL of the this compound serial dilutions. For control wells (no inhibition), add 2 µL of DMSO.[11]

    • Add 178 µL of a master mix containing the assay buffer, enzyme mix, and NADPH solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate mix (PABA and DHPPP) to all wells.[4]

    • Immediately place the plate in the microplate reader and monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.[11]

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the control (DMSO) wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve using appropriate software (e.g., GraphPad Prism).

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow prep 1. Reagent Preparation (Inhibitor, Substrates, Enzymes, Cofactor) plate 2. Plate Setup (Add inhibitor/DMSO to wells) prep->plate mix 3. Add Master Mix (Buffer, DHPS, DHFR, NADPH) plate->mix incubate 4. Pre-incubation (37°C for 5 min) mix->incubate start 5. Initiate Reaction (Add PABA & DHPPP) incubate->start read 6. Spectrophotometric Reading (Monitor Absorbance at 340 nm) start->read analyze 7. Data Analysis (Calculate Velocity, % Inhibition, IC50) read->analyze Resistance_Mechanism cluster_resistance Mechanisms of this compound Resistance wild_type Wild-Type DHPS folate_synthesis Folate Synthesis wild_type->folate_synthesis inhibition Inhibition of Folate Synthesis wild_type->inhibition mutated_dhps Mutated DHPS (*folP* gene mutation) wild_type->mutated_dhps Selective Pressure paba PABA paba->wild_type High Affinity This compound This compound This compound->wild_type High Affinity reduced_affinity Reduced this compound Binding Affinity mutated_dhps->reduced_affinity normal_paba_binding Relatively Normal PABA Binding mutated_dhps->normal_paba_binding resistance This compound Resistance reduced_affinity->resistance normal_paba_binding->folate_synthesis Continues

References

The Dawn of Chemotherapy: A Technical Guide to the Historical Significance of Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, mechanism, and revolutionary impact of the first synthetic antibacterial agent for researchers, scientists, and drug development professionals.

Introduction

The introduction of sulfanilamide in the 1930s marked a pivotal moment in medical history, heralding the dawn of the age of chemotherapy and forever altering the landscape of infectious disease treatment. Before its advent, bacterial infections posed a significant threat, with limited and often ineffective remedies. This technical guide provides a comprehensive overview of the historical significance of this compound, detailing its discovery, mechanism of action, the key experiments that established its efficacy, and its lasting impact on drug development and regulation.

The Genesis of a "Miracle Drug": From a Red Dye to a Lifesaving Molecule

The story of this compound begins with the German chemical industry's expertise in dye synthesis. In the early 1930s, at the I.G. Farbenindustrie (Bayer) laboratories, a team led by pathologist and bacteriologist Gerhard Domagk was systematically screening synthetic dyes for antibacterial properties. In 1932, a red azo dye named Prontosil rubrum, synthesized by chemists Josef Klarer and Fritz Mietzsch, showed remarkable efficacy in protecting mice from lethal streptococcal infections.[1][2] Domagk's groundbreaking discovery, for which he was awarded the Nobel Prize in Physiology or Medicine in 1939, was first published in 1935.[2][3]

A crucial breakthrough came in late 1935 from the Pasteur Institute in Paris. A research team led by Ernest Fourneau, and including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, discovered that Prontosil was a prodrug.[4] They demonstrated that in the body, Prontosil is metabolized to the simpler, colorless compound, para-aminobenzenesulfonamide, or this compound, which was the actual active antibacterial agent.[4] This discovery was of immense importance as this compound had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and its patent had expired, making it widely and inexpensively available.[4]

Timeline of the Discovery and Development of this compound

G cluster_0 Early Developments cluster_1 Elucidation and Clinical Application cluster_2 Societal Impact and Regulation 1908 1908 Paul Gelmo synthesizes This compound in Vienna. 1909 1909 This compound is patented. 1908->1909 Patenting 1932 1932 Gerhard Domagk discovers the antibacterial effect of Prontosil in mice. 1909->1932 Dormant Period 1935 1935 Domagk publishes his findings. French team at Pasteur Institute identifies this compound as the active metabolite of Prontosil. 1932->1935 Confirmation & Publication 1936 1936 Leonard Colebrook demonstrates the effectiveness of this compound in treating puerperal fever. 1935->1936 Clinical Validation 1937 1937 'Elixir this compound' disaster in the United States. 1936->1937 Widespread Use & Tragedy 1938 1938 U.S. Food, Drug, and Cosmetic Act is passed. 1937->1938 Regulatory Response WWII WWII Widespread use of this compound powder by Allied forces. 1938->WWII Military Application

Caption: Key milestones in the history of this compound.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

This compound and other sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[5] This structural similarity is the basis for their antibacterial activity. Bacteria, unlike mammals, cannot absorb folic acid from their environment and must synthesize it de novo.[6] Folic acid is an essential precursor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[6]

A key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS).[7] This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with PABA to form dihydropteroate.[7] this compound acts as a competitive inhibitor of DHPS, binding to the active site of the enzyme and preventing the binding of PABA.[5][7] This inhibition halts the production of folic acid, leading to a bacteriostatic effect, where bacterial growth and replication are arrested.[7]

Signaling Pathway of this compound's Action

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes This compound This compound This compound->Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid Further steps Nucleic_Acids Nucleic Acids (DNA, RNA) Folic_Acid->Nucleic_Acids Precursor for Bacterial_Growth Bacterial Growth and Replication Nucleic_Acids->Bacterial_Growth Inhibition->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by this compound.

Key Experiments and Quantitative Data

Domagk's Seminal Experiments with Prontosil in Mice

Gerhard Domagk's initial experiments in 1932 provided the first in vivo evidence of the antibacterial efficacy of what would lead to this compound. These experiments were crucial as Prontosil was ineffective in vitro.

Experimental Protocol: Domagk's Mouse Protection Test (1932)

  • Objective: To determine the in vivo efficacy of Prontosil against lethal streptococcal infections in mice.

  • Animal Model: Mice.

  • Infectious Agent: A virulent strain of Streptococcus pyogenes.

  • Procedure:

    • A lethal dose of S. pyogenes was administered to a group of mice.

    • A subgroup of the infected mice was then treated with Prontosil. The remaining infected mice served as a control group.

    • The survival of the mice in both groups was monitored over several days.

  • Results: The untreated control mice succumbed to the infection, while the mice treated with Prontosil survived.[1]

Leonard Colebrook's Clinical Trials on Puerperal Fever

The work of English physician Leonard Colebrook at Queen Charlotte's Hospital in London was instrumental in demonstrating the clinical efficacy of this compound in humans, particularly in the treatment of puerperal fever, a major cause of maternal mortality at the time.

Quantitative Data from Colebrook's Puerperal Fever Studies (1936)

GroupNumber of PatientsDeathsFatality Rate (%)
Treated with Prontosil/Sulfanilamide3838%
Untreated (Historical Control 1)381026.3%
Untreated (Historical Control 2)38923.7%

Source: Adapted from Colebrook and Kenny's 1936 publication in The Lancet.[8]

In a later, larger series of 106 women treated with this compound for puerperal fever, only eight died, with only three of those deaths directly attributable to the infection.[9]

Experimental Protocols

Synthesis of this compound from Acetanilide

A common laboratory synthesis of this compound involves a multi-step process starting from acetanilide. This procedure highlights key organic chemistry reactions.

Procedure:

  • Chlorosulfonation of Acetanilide: Acetanilide is reacted with chlorosulfonic acid to produce p-acetamidobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is then treated with aqueous ammonia to form p-acetamidobenzenesulfonamide.

  • Hydrolysis: The acetamido group is removed by acid hydrolysis to yield this compound.[10]

In Vitro Assay for Dihydropteroate Synthase (DHPS) Inhibition

The inhibitory activity of this compound on DHPS can be quantified using a spectrophotometric assay.

Protocol:

  • Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), magnesium chloride, dihydropteridine pyrophosphate (DHPPP), and varying concentrations of the substrate (PABA) and the inhibitor (this compound).

  • Enzyme Addition: The reaction is initiated by the addition of purified DHPS enzyme.

  • Coupled Reaction: The product of the DHPS reaction, dihydropteroate, is converted to dihydrofolate, which is then reduced by dihydrofolate reductase (DHFR) in the presence of NADPH.

  • Spectrophotometric Measurement: The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.

  • Data Analysis: The initial reaction velocities at different substrate and inhibitor concentrations are used to determine the kinetic parameters, including the Michaelis-Menten constant (Km) for PABA and the inhibition constant (Ki) for this compound.[11][12]

Experimental Workflow for DHPS Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis Reagents Prepare Reagents: - Buffer - DHPPP - PABA (varied conc.) - this compound (varied conc.) - DHPS Enzyme - DHFR Enzyme - NADPH Mix Combine reagents in a reaction vessel. Reagents->Mix Initiate Initiate reaction by adding DHPS enzyme. Mix->Initiate Incubate Incubate at a controlled temperature. Initiate->Incubate Spectro Monitor absorbance at 340 nm over time. Incubate->Spectro Calc_Rate Calculate initial reaction velocities. Spectro->Calc_Rate Kinetic_Analysis Perform kinetic analysis to determine Km and Ki. Calc_Rate->Kinetic_Analysis

Caption: Workflow for determining DHPS inhibition by this compound.

Societal Impact and Lasting Legacy

The "Elixir this compound" Disaster and the Birth of Modern Drug Regulation

In 1937, a tragedy in the United States highlighted the urgent need for drug safety regulations. The S.E. Massengill Company marketed a liquid formulation of this compound, "Elixir this compound," in which the drug was dissolved in diethylene glycol, a toxic industrial solvent.[13][14] The company had not performed any safety testing.[13] The elixir caused the deaths of over 100 people, many of whom were children.[13][14] The public outcry following this disaster led to the passage of the United States Food, Drug, and Cosmetic Act of 1938, which mandated that companies prove the safety of new drugs before they could be marketed.[13][15]

Timeline of the Elixir this compound Disaster (1937)
DateEvent
September S.E. Massengill Company begins shipping "Elixir this compound".
October 11 The American Medical Association receives reports of deaths.
October 14 The Food and Drug Administration (FDA) is notified and begins an investigation.
October 15 Massengill sends telegrams to recall the product but does not mention its toxicity.
Late October The FDA identifies diethylene glycol as the toxic ingredient.
November Widespread media coverage leads to public outrage.
This compound in World War II

During World War II, this compound played a crucial role in preventing and treating infections in wounded soldiers. American soldiers were issued first-aid packets containing this compound powder to be sprinkled directly onto open wounds.[16][17] This practice is credited with dramatically reducing the rates of infection and mortality from wound sepsis.[16]

Impact of Sulfonamides on Mortality Rates (Pre- and Post-Introduction)

DiseasePre-Sulfonamide Era Mortality RatePost-Sulfonamide Era Mortality Rate
Puerperal Sepsis (in some studies)~20-30%<5%
Pneumonia (in some US data 1937-1943)Decline of 17-36%
Scarlet Fever (in some US data 1937-1943)Decline of 52-67%

Pharmacokinetics of this compound

Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its therapeutic use.

Human Pharmacokinetic Parameters for this compound

ParameterValue
Oral Bioavailability (F%) Generally well-absorbed
Volume of Distribution (Vd) Approximately 1 L/kg[18]
Plasma Protein Binding (%) Varies with concentration, generally low
Elimination Half-life (t½) ~10 hours in adults with normal renal function
Metabolism Primarily by acetylation in the liver to N4-acetylthis compound (inactive)
Excretion Mainly via the kidneys, with both unchanged drug and metabolites in the urine

Conclusion

The discovery and development of this compound represent a landmark achievement in the history of medicine. It was the first effective chemotherapeutic agent against systemic bacterial infections and laid the foundation for the development of countless other antimicrobial drugs. The story of this compound is not only one of scientific triumph but also a cautionary tale that led to the establishment of modern drug safety regulations. Its impact on reducing mortality from infectious diseases, both in civilian and military populations, is undeniable. For researchers and professionals in drug development, the history of this compound serves as a powerful reminder of the profound impact that innovative science can have on human health and the critical importance of rigorous safety evaluation.

References

Sulfanilamide Powder: A Comprehensive Technical Guide to its Physicochemical Properties for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of sulfanilamide powder for laboratory use. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and logical workflows to ensure the accurate and effective use of this foundational sulfonamide.

Core Physicochemical Properties

This compound (4-aminobenzenesulfonamide) is a white to yellowish-white crystalline powder.[1][2][3] Its fundamental properties are crucial for its handling, formulation, and analysis in a laboratory setting. The following tables summarize the key quantitative physicochemical data for this compound.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₈N₂O₂S[1][4]
Molecular Weight 172.21 g/mol [4]
Appearance White to yellowish-white crystal or fine powder[1][3]
Melting Point 164.5–166.5 °C[1][5][6]
Boiling Point Decomposes before boiling; Estimated at 400.5 °C[7][8]
Density 1.08 g/cm³[1][7]
pH (0.5% aqueous solution) 5.8–6.1[1][4][9]
Table 2: Solubility and Partitioning Characteristics
PropertyValueSource(s)
Water Solubility 7.5 g/L at 25 °C[8][10]
47.7 g/100 ml at 100 °C (boiling water)[11]
Solubility in Organic Solvents Soluble in acetone and ethanol.[7]
Practically insoluble in chloroform, ether, and benzene.[1]
pKa 10.58 - 10.65[4][8][12]
LogP (Octanol/Water) -0.62[10]
Table 3: Spectroscopic Data
SpectrumWavelength/WavenumberSource(s)
UV/Vis λmax (in water) 257 nm, 262 nm, 312 nm[1][13]
Infrared (IR) Spectroscopy Key peaks associated with SO₂ stretching and amino groups.[14][15]

Experimental Protocols for Property Determination

Accurate determination of physicochemical properties is essential for quality control and research purposes. The following are detailed methodologies for key experiments.

Melting Point Determination (Capillary Method - USP Class Ia)

This protocol is based on the United States Pharmacopeia (USP) guidelines for determining the melting range of a crystalline substance.[2][16][17]

Apparatus:

  • Melting point apparatus (e.g., electrically heated block).[16]

  • Glass capillary tubes (0.8-1.2 mm internal diameter, sealed at one end).[2]

  • Calibrated thermometer or temperature probe.

Procedure:

  • Sample Preparation: Ensure the this compound powder is dry and finely powdered.[2]

  • Capillary Loading: Charge the capillary tube with the this compound powder to a height of 2.5-3.5 mm by tapping the sealed end on a hard surface.[2][16]

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.[16]

  • Heating: Heat the block to approximately 10 °C below the expected melting point of this compound (~165 °C). Then, adjust the heating rate to 1 ± 0.5 °C per minute.[17]

  • Observation: Record the temperature at which the substance is first observed to collapse or form a liquid (the start of the melting range) and the temperature at which it becomes completely liquid (the end of the melting range).[2]

  • Reporting: The melting range is reported as the interval between the initial and final melting points. For a pure substance, this range should be narrow.

Determination of Aqueous Solubility (Equilibrium Method)

This protocol provides a general method for determining the solubility of a solid in water at a specific temperature.

Apparatus:

  • Analytical balance.

  • Vials or flasks with secure closures.

  • Constant temperature bath or shaker.

  • Filtration apparatus (e.g., syringe filters).

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC).

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound powder to a known volume of distilled water in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and place it in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent (if necessary). Measure the concentration of this compound in the diluted solution using a pre-calibrated analytical method, such as UV-Vis spectrophotometry at its λmax.

  • Calculation: Calculate the solubility in g/L (or other desired units) based on the measured concentration and any dilution factors.

pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[1][6][18]

Apparatus:

  • Calibrated pH meter with an electrode.[6]

  • Burette.

  • Magnetic stirrer and stir bar.

  • Beaker.

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., a co-solvent system like water/methanol for sparingly soluble compounds, though this affects the absolute pKa value).[1]

  • Titration Setup: Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.[6]

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments.[6]

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, which corresponds to the pH at which half of the this compound has been neutralized. The equivalence point can be identified by the inflection point of the curve (or the peak of the first derivative plot).[1]

Quality Control and Analytical Workflow

Ensuring the quality of this compound powder is critical for its use in research and development. A typical quality control workflow involves a series of tests to confirm its identity, purity, and key physicochemical properties.

Quality_Control_Workflow cluster_0 Incoming Material cluster_1 Quality Control Testing cluster_2 Disposition raw_material This compound Powder Batch sampling Representative Sampling raw_material->sampling identity Identification Tests (IR, Melting Point) sampling->identity purity Purity Assays (TLC, HPLC, Related Substances) sampling->purity physchem Physicochemical Tests (Solubility, Loss on Drying) sampling->physchem assay Assay (Potentiometry) sampling->assay pass Release for Laboratory Use identity->pass All tests pass fail Reject Batch identity->fail Any test fails purity->pass All tests pass purity->fail Any test fails physchem->pass All tests pass physchem->fail Any test fails assay->pass All tests pass assay->fail Any test fails

Figure 1: A generalized workflow for the quality control of this compound powder.

Classification of Analytical Methods

A variety of analytical techniques can be employed for the analysis of this compound. These methods can be broadly categorized based on their underlying principles.

Analytical_Methods cluster_0 Analytical Techniques for this compound main Analytical Methods cat1 Chromatographic Methods main->cat1 cat2 Spectroscopic Methods main->cat2 cat3 Titrimetric Methods main->cat3 cat4 Other Methods main->cat4 sub_cat1a HPLC cat1->sub_cat1a sub_cat1b TLC cat1->sub_cat1b sub_cat2a UV-Vis Spectrophotometry cat2->sub_cat2a sub_cat2b Infrared (IR) Spectroscopy cat2->sub_cat2b sub_cat3a Potentiometric Titration cat3->sub_cat3a sub_cat3b Nitrite Titration cat3->sub_cat3b sub_cat4a Melting Point Determination cat4->sub_cat4a sub_cat4b X-ray Diffraction cat4->sub_cat4b

Figure 2: Classification of analytical methods for this compound.

Crystal Structure and Polymorphism

This compound is known to exist in at least three polymorphic forms, which are different crystalline structures of the same compound.[17] These forms can have different physical properties, including solubility and stability, making the control of its crystalline form important in drug development.[19] X-ray diffraction is a key technique for identifying and differentiating between these polymorphic forms.[17]

This guide provides a foundational understanding of the physicochemical properties of this compound powder. For specific applications, it is always recommended to consult the relevant pharmacopeial monographs and conduct in-house verification of these properties.

References

Sulfanilamide: A Technical Guide to its Pharmacokinetics and Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilamide, a foundational sulfonamide antibacterial agent, has played a pivotal role in the history of medicine. While its systemic use has been largely superseded by more advanced antibiotics, its pharmacokinetic and metabolic properties remain of significant interest to researchers in drug development and toxicology. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) provides valuable insights into the broader class of sulfonamide drugs and the enzymatic pathways that govern their biotransformation. This technical guide provides an in-depth overview of this compound's pharmacokinetics and metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound

The disposition of this compound in the body is governed by the principles of pharmacokinetics, encompassing its absorption, distribution, metabolism, and excretion. While comprehensive human pharmacokinetic data for this compound is limited due to its current restricted use, valuable information can be extrapolated from studies on other sulfonamides and preclinical animal models.

Absorption

This compound is readily absorbed from the gastrointestinal tract following oral administration. When applied topically, a small amount can be absorbed through the skin or vaginal mucosa.

Distribution

Following absorption, this compound distributes throughout the body's tissues and fluids. It can cross the placenta and is also found in breast milk. The apparent volume of distribution in cows has been reported to be approximately 1 L/kg.[1]

Metabolism

The primary site of this compound metabolism is the liver. The key metabolic transformations involve acetylation and, to a lesser extent, oxidation.

Excretion

This compound and its metabolites are primarily excreted by the kidneys in the urine.[2] Renal clearance of the parent drug and its metabolites is a critical factor in its elimination from the body.

Quantitative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound and related sulfonamides. It is important to note that much of the specific data for this compound is derived from animal studies, while data for other sulfonamides in humans is provided for comparative purposes.

ParameterValueSpecies/ContextReference
Elimination Half-life (t½) 4.1 hoursPre-ruminant calves (intravenous)[3]
10 hoursDairy cows (oral)[3]
5.4 - 7.6 hoursSulfadimidine in humans (fast vs. slow acetylators)[2]
Apparent Volume of Distribution (Vd) ~1 L/kgCows[1]
Renal Clearance Higher for N4-acetyl metabolite than parent drugCows[3]
Increased by methyl hydroxylationSulfadimidine in humans[2]
Protein Binding Lower in cows than humans[1]
Decreased by hydroxylation, unaffected by acetylationSulfadimidine in humans[2]

Metabolic Pathways

This compound undergoes several metabolic transformations, with acetylation being the most prominent pathway. Oxidation also contributes to its biotransformation.

N-Acetylation Pathway

The most significant metabolic route for this compound is acetylation, which occurs at both the N4 (aromatic amine) and N1 (sulfonamide) positions. This process is catalyzed by N-acetyltransferase (NAT) enzymes, particularly NAT2, which exhibits genetic polymorphism, leading to "fast" and "slow" acetylator phenotypes in the population.[4] Slow acetylators may have a reduced capacity to metabolize sulfonamides, potentially leading to an increased risk of adverse reactions.[4] The acetylation of this compound results in the formation of N4-acetylthis compound, N1-acetylthis compound, and N1,N4-diacetylthis compound.

This compound This compound N4_Acetylthis compound N4_Acetylthis compound This compound->N4_Acetylthis compound NAT2 N1_Acetylthis compound N1_Acetylthis compound This compound->N1_Acetylthis compound NAT N1_N4_Diacetylthis compound N1_N4_Diacetylthis compound N4_Acetylthis compound->N1_N4_Diacetylthis compound NAT N1_Acetylthis compound->N1_N4_Diacetylthis compound NAT

N-Acetylation pathway of this compound.
Oxidation Pathway

A secondary metabolic pathway for this compound involves oxidation. This can lead to the formation of hydroxylated metabolites. These oxidative reactions are often mediated by cytochrome P450 enzymes in the liver.

This compound This compound Hydroxylated_Metabolites Hydroxylated_Metabolites This compound->Hydroxylated_Metabolites CYP450

Oxidation pathway of this compound.

Experimental Protocols

Determination of this compound and its Metabolites in Human Plasma by HPLC-UV

This protocol outlines a general procedure for the quantitative analysis of this compound and its primary acetylated metabolite, N4-acetylthis compound, in human plasma.

A. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 solid-phase extraction (SPE) cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.

  • To 1 mL of human plasma, add an internal standard (e.g., another sulfonamide not present in the sample).

  • Vortex the plasma sample and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

B. HPLC-UV Analysis

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 20:80 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV absorbance at 254 nm.

  • Quantification: Create a calibration curve using standards of known concentrations of this compound and N4-acetylthis compound. The peak area ratios of the analytes to the internal standard are used for quantification.

cluster_SamplePrep Sample Preparation cluster_HPLC HPLC-UV Analysis Plasma Plasma Sample + Internal Standard SPE Solid-Phase Extraction (C18) Plasma->SPE Elution Elution with Methanol SPE->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Quantification Detection->Quantification

Workflow for HPLC-UV analysis.
In Vitro Metabolism of this compound using Human Liver Microsomes

This protocol describes a general procedure to investigate the metabolism of this compound using a subcellular fraction of human liver.[5]

A. Incubation

  • Prepare a reaction mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein concentration).

    • This compound (e.g., 10 µM).

    • Phosphate buffer (pH 7.4).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH-regenerating system (to provide the necessary cofactor for cytochrome P450 enzymes).

  • Incubate at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

  • Terminate the reaction in the aliquots by adding an equal volume of cold acetonitrile containing an internal standard.

B. Sample Analysis

  • Centrifuge the terminated reaction mixtures to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the parent drug (this compound) and its metabolites.

  • The disappearance of the parent drug over time can be used to determine its metabolic stability.

  • The appearance of new peaks in the chromatogram can be further analyzed by mass spectrometry to identify the chemical structures of the metabolites.

cluster_Incubation Incubation cluster_Analysis Analysis Microsomes Human Liver Microsomes + this compound Preincubation Pre-incubation (37°C) Microsomes->Preincubation Reaction Initiate with NADPH Preincubation->Reaction Incubation Incubation at 37°C Reaction->Incubation Sampling Aliquots at Time Points Incubation->Sampling Termination Terminate with Acetonitrile Sampling->Termination Centrifugation Centrifugation Termination->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (Metabolite ID, Stability) LCMS->Data

Workflow for in vitro metabolism study.

Conclusion

The pharmacokinetic profile of this compound is characterized by good oral absorption, wide distribution, and elimination primarily through renal excretion of the parent drug and its metabolites. The major metabolic pathways are N-acetylation, which is subject to genetic polymorphism, and to a lesser extent, oxidation. The provided experimental protocols offer a foundation for researchers to investigate the pharmacokinetics and metabolism of this compound and other sulfonamides. A thorough understanding of these processes is crucial for the development of safer and more effective drugs and for assessing the toxicological risks associated with this class of compounds.

References

Structural Analogs of p-Aminobenzoic Acid as Competitive Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-aminobenzoic acid (PABA) structural analogs that function as competitive inhibitors, with a primary focus on their role in targeting the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial in the folate biosynthesis pathway of many microorganisms, making it a prime target for antimicrobial agents.

Introduction to p-Aminobenzoic Acid and Folate Synthesis

p-Aminobenzoic acid is an essential precursor for the synthesis of folic acid (vitamin B9) in many bacteria, fungi, and protozoa.[1][2] Folic acid, in its reduced form tetrahydrofolate, is a vital cofactor in the synthesis of nucleic acids (DNA and RNA) and certain amino acids.[2][3] Organisms that cannot acquire folate from their environment must synthesize it de novo through a well-defined pathway. A key step in this pathway is the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS), to form 7,8-dihydropteroate.[3][4] Humans do not possess the enzymatic machinery for folate synthesis and instead obtain it from their diet, making the folate pathway an attractive target for selective antimicrobial chemotherapy.[1][5]

Mechanism of Competitive Inhibition

Structural analogs of PABA, most notably the sulfonamide class of drugs, exert their antimicrobial effect by acting as competitive inhibitors of DHPS.[1][2][3] Due to their structural similarity to the natural substrate PABA, these analogs can bind to the active site of the DHPS enzyme.[4] This binding is reversible and competes directly with PABA.[2] When the analog occupies the active site, it prevents the binding of PABA, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[3][6] This disruption of the folate pathway inhibits the growth and replication of the microorganism, resulting in a bacteriostatic effect.[1][2]

Below is a diagram illustrating the folate synthesis pathway and the mechanism of competitive inhibition by PABA analogs.

Caption: Folate synthesis pathway and competitive inhibition by PABA analogs.

Quantitative Data on PABA Analog Inhibition

The inhibitory potency of PABA analogs is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. Lower IC50 and Ki values indicate a more potent inhibitor.

The following tables summarize the inhibitory activities of various PABA structural analogs against DHPS from different organisms.

Table 1: Inhibition of Escherichia coli Dihydropteroate Synthase

InhibitorIC50 (µM)Ki (µM)Reference(s)
Sulfadiazine-2.5[7]
4,4'-Diaminodiphenylsulfone (Dapsone)205.9[7]
4-amino-4'-acetamidodiphenylsulfone52-[7]
4-amino-4'-formamidodiphenylsulfone58-[7]

Table 2: Inhibition of Dihydropteroate Synthase from Other Microorganisms

InhibitorOrganismIC50 (µM)Ki (nM)Reference(s)
SulfanilamideArabidopsis thaliana18.6-[8]
SulfacetamideArabidopsis thaliana9.6-[8]
SulfadiazineArabidopsis thaliana4.2-[8]
DapsoneMycobacterium tuberculosis-12 - 32[4]
SulfamethoxazoleMycobacterium tuberculosis-12 - 32[4]
SulfamethoxypyridazineMycobacterium tuberculosis-12 - 32[4]
p-Aminosalicylic acid (PAS)Mycobacterium tuberculosis-~1000[4]

Experimental Protocols for Determining Inhibitory Activity

Several methods are employed to determine the inhibitory constants of PABA analogs against DHPS. The two most common approaches are radioactive and spectrophotometric assays.

Radioactive Assay

This method directly measures the incorporation of a radiolabeled substrate, typically [¹⁴C]PABA, into the product, dihydropteroate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM HEPES, pH 7.6), 10 mM MgCl₂, 12.5 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP), and varying concentrations of the test inhibitor dissolved in DMSO.

  • Enzyme and Substrate Addition: Add a purified DHPS enzyme to the reaction mixture. Initiate the reaction by adding [¹⁴C]PABA (e.g., 5 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding an acid, such as 50% acetic acid.

  • Separation of Product: Separate the radiolabeled product ([¹⁴C]dihydropteroate) from the unreacted radiolabeled substrate ([¹⁴C]PABA) using thin-layer chromatography (TLC).

  • Quantification: Visualize and quantify the amount of product formed using a phosphor imager or liquid scintillation counting.

  • Data Analysis: Calculate the initial reaction velocities at different inhibitor concentrations. Determine the IC50 value from a dose-response curve. To determine the Ki for competitive inhibition, perform the assay with varying concentrations of both the substrate (PABA) and the inhibitor. The data can then be analyzed using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Coupled Spectrophotometric Assay

This is a continuous assay that couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR), which can be monitored by a decrease in absorbance at 340 nm.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Master Mix: In the assay buffer, prepare a master mix containing the DHPS enzyme, an excess of DHFR enzyme, PABA, DHPPP, and NADPH.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: In a 96-well UV-transparent microplate, add the inhibitor solutions to the test wells and DMSO to the control wells.

  • Reaction Initiation: Initiate the reaction by adding the master mix to all wells.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C and monitor the decrease in absorbance at 340 nm over time.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration from the linear phase of the reaction. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration. The Ki value can be determined by performing the assay at multiple substrate and inhibitor concentrations and fitting the data to the appropriate inhibition model.

The following diagram illustrates the general workflow for determining the inhibitory constant (Ki) of a competitive inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Purify DHPS Enzyme run_assay Perform Enzyme Assay (Varying [Substrate] and [Inhibitor]) prep_enzyme->run_assay prep_inhibitor Prepare Serial Dilutions of Inhibitor prep_inhibitor->run_assay prep_substrate Prepare Varying Concentrations of Substrate (PABA) prep_substrate->run_assay measure_velocity Measure Initial Reaction Velocities (v₀) run_assay->measure_velocity plot_data Generate Lineweaver-Burk Plot (1/v₀ vs 1/[S]) measure_velocity->plot_data determine_kinetics Determine Apparent Km and Vmax at each [Inhibitor] plot_data->determine_kinetics plot_secondary Create Secondary Plot (Slope of L-B plot vs [Inhibitor]) determine_kinetics->plot_secondary calculate_ki Calculate Ki from the x-intercept of the secondary plot plot_secondary->calculate_ki

Caption: General workflow for determining the Ki of a competitive inhibitor.

Structure-Activity Relationships and Drug Development

The efficacy of PABA analogs as DHPS inhibitors is highly dependent on their chemical structure. The core requirements for activity are an amino group para to a sulfonyl or other acidic group, mimicking the structure of PABA. Modifications to the sulfonamide group have led to the development of a wide range of drugs with varying pharmacokinetic and pharmacodynamic properties. For instance, substitutions on the amide nitrogen of sulfonamides can influence their inhibitory activity.[8]

Beyond the classic sulfonamides, other classes of PABA analogs have been investigated. These include sulfones like dapsone and other derivatives with modifications to the carboxylate and amino groups of the PABA scaffold. The ongoing exploration of the structure-activity relationships of PABA analogs continues to be a valuable strategy in the discovery of novel antimicrobial agents, particularly in the face of growing antibiotic resistance.

Conclusion

Structural analogs of p-aminobenzoic acid are a cornerstone of antimicrobial therapy, acting as competitive inhibitors of the essential bacterial enzyme dihydropteroate synthase. A thorough understanding of their mechanism of action, coupled with robust quantitative analysis of their inhibitory potential and detailed experimental protocols, is critical for the continued development of effective drugs targeting the folate biosynthesis pathway. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the core principles and methodologies for studying these important therapeutic agents.

References

The Dichotomy of Sulfonamides: A Technical Guide to Bacteriostatic and Bactericidal Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dual nature of sulfonamide antibiotics, which are primarily classified as bacteriostatic agents but can exhibit bactericidal properties under specific conditions. By delving into their mechanism of action, the experimental protocols used to define their effects, and the factors that modulate their activity, this document provides a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides exert their antimicrobial effect by acting as competitive antagonists of para-aminobenzoic acid (PABA). Bacteria that synthesize their own folic acid are susceptible to sulfonamides because the drug molecule is structurally similar to PABA. This structural mimicry allows sulfonamides to bind to and inhibit dihydropteroate synthase (DHPS), a critical enzyme in the folic acid synthesis pathway. The inhibition of DHPS blocks the formation of dihydropteroic acid, a precursor to dihydrofolic acid and ultimately tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, all ofwhich are necessary for DNA replication, RNA synthesis, and protein production. By disrupting this pathway, sulfonamides halt bacterial growth and replication, leading to a bacteriostatic effect.

The selective toxicity of sulfonamides is due to the fact that mammalian cells do not synthesize their own folic acid but rather obtain it from their diet. Therefore, human cells are not affected by the inhibition of DHPS.

Below is a diagram illustrating the folic acid synthesis pathway and the site of action for sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Incorporation Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Glutamate Addition DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolic_Acid Tetrahydrofolic Acid DHFR->Tetrahydrofolic_Acid Reduction Dihydrofolic_Acid->DHFR Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine One-Carbon Transfers

Figure 1: Sulfonamide Inhibition of the Folic Acid Synthesis Pathway.

Differentiating Bacteriostatic and Bactericidal Activity

The distinction between bacteriostatic and bactericidal effects is determined in vitro by comparing the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% (or a 3-log10) reduction in the initial bacterial inoculum.

The MBC/MIC ratio is a key metric used to classify the activity of an antimicrobial agent.

  • An agent is considered bactericidal if the MBC/MIC ratio is ≤ 4.

  • An agent is considered bacteriostatic if the MBC/MIC ratio is > 4.

For sulfonamides, the MBC is typically much higher than the MIC, leading to a high MBC/MIC ratio and their classification as bacteriostatic.

Experimental Protocols

The determination of MIC and MBC values is performed using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The broth microdilution method is a commonly used technique.

Protocol for Broth Microdilution MIC Determination
  • Preparation of Materials:

    • Antimicrobial Agent: Prepare a stock solution of the sulfonamide at a known concentration in a suitable solvent.

    • Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) to the mid-logarithmic phase of growth.

    • Microtiter Plates: Use sterile 96-well microtiter plates.

  • Inoculum Preparation:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of Antimicrobial Agent:

    • Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of the microtiter plate using the growth medium to create a range of decreasing concentrations.

    • Include a growth control well (inoculum and medium, no drug) and a sterility control well (medium only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth, indicated by turbidity. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth.

Protocol for MBC Determination
  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

    • Aspirate a fixed volume (e.g., 10-100 μL) from each of these clear wells.

  • Plating and Incubation:

    • Spread the aspirated aliquots onto sterile agar plates (e.g., Mueller-Hinton Agar) that do not contain any antimicrobial agent.

    • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the sulfonamide that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

The following diagram illustrates the experimental workflow for determining MIC and MBC.

MIC_MBC_Workflow cluster_MIC MIC Determination cluster_MBC MBC Determination Prep_Inoculum Prepare Standardized Bacterial Inoculum (~1.5x10^8 CFU/mL) Serial_Dilution Perform 2-Fold Serial Dilution of Sulfonamide in 96-Well Plate Prep_Inoculum->Serial_Dilution Inoculate Inoculate Plate with Diluted Bacteria (~5x10^5 CFU/mL) Serial_Dilution->Inoculate Incubate_MIC Incubate Plate (16-20h at 35°C) Inoculate->Incubate_MIC Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate_MIC->Read_MIC Subculture Subculture from Clear Wells (MIC and higher conc.) onto Agar Plates Read_MIC->Subculture Proceed with clear wells Incubate_MBC Incubate Agar Plates (18-24h at 35°C) Subculture->Incubate_MBC Count_CFU Count Colonies (CFU) on Each Plate Incubate_MBC->Count_CFU Read_MBC Determine MBC: Lowest Concentration with ≥99.9% Killing Count_CFU->Read_MBC

Figure 2: Experimental Workflow for MIC and MBC Determination.

Quantitative Data: MIC Values of Selected Sulfonamides

The following table summarizes MIC values for sulfadiazine and sulfamethoxazole against common Gram-positive and Gram-negative bacteria. It is important to note that MBC values for sulfonamides are often not reported in routine susceptibility testing due to their generally accepted bacteriostatic nature.

SulfonamideBacterial StrainMIC Range (µg/mL)
SulfadiazineStaphylococcus aureus (MDR)64 - 128
Sulfadiazine (Nano-formulation)Staphylococcus aureus (MDR)32
Sulfadiazine (Hybrid compound)Staphylococcus aureus125
Sulfadiazine (Hybrid compound)Escherichia coli125
Sulfamethoxazole (with Trimethoprim)Escherichia coli (wildtype)0.03 - 0.25
Sulfamethoxazole (with Trimethoprim)Staphylococcus aureus (resistant)> 8
SulfamethoxazoleStaphylococcus aureus64 - 512

MDR: Multi-drug resistant

Transition to Bactericidal Activity

While primarily bacteriostatic, sulfonamides can exhibit bactericidal effects under several specific circumstances. This transition is of significant interest for optimizing therapeutic strategies, particularly in immunocompromised patients or for severe infections where bacterial killing is preferred.

Synergistic Combination with Trimethoprim

The most well-established condition for bactericidal activity is the combination of a sulfonamide (typically sulfamethoxazole) with trimethoprim. Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the step immediately following the one blocked by sulfonamides. This sequential blockade of two critical steps in the same metabolic pathway leads to a synergistic and often bactericidal effect. The combination, known as co-trimoxazole, is effective because it more completely shuts down the production of tetrahydrofolic acid.

Disruption of the Stringent Response

Recent research has shown that sulfonamides can become bactericidal against bacteria with a disabled stringent response. The stringent response is a bacterial stress survival mechanism mediated by the alarmones guanosine tetraphosphate and pentaphosphate ((p)ppGpp), which are synthesized by the RelA enzyme. In a study involving Escherichia coli, deleting the relA gene converted sulfamethoxazole from a bacteriostatic to a bactericidal agent. This effect was not due to the expected "thymineless death" but was associated with the accumulation of reactive oxygen species (ROS) and DNA damage. This finding suggests that targeting the stringent response could be a novel strategy to potentiate the activity of sulfonamides.

Influence of Environmental and Experimental Conditions

The in vitro activity of sulfonamides can be influenced by the testing environment:

  • High Concentrations: At concentrations significantly above the MIC, sulfonamides may exhibit bactericidal activity against some susceptible organisms.

  • Culture Medium: The composition of the growth medium can affect sulfonamide activity. For instance, the presence of PABA, thymidine, or purines in the medium can antagonize the effect of sulfonamides. Conversely, certain minimal media may enhance their activity.

  • pH: The ionization state of sulfonamides is pH-dependent, which can influence their ability to penetrate the bacterial cell wall.

The logical relationship between sulfonamide concentration and its effect, including the conditions that can shift it toward a bactericidal outcome, is depicted below.

Concentration_Effect Concentration Sulfonamide Concentration Low_Conc < MIC Concentration->Low_Conc MIC_Conc = MIC Concentration->MIC_Conc High_Conc >> MIC Concentration->High_Conc No_Effect Growth Low_Conc->No_Effect Bacteriostatic Bacteriostatic (Growth Inhibition) MIC_Conc->Bacteriostatic High_Conc->Bacteriostatic Effect Observed Effect Bactericidal Bactericidal (Bacterial Killing) Bacteriostatic->Bactericidal Transition under specific conditions Condition Modulating Conditions Standard Standard Conditions (e.g., MHB) Condition->Standard Synergy Synergy with Trimethoprim Condition->Synergy Genetic Genetic Background (e.g., ΔrelA mutant) Condition->Genetic Synergy->Bactericidal Genetic->Bactericidal

Figure 3: Sulfonamide Concentration, Effect, and Modulating Factors.

Conclusion

Sulfonamides are fundamentally bacteriostatic agents that effectively inhibit bacterial growth by targeting the folic acid synthesis pathway. This foundational understanding is crucial for their appropriate clinical use. However, the line between bacteriostatic and bactericidal activity is not absolute. The synergistic combination with trimethoprim provides a classic example of how this boundary can be crossed, resulting in a potent bactericidal therapy. Furthermore, emerging research into the role of bacterial stress responses and the influence of specific environmental conditions reveals a more complex and nuanced picture. For drug development professionals and researchers, these insights open new avenues for potentiating existing antibiotics and designing novel therapeutic strategies to combat bacterial infections. A thorough understanding of the methodologies for determining MIC and MBC is essential for accurately characterizing the activity of these and other antimicrobial compounds.

Methodological & Application

Application Note: Laboratory-Scale Synthesis of Sulfanilamide from Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the multi-step synthesis of sulfanilamide, an antibacterial organic sulfur compound, starting from acetanilide.[1] The synthesis involves three primary stages: the chlorosulfonation of acetanilide, the subsequent amination of the intermediate product, and the final acid-catalyzed hydrolysis to yield this compound.[2][3] This protocol outlines the specific methodologies, reactant quantities, and reaction conditions required for a successful laboratory-scale synthesis. Quantitative data is summarized for clarity, and a workflow diagram is provided for visual reference.

Introduction

This compound is a sulfonamide antibacterial drug structurally similar to p-aminobenzoic acid (PABA).[1] Its synthesis from acetanilide is a classic and fundamental multi-step organic synthesis procedure in medicinal chemistry.[2] The process begins with an electrophilic aromatic substitution, specifically the chlorosulfonation of acetanilide using chlorosulfonic acid.[4][5] The resulting intermediate, p-acetamidobenzenesulfonyl chloride, is then converted to p-acetamidobenzenesulfonamide through amination.[2][4] The final step is the selective acid-catalyzed hydrolysis of the acetamido group to produce this compound.[2][4]

Materials and Equipment

Reagents:

  • Acetanilide (powdered)

  • Chlorosulfonic acid

  • Concentrated Ammonia (aqueous)

  • Concentrated Hydrochloric Acid

  • Dilute Sulfuric Acid

  • Sodium Carbonate (solid)

  • Activated Charcoal

  • Crushed Ice

  • Distilled Water

Equipment:

  • Two-neck round-bottom flask (250 mL, 500 mL)

  • Dropping funnel

  • Reflux condenser

  • Calcium chloride guard tube

  • Beakers, Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Buchner funnel and vacuum filtration apparatus

  • Filter paper

  • pH paper

  • Oven

Experimental Protocols

The synthesis is performed in three sequential steps.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

This step involves the chlorosulfonation of acetanilide.

Methodology:

  • Place 25 g of powdered acetanilide into a dry two-neck round-bottom flask equipped with a dropping funnel and a reflux condenser.[2] A calcium chloride guard tube should be fitted to the top of the condenser to protect the reaction from moisture.[2]

  • Carefully and slowly add 63 mL of chlorosulfonic acid to the acetanilide through the dropping funnel with frequent shaking.[2] This reaction is exothermic and evolves hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.[6]

  • Once the addition is complete, heat the mixture in a water bath at 60-70°C for two hours to complete the reaction.[2]

  • After heating, cool the reaction mixture and cautiously pour it into a beaker containing a large amount of crushed ice (approx. 1 kg) with stirring.[2][6] This will decompose the excess chlorosulfonic acid and precipitate the product.[6]

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration using a Buchner funnel.[2]

  • Wash the product thoroughly with cold water until the filtrate is neutral to pH paper.[7]

  • Dry the product for immediate use in the next step.[2]

Table 1: Quantitative Data for Step 1

ParameterValue
Acetanilide25 g
Chlorosulfonic Acid63 mL
Reaction Temperature60-70°C
Reaction Time2 hours
Step 2: Synthesis of p-Acetamidobenzenesulfonamide

The intermediate sulfonyl chloride is converted to a sulfonamide via amination.

Methodology:

  • Transfer all the crude p-acetamidobenzenesulfonyl chloride from Step 1 into a 500 mL round-bottom flask.[2]

  • Add a mixture of 120 mL of concentrated aqueous ammonia and 120 mL of water to the flask with shaking.[2]

  • Heat the mixture at 70°C for approximately 30 minutes.[2]

  • Cool the mixture thoroughly in an ice bath.[2]

  • Acidify the cooled solution with dilute sulfuric acid to precipitate the p-acetamidobenzenesulfonamide.[2]

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry the product in an oven at 100°C.[2]

Table 2: Quantitative Data for Step 2

ParameterValue
p-Acetamidobenzenesulfonyl ChlorideProduct from Step 1
Concentrated Ammonia120 mL
Water120 mL
Reaction Temperature70°C
Reaction Time30 minutes
Step 3: Synthesis of this compound (Hydrolysis)

The final step is the removal of the acetyl protecting group to yield this compound.

Methodology:

  • Transfer the dried p-acetamidobenzenesulfonamide from Step 2 to a 250 mL round-bottom flask.[2]

  • Add 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.[2]

  • Boil the mixture gently for about one hour.[2] If any solid remains, continue heating for a short period until a clear solution is obtained.[2]

  • Add 1 g of activated charcoal to the hot solution to decolorize it, boil for another 15 minutes, and then filter the hot solution to remove the charcoal.[2]

  • To the clear, hot filtrate, add 6 g of solid sodium carbonate slowly and in portions with constant stirring until effervescence ceases.[2] This neutralizes the hydrochloric acid.

  • Cool the resulting solution in an ice bath to precipitate the crude this compound.[2]

  • Collect the this compound crystals by vacuum filtration and wash with a small amount of cold water.[2]

  • The product can be further purified by recrystallization from hot water.[3]

Table 3: Quantitative Data for Step 3

ParameterValue
p-AcetamidobenzenesulfonamideProduct from Step 2
Concentrated Hydrochloric Acid10 mL
Distilled Water30 mL
Activated Charcoal1 g
Sodium Carbonate6 g
Boiling Time (Hydrolysis)1 hour
Boiling Time (Decolorization)15 minutes

Results and Characterization

The final product, this compound, should be a white crystalline powder.[1] The success of the synthesis can be confirmed by determining its melting point, which is reported to be 163-164°C.[1] Further characterization can be performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[3]

Experimental Workflow Diagram

G Acetanilide Acetanilide Step1 Step 1: Chlorosulfonation (+ Chlorosulfonic Acid) Heat 60-70°C, 2h Acetanilide->Step1 Intermediate1 p-Acetamidobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Step 2: Amination (+ Conc. Ammonia) Heat 70°C, 30min Intermediate1->Step2 Intermediate2 p-Acetamidobenzenesulfonamide Step2->Intermediate2 Step3 Step 3: Hydrolysis (+ Conc. HCl) Boil 1h, then neutralize Intermediate2->Step3 This compound This compound (Final Product) Step3->this compound

Caption: Workflow for the three-step synthesis of this compound.

References

Application Notes and Protocols for the Chlorosulfonation of Acetanilide in Sulfanilamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sulfanilamide is a foundational sulfonamide antibacterial agent. Its synthesis is a classic multi-step process in medicinal chemistry, often starting from acetanilide. The key step, chlorosulfonation of the protected aniline (acetanilide), is a critical electrophilic aromatic substitution reaction that introduces the sulfonyl chloride group, which is essential for building the final sulfonamide moiety. This document provides detailed application notes and experimental protocols for this synthesis, focusing on the chlorosulfonation step and subsequent transformations to yield this compound.

I. Overall Synthesis Pathway

The synthesis of this compound from acetanilide is a three-step process.[1][2][3] First, acetanilide is treated with chlorosulfonic acid to form p-acetamidobenzenesulfonyl chloride. This intermediate is then reacted with ammonia to yield p-acetamidobenzenesulfonamide. Finally, the acetyl protecting group is removed via acid hydrolysis to produce this compound.[3][4]

Caption: Overall workflow for the synthesis of this compound from acetanilide.

II. Application Notes

Reaction Mechanism: Electrophilic Aromatic Substitution

The chlorosulfonation of acetanilide is an electrophilic aromatic substitution (EAS) reaction.[5] The acetamido group (-NHCOCH₃) is an ortho-, para-directing activator. Due to steric hindrance from the bulky acetamido group, the incoming electrophile (the sulfonyl group) predominantly adds to the para position.[6] The reaction involves the generation of a strong electrophile from chlorosulfonic acid, which then attacks the electron-rich benzene ring.[7][8]

G reactant_node Acetanilide attack Nucleophilic Attack (Formation of Sigma Complex) reactant_node->attack Reacts with electrophile_gen Generation of Electrophile 2 HSO3Cl -> +SO2Cl + H2SO4 + Cl- electrophile_gen->attack Provides +SO2Cl deprotonation Deprotonation (Restoration of Aromaticity) attack->deprotonation product_node p-Acetamidobenzenesulfonyl Chloride deprotonation->product_node

Caption: Logical relationship in the chlorosulfonation mechanism.

The Role of the Acetyl Protecting Group

Using acetanilide instead of aniline is a crucial protecting group strategy for several reasons:[5][9]

  • Prevents Basicity Issues: The free amino group in aniline is basic and would react with the highly acidic chlorosulfonic acid in a non-productive acid-base reaction.[5]

  • Controls Reactivity: The acetamido group is less activating than a free amino group, which helps prevent over-reaction or side reactions.

  • Ensures Correct Regioselectivity: Under the strongly acidic conditions of chlorosulfonation, a free amino group would be protonated to an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director, which would prevent the desired para-substitution.[9]

Safety and Handling Precautions
  • Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water, releasing large amounts of toxic HCl gas.[9][10] All manipulations must be performed in a well-ventilated fume hood, using dry glassware and appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Exothermic Reactions: The addition of acetanilide to chlorosulfonic acid and the subsequent quenching of the reaction mixture onto ice are highly exothermic and require careful temperature control to prevent runaway reactions.[9]

III. Experimental Protocols

The following protocols are based on established laboratory procedures.[4][10][11][12]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

G setup Setup Dry RBF in ice bath add_csa Add Chlorosulfonic Acid setup->add_csa add_acetanilide Add Acetanilide (portion-wise, < 20°C) add_csa->add_acetanilide warm Warm to RT add_acetanilide->warm heat Heat (60-70°C, 2 hrs) warm->heat cool Cool to RT heat->cool quench Quench (Pour onto crushed ice) cool->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash dry Air Dry Product wash->dry

Caption: Experimental workflow for the chlorosulfonation of acetanilide.

Methodology:

  • Place 25 g of powdered acetanilide in a dry two-necked round-bottom flask fitted with a dropping funnel and a reflux condenser.[4] To the top of the condenser, attach a calcium chloride guard tube or a gas trap for the evolved HCl.[10][11]

  • Cool the flask in an ice-water bath.

  • Carefully add 63 mL of chlorosulfonic acid dropwise from the dropping funnel with frequent shaking or magnetic stirring, maintaining the temperature below 20°C.[4][11]

  • Once the addition is complete and the initial vigorous reaction has subsided, remove the ice bath and allow the mixture to warm to room temperature.[11]

  • Heat the reaction mixture in a water bath at 60-70°C for about 2 hours to complete the reaction.[4][12] The completion of the reaction is often indicated by the cessation of HCl gas evolution.[12]

  • Cool the resulting syrupy liquid to room temperature.

  • In a fume hood, carefully and slowly pour the reaction mixture into a beaker containing approximately 500 g of crushed ice with constant stirring.[11][12]

  • The p-acetamidobenzenesulfonyl chloride will precipitate as a white solid.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with several portions of cold water until the filtrate is neutral to pH paper.[11]

  • Air dry the product on the filter funnel. The crude product is often used immediately in the next step due to its reactivity with water.[5][11]

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

Methodology:

  • Transfer the crude, moist p-acetamidobenzenesulfonyl chloride from Step 1 into a large Erlenmeyer flask.

  • Add a mixture of 120 mL of concentrated aqueous ammonia (28%) and 120 mL of water with shaking or stirring.[4]

  • Heat the mixture in a water bath at 70°C for about 30 minutes.[4]

  • Cool the mixture thoroughly in an ice bath.

  • Acidify the reaction mixture with dilute sulfuric acid to precipitate the product.

  • Collect the p-acetamidobenzenesulfonamide by vacuum filtration, wash with cold water, and dry.[4]

Step 3: Synthesis of this compound (Hydrolysis)

Methodology:

  • Place the dry p-acetamidobenzenesulfonamide from Step 2 into a round-bottom flask.

  • Add a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of water.[4]

  • Heat the mixture to boiling under reflux for about 1 hour, or until all the solid has dissolved.[4][10]

  • If the solution has color, add a small amount of activated charcoal and boil for another 15 minutes, then filter while hot to remove the charcoal.[4]

  • Cool the filtrate and slowly add a saturated solution of sodium carbonate or solid sodium carbonate in portions with stirring until the solution is neutral or slightly alkaline (effervescence ceases).[4]

  • Cool the neutralized solution in an ice bath to precipitate the this compound.

  • Collect the product by vacuum filtration, wash with a small amount of cold water, and allow it to dry. The product can be recrystallized from hot water for further purification.[10]

IV. Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of this compound. Yields can vary based on reaction scale, purity of reagents, and technique.

StepReactant 1Quantity 1Reactant 2Quantity 2Temp (°C)Time (hrs)ProductTypical YieldReference
1. Chlorosulfonation Acetanilide67.5 g (0.5 mol)Chlorosulfonic Acid290 g (2.49 mol)60°C2p-Acetamidobenzenesulfonyl Chloride77-81%[12]
2. Amination p-Acetamidobenzenesulfonyl Chloride75 g20% Ammonia183 g50°C2p-Acetamidobenzenesulfonamide>90%[13]
3. Hydrolysis p-Acetamidobenzenesulfonamide(from previous step)30% NaOH / HCl(as needed)90°C2This compound>90%[13][14]

References

Application Notes and Protocols: Acid Hydrolysis of 4-Acetamidobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the acid-catalyzed hydrolysis of 4-acetamidobenzenesulfonamide to synthesize sulfanilamide. This reaction is a critical deprotection step in the multi-step synthesis of sulfa drugs. The acetamido group (-NHCOCH₃) serves as a protecting group for the aniline amino group, allowing for electrophilic aromatic substitution at the para position, which would otherwise be difficult to control due to the high reactivity of the free amino group.[1] The subsequent hydrolysis removes this protecting group to yield the active pharmaceutical ingredient.

Reaction Principle

The acid-catalyzed hydrolysis of an amide involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon.[2][3] A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfers, the carbon-nitrogen bond is cleaved, eliminating an amine (which is protonated under the acidic conditions to form an ammonium salt) and a carboxylic acid.[2][3] In this specific case, 4-acetamidobenzenesulfonamide is hydrolyzed to form this compound (p-aminobenzenesulfonamide) and acetic acid.[1][4] The reaction is typically driven to completion by heating the mixture under reflux.[5][6][7]

Experimental Protocols

Two primary protocols derived from standard laboratory procedures are presented below. The choice of protocol may depend on the scale of the reaction and the available starting materials.

Protocol 1: Using Concentrated Hydrochloric Acid

This protocol is adapted from a microscale synthesis procedure.

Materials:

  • Crude 4-acetamidobenzenesulfonamide

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Decolorizing carbon (optional)

  • Boiling stones

Equipment:

  • Round-bottom flask (appropriate size for the reaction scale)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Glass stirring rod

  • pH paper

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Ice bath

Procedure:

  • Transfer the crude 4-acetamidobenzenesulfonamide to a small round-bottom flask. For every 1 gram of crude product, add approximately 0.6 mL of concentrated HCl and 1.2 mL of water.[5]

  • Add a boiling stone to the flask and attach a reflux condenser.

  • Heat the mixture to a gentle reflux. Continue refluxing until all the solid material has dissolved (this may take around 10 minutes), and then maintain the reflux for an additional 10 minutes to ensure the reaction goes to completion.[5]

  • Allow the mixture to cool to room temperature. No solid should reappear upon cooling. If a precipitate forms, it indicates the presence of unreacted starting material, and the mixture should be refluxed for a longer duration.[5]

  • (Optional) To the cooled solution, add a small amount of decolorizing carbon, shake the mixture, and remove the carbon by gravity filtration into a beaker. Rinse the flask with a small amount of water and pass it through the filter.[5]

  • While stirring, cautiously add a 10% sodium bicarbonate solution to the filtrate. Foaming will occur due to the evolution of CO₂ gas. Continue adding the bicarbonate solution dropwise until the solution is neutral to pH paper.[5]

  • As the solution is neutralized, the this compound product will precipitate.

  • Cool the mixture thoroughly in an ice bath to maximize the precipitation of the product.[5]

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

  • Dry the purified this compound by drawing air through the filter funnel. The final product should be a white crystalline powder.[8]

Protocol 2: Using Dilute (6 M) Hydrochloric Acid

This protocol is suitable for slightly larger scales and uses a predefined molarity of hydrochloric acid.

Materials:

  • 4-acetamidobenzenesulfonamide

  • 6 M Hydrochloric Acid (HCl)

  • Sodium Carbonate (Na₂CO₃) solution or solid

  • Deionized Water

  • Boiling stones

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Beaker

  • pH paper

  • Vacuum filtration apparatus

  • Ice bath

Procedure:

  • Weigh the starting 4-acetamidobenzenesulfonamide and place it in a round-bottom flask equipped with a magnetic stir bar.

  • Add 6 M HCl to the flask in a quantity approximately equal to twice the weight of the 4-acetamidobenzenesulfonamide (e.g., for 5 g of starting material, add 10 mL of 6 M HCl).[6]

  • Fit the flask with a reflux condenser and heat the mixture at reflux with constant stirring for 45 minutes.[6]

  • After the initial reflux period, allow the mixture to cool to room temperature. If any solid precipitates, it suggests an incomplete reaction. If this occurs, reheat the mixture to reflux for an additional 15 minutes.[6]

  • Once the reaction is complete (no solids appear upon cooling), cool the solution in an ice bath.

  • Carefully neutralize the acidic solution by adding a sodium carbonate solution until the mixture is neutral or slightly alkaline to pH paper.

  • The this compound product will precipitate out of the solution during neutralization.

  • Collect the white precipitate by vacuum filtration, wash it with ice-cold water, and air dry the product on the filter funnel.[6]

Data Presentation

The following table summarizes the key quantitative parameters from the described protocols.

ParameterProtocol 1Protocol 2General Deacetylation[9]
Starting Material Crude 4-acetamidobenzenesulfonamide4-acetamidobenzenesulfonamideAcetamide-protected sulfonamide
Acid Reagent Concentrated HCl (~1.5 mL per 2.5g of SM)[5]6 M HCl (volume is ~2x the weight of SM)[6]6 M Hydrochloric Acid
Reaction Time ~20 minutes or until completion[5]45-60 minutes[6]Not specified
Reaction Temperature RefluxRefluxReflux
Neutralizing Agent 10% Sodium Bicarbonate solution[5]Sodium Carbonate solution[6]25% Sodium Hydroxide solution
Isolation Method Precipitation, cooling, and vacuum filtration[5]Precipitation, cooling, and vacuum filtration[6]Precipitation, filtration, wash with cold ethanol

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the acid hydrolysis of 4-acetamidobenzenesulfonamide.

Acid_Hydrolysis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Purification start Start: 4-Acetamidobenzenesulfonamide reagents Add 6M HCl & Water start->reagents reflux Heat to Reflux (45-60 min) reagents->reflux cool Cool to Room Temperature reflux->cool check Solid Present? cool->check check->reflux Yes neutralize Neutralize with Base (e.g., NaHCO₃) check->neutralize No precipitate Cool in Ice Bath neutralize->precipitate filter Collect Product via Vacuum Filtration precipitate->filter product Final Product: this compound filter->product

Caption: Workflow for the synthesis of this compound via acid hydrolysis.

Signaling Pathway (Reaction Mechanism)

This diagram outlines the chemical transformations during the acid-catalyzed hydrolysis.

Reaction_Mechanism A 4-Acetamidobenzenesulfonamide B Protonated Amide (on Carbonyl Oxygen) A->B + H₃O⁺ C Tetrahedral Intermediate B->C + H₂O D Protonated this compound Salt + Acetic Acid C->D Proton Transfer & C-N Cleavage E This compound (Final Product) D->E Neutralization (Base)

Caption: Simplified mechanism of acid-catalyzed amide hydrolysis.

References

Modern Synthesis of Sulfanilamide Using a Novel Sulfinylamine Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the modern synthesis of sulfanilamide, a foundational antibacterial agent, utilizing a novel N-sulfinyl-O-(tert-butyl)hydroxylamine reagent, a class of compounds often referred to as Willis reagents. This approach offers significant advantages over traditional methods, including improved safety, efficiency, and milder reaction conditions.

Introduction

This compound and its derivatives have been instrumental in the development of antimicrobial drugs. Traditional synthetic routes to these compounds often involve harsh reagents like chlorosulfonic acid or the in-situ generation of sulfur dioxide gas, posing significant safety and handling challenges.[1] The methodology outlined here employs a stable and easily accessible N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) reagent. This modern approach involves the reaction of the Willis reagent with an appropriate organometallic species, such as a Grignard reagent, to afford the target primary sulfonamide in a convenient one-step process.[1][2][3] This method avoids the use of gaseous sulfur dioxide and offers a more efficient and safer pathway to this compound and its analogs.[1]

Principle of the Method

The synthesis is a two-stage process. First, the N-sulfinyl-O-(tert-butyl)hydroxylamine reagent is prepared from commercially available starting materials. This reagent is a stable, colorless liquid that can be prepared on a gram scale and stored.[3] In the second stage, the Willis reagent is reacted with a specific Grignard reagent, 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide, at low temperature. The reaction proceeds through the addition of the Grignard reagent to the sulfinylamine, followed by a rearrangement and workup to yield this compound.[1][3]

Experimental Protocols

Part 1: Synthesis of N-Sulfinyl-O-(tert-butyl)hydroxylamine (Willis Reagent)

This protocol details the preparation of the key sulfinylamine reagent.[1][3]

Materials:

  • O-(tert-Butyl)hydroxylamine hydrochloride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Thionyl chloride (SOCl₂)

  • 50 mL Erlenmeyer flask

  • Ice bath

  • Syringe

  • Distillation apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve O-(tert-Butyl)hydroxylamine hydrochloride (450 mg, 3.58 mmol, 1 equivalent) in 15 mL of dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 mL, 11 mmol, 3 equivalents) to the cooled solution. A white precipitate will form.

  • Allow the mixture to stand for 10 minutes.

  • Slowly add thionyl chloride (0.263 mL, 3.58 mmol, 1 equivalent) dropwise via syringe over a period of 30 minutes. Gas evolution will be observed.

  • After the addition is complete, the crude mixture is purified by distillation under reduced pressure (72 °C, 40 mbar) to yield the N-sulfinyl-O-(tert-butyl)hydroxylamine as a colorless liquid.

  • The purified reagent should be stored at -20 °C.

Part 2: Synthesis of this compound

This protocol describes the synthesis of this compound from the prepared Willis reagent and a Grignard reagent.[1]

Materials:

  • N-Sulfinyl-O-(tert-butyl)hydroxylamine (from Part 1)

  • Tetrahydrofuran (THF)

  • 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide (0.5 M solution)

  • Glass vial

  • Dry ice/acetone bath

  • Flash chromatography apparatus

Procedure:

  • In a glass vial, dissolve 42.5 mg (314 µmol, 1 equivalent) of N-sulfinyl-O-(tert-butyl)hydroxylamine in 1.2 mL of THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • To the cooled solution, add 600 µL of a 0.5 M solution of 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide (0.3 mmol, 1 equivalent).

  • Remove the reaction from the cold bath and allow it to warm to room temperature.

  • Stir the reaction mixture for 24 hours.

  • The resulting product is then purified by flash chromatography to yield this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the synthesis of the Willis reagent intermediate.

CompoundStarting Material AmountEquivalentsReagent AmountEquivalentsSolvent VolumeProduct Yield (g)Product Yield (%)
N-Sulfinyl-O-(tert-butyl)hydroxylamine450 mg1SOCl₂: 0.263 mLTEA: 1.5 mL1315 mL DCM0.500 g103%

Note: The reported yield of 103% in the source material may indicate the presence of residual solvent or impurities and should be considered in the context of the reported purification method.[1]

Diagrams

Synthesis Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound using the Willis reagent.

G cluster_0 Part 1: Willis Reagent Synthesis cluster_1 Part 2: this compound Synthesis start1 Dissolve O-(tert-Butyl)hydroxylamine HCl in DCM cool1 Cool to 0°C start1->cool1 add_tea Add Triethylamine cool1->add_tea add_socl2 Add Thionyl Chloride add_tea->add_socl2 distill Purify by Distillation add_socl2->distill reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine distill->reagent start2 Dissolve Willis Reagent in THF reagent->start2 Use in Part 2 cool2 Cool to -78°C start2->cool2 add_grignard Add Grignard Reagent cool2->add_grignard warm Warm to Room Temperature & Stir add_grignard->warm purify Purify by Flash Chromatography warm->purify product This compound purify->product

Caption: Overall workflow for the two-part synthesis of this compound.

Proposed Reaction Mechanism

The diagram below outlines the proposed mechanism for the formation of the primary sulfonamide from the Willis reagent and a Grignard reagent.

G reagents t-BuONSO (Willis Reagent) + R-MgX (Grignard) intermediate1 Sulfinamide Intermediate (I) reagents->intermediate1 Addition intermediate2 Sulfonimidate Ester Anion (II) intermediate1->intermediate2 Rearrangement (via sulfinyl nitrene or concerted migration) product Primary Sulfonamide (R-SO₂NH₂) intermediate2->product Hydrolysis

Caption: Proposed reaction mechanism for sulfonamide formation.[3]

References

Application Notes and Protocols for the Spectrophotometric Determination of Sulfanilamide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative determination of sulfanilamide concentration in various samples using UV-Visible spectrophotometry. The methods described are robust, sensitive, and have been successfully applied in pharmaceutical analysis.

Introduction

This compound, a sulfonamide antibacterial agent, is a crucial compound in pharmaceutical formulations. Accurate and reliable quantification of this compound is essential for quality control, formulation development, and research purposes. Spectrophotometry offers a simple, cost-effective, and rapid approach for this analysis. This document outlines two primary methods: the widely recognized Bratton-Marshall reaction and a method based on the condensation reaction with 1,2-naphthoquinone-4-sulfonic acid (NQS).

Method 1: Bratton-Marshall Diazotization and Coupling Reaction

This classic and highly specific method is based on the diazotization of the primary aromatic amine group of this compound with nitrous acid, followed by a coupling reaction with N-(1-naphthyl)ethylenediamine dihydrochloride (NED), also known as the Bratton-Marshall reagent.[1][2][3] This reaction produces a stable and intensely colored azo dye, and the absorbance of this dye is directly proportional to the this compound concentration.[4][5]

Chemical Principle

The reaction proceeds in two main steps:

  • Diazotization: In an acidic medium (HCl), sodium nitrite (NaNO₂) reacts with the primary aromatic amine of this compound to form a diazonium salt. The temperature is maintained at 0-5°C to ensure the stability of the diazonium salt.[2][6]

  • Coupling: The diazonium salt is then coupled with a coupling agent, N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent), to form a stable, purple-pink colored azo dye.[1][2] The excess nitrous acid is removed by the addition of ammonium sulfamate before the coupling step to prevent interference.[2][7]

Quantitative Data Summary
ParameterValueReference
Wavelength of Maximum Absorbance (λmax) 536 - 550 nm[7][8]
Linearity Range Varies depending on specific protocol, typically in the µg/mL range.[8]
Molar Absorptivity (ε) High, indicating good sensitivity.[9]
Color of the Azo Dye Purple-pink[1][2]
Experimental Protocol

Materials and Reagents:

  • This compound standard

  • Sodium nitrite (NaNO₂) solution (e.g., 0.1% w/v)

  • Hydrochloric acid (HCl) (e.g., 5 N)[1]

  • Ammonium sulfamate solution (e.g., 0.5% w/v)

  • N-(1-naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) solution (e.g., 0.1% w/v)[10]

  • Distilled or deionized water

  • Volumetric flasks and pipettes

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in a known volume of distilled water, with the initial aid of a small amount of dilute HCl if necessary for dissolution.[11]

    • From the stock solution, prepare a series of working standard solutions of varying concentrations (e.g., 2, 4, 6, 8, 10 µg/mL) by appropriate dilution with distilled water.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of distilled water. Further dilutions may be necessary to bring the concentration within the linear range of the assay.

  • Color Development:

    • Pipette a known volume (e.g., 1.0 mL) of each standard solution and the sample solution into separate volumetric flasks (e.g., 10 mL).

    • Add 1.0 mL of 5 N HCl to each flask and mix well.[1]

    • Cool the flasks in an ice bath to 0-5°C.[6]

    • Add 1.0 mL of 0.1% sodium nitrite solution to each flask, mix, and allow to stand for 3 minutes for complete diazotization.[7]

    • Add 1.0 mL of 0.5% ammonium sulfamate solution to each flask to neutralize the excess nitrous acid. Mix and let it stand for 2 minutes.[7]

    • Add 1.0 mL of 0.1% Bratton-Marshall reagent to each flask. A purple-pink color will develop.[1]

    • Dilute the contents of each flask to the mark with distilled water and mix thoroughly.

    • Allow the solutions to stand for 5-10 minutes for the color to stabilize.[1]

  • Spectrophotometric Measurement:

    • Measure the absorbance of each solution at the wavelength of maximum absorbance (typically around 540 nm) against a reagent blank prepared in the same manner but without the this compound.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the absorbance of the standard solutions against their corresponding concentrations.

    • Determine the concentration of this compound in the sample solution from the calibration curve.

Workflow and Reaction Diagram

BrattonMarshall_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard This compound Standard Standards Working Standards Standard->Standards Sample Sample Containing This compound SampleSol Sample Solution Sample->SampleSol Diazotization 1. Add HCl & NaNO2 (0-5°C, 3 min) Standards->Diazotization SampleSol->Diazotization Neutralization 2. Add Ammonium Sulfamate (2 min) Diazotization->Neutralization Coupling 3. Add Bratton-Marshall Reagent (5-10 min) Neutralization->Coupling Colored_Product Purple-Pink Azo Dye Coupling->Colored_Product Spectro Measure Absorbance (at ~540 nm) Colored_Product->Spectro Calib Calibration Curve Spectro->Calib Concentration Determine Concentration Calib->Concentration

Caption: Experimental workflow for the Bratton-Marshall method.

BrattonMarshall_Reaction This compound This compound (Primary Aromatic Amine) Diazonium Diazonium Salt This compound->Diazonium + NaNO2, HCl (0-5°C) Azo_Dye Colored Azo Dye Diazonium->Azo_Dye + NED (Coupling) NED N-(1-Naphthyl)ethylenediamine (Bratton-Marshall Reagent) NQS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Standard This compound Standard Standards Working Standards Standard->Standards Sample Sample Containing This compound SampleSol Sample Solution Sample->SampleSol Reaction_Step 1. Add Borax Solution 2. Add NQS Solution Standards->Reaction_Step SampleSol->Reaction_Step Incubation Incubate (e.g., 22 sec) Reaction_Step->Incubation Colored_Product Orange Colored Product Incubation->Colored_Product Spectro Measure Absorbance (at 455 nm) Colored_Product->Spectro Calib Calibration Curve Spectro->Calib Concentration Determine Concentration Calib->Concentration NQS_Reaction This compound This compound Colored_Product Colored Condensation Product This compound->Colored_Product + NQS (Alkaline Medium) NQS 1,2-Naphthoquinone-4-sulfonic acid (NQS) NQS->Colored_Product PMDA_Relationship This compound This compound (n-electron donor) CT_Complex Charge-Transfer (CT) Complex This compound->CT_Complex PMDA Pyromellitic Dianhydride (PMDA) (π-electron acceptor) PMDA->CT_Complex Absorbance New Absorption Band (at 258 nm) CT_Complex->Absorbance Quantification Quantification of this compound Absorbance->Quantification

References

Application Notes: Quantification of Sulfanilamide using 1,2-Naphthoquinone-4-Sulphonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilamide, a sulfonamide antibacterial agent, is a crucial compound in pharmaceutical formulations.[1][2][3] Accurate and sensitive quantification of this compound is essential for quality control and research purposes. This document outlines a simple, rapid, and cost-effective spectrophotometric method for the determination of this compound using 1,2-naphthoquinone-4-sulphonic acid (NQS) as a chromogenic reagent.[1][2][3][4] The method is based on the condensation reaction between this compound and NQS in an alkaline medium to produce a colored product, which can be quantified using a UV-Visible spectrophotometer.[1][2][3][4]

Principle and Reaction Mechanism

The quantification method relies on the reaction of the primary amino group of this compound with 1,2-naphthoquinone-4-sulphonic acid in an alkaline environment. This reaction involves the nucleophilic displacement of the sulphonate group from the NQS molecule by the amino group of this compound.[1][2][3] The resulting product, an N-alkylamino naphthoquinone derivative, is an orange-colored chromogen with a maximum absorbance at a wavelength (λmax) of 455 nm.[1][2][3][4] The intensity of the color produced is directly proportional to the concentration of this compound in the sample.

Below is a diagram illustrating the proposed reaction mechanism:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound (Primary Amine Group) Reaction_Node Nucleophilic Substitution This compound->Reaction_Node NQS 1,2-Naphthoquinone-4-Sulphonic Acid (NQS) NQS->Reaction_Node Alkaline Alkaline Medium (e.g., Borax Solution) Alkaline->Reaction_Node Catalyzes Colored_Product N-Alkylamino Naphthoquinone (Orange Colored Chromogen) Sulphite Sulphite Ion Reaction_Node->Colored_Product Reaction_Node->Sulphite

Caption: Proposed reaction mechanism between this compound and NQS.

Experimental Protocols

This section provides detailed methodologies for the preparation of reagents and the analytical procedure for the quantification of this compound.

Reagents and Solutions Preparation
  • This compound Stock Solution (1000 µg/mL):

    • Accurately weigh 0.100 g of pure this compound.

    • Dissolve it in 10 mL of 0.4 M Hydrochloric Acid (HCl).

    • Transfer the solution to a 100 mL volumetric flask and dilute to the mark with distilled water.

    • Store the stock solution in a cool (< 25°C) and dark place. Prepare working solutions daily by appropriate dilution of the stock solution.[1][3]

  • 1,2-Naphthoquinone-4-Sulphonic Acid (NQS) Solution (0.5% m/v):

    • Dissolve 0.5 g of sodium 1,2-naphthoquinone-4-sulphonate in 100 mL of distilled water.

    • This solution should be prepared fresh daily.[1][3]

  • Borax (Sodium Tetraborate) Solution (0.036 M):

    • Dissolve the appropriate amount of borax in distilled water to achieve a final concentration of 0.036 M.

Analytical Procedure
  • Calibration Curve Preparation:

    • Aliquot volumes of the standard this compound solution (1000 µg/mL) are transferred into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 5-30 µg/mL (e.g., 50, 100, 150, 200, 250, and 300 µg of this compound).[1][3]

    • To each flask, add 1.0 mL of 0.036 M borax solution.[1][3]

    • Add 1.0 mL of 0.5% (m/v) NQS solution to each flask.[1]

    • Gently shake the mixture until an orange color appears.

    • Allow the reaction to proceed for 22 seconds.[1][3]

    • Dilute the contents of each flask to the 10 mL mark with distilled water.[1][3]

    • Measure the absorbance of each solution at 455 nm against a reagent blank.[1][3] The reagent blank is prepared in the same manner but without the addition of this compound.

    • Plot a calibration curve of absorbance versus concentration of this compound.

  • Sample Analysis:

    • Prepare the sample solution containing an unknown concentration of this compound.

    • Transfer a suitable aliquot of the sample solution into a 10 mL volumetric flask.

    • Follow the same procedure as described for the calibration curve preparation (steps 2-6).

    • Measure the absorbance of the sample solution at 455 nm against the reagent blank.

    • Determine the concentration of this compound in the sample by extrapolating from the calibration curve.

The experimental workflow is summarized in the following diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound Stock Solution D Aliquot this compound Standard/Sample A->D B Prepare NQS Solution (0.5%) F Add 1.0 mL NQS Solution B->F C Prepare Borax Solution (0.036 M) E Add 1.0 mL Borax Solution C->E D->E E->F G Incubate for 22 seconds F->G H Dilute to 10 mL with Distilled Water G->H I Measure Absorbance at 455 nm H->I J Plot Calibration Curve I->J K Determine Sample Concentration J->K

Caption: Experimental workflow for this compound quantification.

Quantitative Data Summary

The performance of this analytical method has been validated, and the key quantitative parameters are summarized in the table below.

ParameterValueReference
Linearity Range5 - 30 µg/mL[1][2]
Maximum Wavelength (λmax)455 nm[1][2][3][4]
Molar Absorptivity6.9568×10⁴ - 7.0774×10⁴ L.mol⁻¹.cm⁻¹[1][2]
Sandell's Sensitivity Index2.4330 - 2.4753 µg.cm⁻²[1][2]
Limit of Detection (LOD)0.536 – 0.546 µg/mL[1][2]
Limit of Quantification (LOQ)0.641 µg/mL[5]

Conclusion

The described spectrophotometric method utilizing 1,2-naphthoquinone-4-sulphonic acid is a simple, sensitive, and accurate approach for the quantification of this compound.[1][2] The mild reaction conditions and the stability of the colored product make this method suitable for routine analysis of this compound in both pure form and pharmaceutical preparations.[1][2] The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and quality control.

References

Application Notes and Protocols: Sulfanilamide Detection Using Pyromellitic Dianhydride as a π-Acceptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanilamide (SAA), a foundational sulfonamide antibacterial agent, can be accurately and efficiently quantified through the formation of a charge-transfer (CT) complex with pyromellitic dianhydride (PMDA). In this interaction, this compound functions as an electron donor (n-donor) while PMDA acts as a π-acceptor.[1][2] This complex formation results in a distinct spectrophotometric signal that can be harnessed for quantitative analysis. The methodology presented herein is notable for its simplicity, speed, cost-effectiveness, and high precision, making it a valuable tool for the determination of this compound in its pure form.[1][2][3] The underlying mechanism involves the transfer of an electron from the highest occupied molecular orbital (HOMO) of the electron-rich this compound to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient PMDA.[1][2] Computational studies, specifically Density of States (DOS) and HOMO-LUMO analyses, have confirmed that the nitrogen and sulfur orbitals of this compound are the primary electron donors, while the carbonyl group and aromatic system of PMDA serve as the electron acceptors.[1][2]

Signaling Pathway and Experimental Workflow

The detection of this compound using pyromellitic dianhydride is predicated on the formation of a stable 1:1 charge-transfer complex.[1][2] This interaction elicits a new absorption band in the UV-visible spectrum, which is then measured to quantify the concentration of this compound.

cluster_reactants Reactants cluster_complex Complex Formation cluster_detection Detection SAA This compound (SAA) (n-donor) CT_Complex 1:1 Charge-Transfer Complex SAA->CT_Complex e- donation PMDA Pyromellitic Dianhydride (PMDA) (π-acceptor) PMDA->CT_Complex e- acceptance Spectro Spectrophotometric Measurement (258 nm) CT_Complex->Spectro Absorbance

Diagram 1: Signaling pathway for this compound detection.

The experimental workflow is a straightforward process involving the preparation of reagents, complex formation, and subsequent spectrophotometric analysis.

A Prepare Stock Solutions (SAA and PMDA) B Aliquot SAA Standard Solutions into Volumetric Flasks A->B C Add PMDA Reagent to Each Flask B->C D Mix and Dilute to Volume with Distilled Water C->D E Measure Absorbance at λmax (258 nm) D->E F Construct Calibration Curve and Determine Unknown Concentration E->F

Diagram 2: Experimental workflow for spectrophotometric analysis.

Quantitative Data Summary

The spectrophotometric method for this compound detection using PMDA as a π-acceptor has been validated and key performance metrics are summarized in the table below.

ParameterValueReference
λmax (Maximum Absorption)258 nm[1][2]
Linearity Range0.2–35 µg mL⁻¹[1][2]
Molar Absorptivity16,226.24 L mol⁻¹ cm⁻¹[1][2]
Stability Constant2.49 × 10⁸ L mol⁻¹[1][2]
Stoichiometry (SAA:PMDA)1:1[1][2]
Limit of Detection (LOD)0.0136 µg mL⁻¹[1][2]
Limit of Quantification (LOQ)0.0412 µg mL⁻¹[1][2]
Accuracy (Average Recovery %)101.501%[1][2]
Precision (RSD %)< 0.6%[1][2]

Experimental Protocols

1. Preparation of Reagents

  • Pyromellitic Dianhydride (PMDA) Solution (1 x 10⁻³ mol L⁻¹):

    • Freshly prepare this solution daily.

    • Dissolve 0.0218 g of PMDA in distilled water.

    • Dilute to the mark in a 100 mL volumetric flask.

    • Use the solution immediately after preparation.[2]

  • Standard this compound (SAA) Solution (100 µg mL⁻¹):

    • Freshly prepare this solution daily.

    • Accurately weigh and dissolve 0.01 g of pure this compound in distilled water.

    • Dilute to the mark with distilled water in a 100 mL volumetric flask.[2]

2. Spectrophotometric Determination of this compound

  • Prepare a series of standard solutions of this compound by placing aliquots of the standard SAA solution into a series of 10 mL volumetric flasks.[2]

  • To each flask, add 0.1 mL of the 1 x 10⁻³ mol L⁻¹ PMDA reagent.[2]

  • Mix the contents of each flask thoroughly.

  • Dilute each solution to the 10 mL mark with distilled water.[2]

  • Prepare a reagent blank using the same procedure but omitting the this compound solution.

  • Measure the absorbance of each standard solution and the unknown sample at the maximum absorption wavelength (λmax) of 258 nm against the reagent blank.[2]

  • Construct a calibration curve by plotting the absorbance values of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the unknown sample by interpolating its absorbance value on the calibration curve.

3. Determination of Stoichiometry (Mole Ratio Method)

  • Prepare a constant concentration of this compound solution (e.g., 0.5 mL of 2.5 x 10⁻⁴ mol L⁻¹).

  • Add varying volumes (e.g., 0.2–1 mL) of a PMDA solution of the same concentration (2.5 x 10⁻⁴ mol L⁻¹) to the constant amount of this compound solution.[2]

  • Apply the spectrophotometric procedure under the optimized conditions and measure the absorbance at the corresponding wavelength.[2]

  • Plot the absorbance as a function of the molar ratio of PMDA to this compound. The point of inflection on the resulting plot indicates the stoichiometry of the complex.[2]

Conclusion

The use of pyromellitic dianhydride as a π-acceptor provides a robust and reliable method for the spectrophotometric determination of this compound. The formation of a stable 1:1 charge-transfer complex allows for sensitive and accurate quantification. The detailed protocols and validated performance data presented in these application notes offer a comprehensive guide for researchers and professionals in the fields of analytical chemistry and drug development. The method's simplicity and cost-effectiveness make it an attractive alternative to more complex analytical techniques for routine analysis and quality control.[2]

References

In Vitro Inhibitory Activity Assays for Sulfanilamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting in vitro inhibitory activity assays for sulfanilamide. It is designed to guide researchers, scientists, and drug development professionals in assessing the efficacy of this well-established antimicrobial agent. The protocols cover both enzymatic and whole-cell-based assays to determine the inhibitory potential of this compound.

Introduction

This compound is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking DHPS, this compound halts the folate biosynthesis pathway, leading to a bacteriostatic effect. These application notes provide standardized methods to quantify the inhibitory activity of this compound, which is vital for antimicrobial research, drug discovery, and susceptibility testing.

Mechanism of Action: Inhibition of Folate Biosynthesis

This compound mimics the natural substrate of DHPS, para-aminobenzoic acid (pABA). This structural similarity allows it to bind to the active site of the enzyme, competitively inhibiting the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP). This reaction is a critical step in the de novo synthesis of dihydrofolate, a precursor to tetrahydrofolate, which is essential for the synthesis of nucleic acids and certain amino acids. Mammalian cells are unaffected as they do not synthesize their own folate, instead obtaining it from their diet.

Folate_Biosynthesis_Pathway cluster_folate Bacterial Folate Biosynthesis GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin_triphosphate GTP->Dihydroneopterin_triphosphate GTP cyclohydrolase I DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) Dihydroneopterin_triphosphate->DHPPP pABA p-aminobenzoic acid (pABA) DHPS Dihydropteroate Synthase (DHPS) Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Dihydrofolate_DHF Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate_DHF Dihydrofolate synthase Tetrahydrofolate_THF Tetrahydrofolate (THF) Dihydrofolate_DHF->Tetrahydrofolate_THF Dihydrofolate reductase (DHFR) Nucleic_Acid_Precursors Nucleic Acid Precursors Tetrahydrofolate_THF->Nucleic_Acid_Precursors This compound This compound This compound->DHPS Competitively Inhibits DHPPPpABA DHPPPpABA DHPPPpABA->DHPS

Caption: Simplified diagram of the bacterial folate biosynthesis pathway and the inhibitory action of this compound.

Data Presentation: Quantitative Inhibitory Activity of this compound and its Derivatives

The following tables summarize the in vitro inhibitory activity of this compound and related compounds against DHPS and various bacterial strains.

Table 1: Dihydropteroate Synthase (DHPS) Inhibition

CompoundTarget OrganismIC50 (µM)Reference
This compoundYersinia pestis>200[3]
SulfamethoxazoleBacillus anthracis3.4[3]
Pterin-Sulfanilamide ConjugateBacillus anthracis136[3]

Table 2: Minimum Inhibitory Concentration (MIC) Against Bacterial Strains

CompoundBacterial StrainMIC (µg/mL)Reference
This compound DerivativeStaphylococcus aureus ATCC 2921332 - 128[4]
This compound DerivativesStaphylococcus aureus (clinical isolates)32 - 512[4]
This compound DerivativesStaphylococcus aureus ATCC 2592364 - 256[5]
SulfamethizoleEscherichia coli128[6]
This compound Derivative (1c)Escherichia coli50[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to determine the in vitro inhibitory activity of this compound.

Enzymatic Assay: Dihydropteroate Synthase (DHPS) Inhibition Assay

This spectrophotometric assay measures the inhibition of DHPS activity.

DHPS_Assay_Workflow cluster_workflow DHPS Inhibition Assay Workflow prep Prepare Reagents: - DHPS and DHFR enzymes - Substrates (DHPPP, pABA) - Cofactor (NADPH) - Test compound (this compound) - Assay Buffer plate_prep Plate Preparation (96-well UV-transparent): - Add this compound dilutions - Add enzyme/cofactor mix prep->plate_prep incubation Pre-incubation at 37°C for 5 minutes plate_prep->incubation reaction Initiate reaction by adding substrate mix incubation->reaction measurement Monitor decrease in absorbance at 340 nm over time reaction->measurement analysis Data Analysis: - Calculate initial reaction velocities - Plot % inhibition vs. log[inhibitor] - Determine IC50 value measurement->analysis

Caption: Experimental workflow for the spectrophotometric DHPS inhibition assay.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.6.

    • Enzyme Solution: Prepare a solution containing recombinant DHPS and an excess of dihydrofolate reductase (DHFR) in the assay buffer.

    • Substrate Solution: Prepare a solution of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and p-aminobenzoic acid (pABA) in the assay buffer.

    • Cofactor Solution: Prepare a solution of NADPH in the assay buffer.

    • Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions to obtain a range of concentrations.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each this compound dilution to the wells of a UV-transparent 96-well plate. Include a control with 2 µL of DMSO.

    • Add 178 µL of a master mix containing the assay buffer, enzyme solution, and cofactor solution to each well.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 20 µL of the pre-warmed substrate solution to each well.

    • Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of this compound.

    • Determine the percentage of inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Whole-Cell Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_workflow Broth Microdilution MIC Assay Workflow prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and This compound stock solution serial_dilution Perform serial two-fold dilutions of This compound in a 96-well plate prep_media->serial_dilution prep_inoculum Prepare bacterial inoculum standardized to 0.5 McFarland inoculation Inoculate each well with the standardized bacterial suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate plates at 35-37°C for 16-20 hours inoculation->incubation reading Visually inspect for turbidity to determine the MIC incubation->reading

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.

Protocol:

  • Preparation:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a bacterial inoculum from a fresh culture (18-24 hours old) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.

    • Inoculate each well with 100 µL of the standardized bacterial suspension.

    • Include a growth control (no this compound) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Whole-Cell Assay: Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to this compound.

Protocol:

  • Preparation:

    • Prepare Mueller-Hinton Agar (MHA) plates with a depth of 4 mm.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

  • Assay Procedure:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Evenly streak the swab over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes.

    • Aseptically place a this compound-impregnated paper disk (typically 300 µg) onto the surface of the agar.

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (where bacterial growth is absent) in millimeters.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameter to standardized charts provided by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).[8] For sulfonamides, a zone of inhibition of ≤20 mm for certain control strains may indicate high thymine or thymidine content in the medium.[9]

References

Application Notes and Protocols: Kirby-Bauer Zone of Inhibition Assay for Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the susceptibility of bacteria to various antimicrobial agents. This technique is predicated on the principle that an antimicrobial-impregnated disk, when placed on an agar plate inoculated with a specific bacterium, will diffuse into the medium and inhibit the growth of the susceptible organism, resulting in a clear "zone of inhibition." The diameter of this zone is proportional to the sensitivity of the bacterium to the antimicrobial agent.

Sulfonamides, a class of synthetic antimicrobial agents, function by competitively inhibiting the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This application note provides a detailed protocol for performing the Kirby-Bauer assay with sulfanilamide and related sulfonamides, along with data interpretation guidelines.

Data Presentation

The interpretation of zone of inhibition diameters for sulfonamides is standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI). While specific breakpoints for the historical drug this compound are less common in modern CLSI documents, the standards for structurally similar and commonly tested sulfonamides like sulfisoxazole and the combination drug trimethoprim-sulfamethoxazole are well-established and serve as a reliable reference.

Table 1: Interpretive Standards for Sulfisoxazole Zone of Inhibition Diameters (CLSI M100-S22) [1]

MicroorganismDisk ConcentrationZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Escherichia coli300 µg≥1713-16≤12

Table 2: Interpretive Standards for Trimethoprim-Sulfamethoxazole Zone of Inhibition Diameters

Microorganism Family/SpeciesDisk ConcentrationZone Diameter (mm) - SusceptibleZone Diameter (mm) - IntermediateZone Diameter (mm) - Resistant
Enterobacteriaceae1.25/23.75 µg≥1611-15≤10
Haemophilus influenzae1.25/23.75 µg≥1611-15≤10
Streptococcus pneumoniae1.25/23.75 µg≥1916-18≤15

Table 3: Quality Control Zone Diameter Ranges for Trimethoprim-Sulfamethoxazole [2]

Quality Control StrainDisk ConcentrationAcceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922™1.25/23.75 µg23-29
Haemophilus influenzae ATCC® 49247™1.25/23.75 µg24-32
Streptococcus pneumoniae ATCC® 49619™1.25/23.75 µg20-28

Experimental Protocols

Materials
  • Media: Mueller-Hinton Agar (MHA). The pH of the prepared medium should be between 7.2 and 7.4. MHA is recommended due to its low concentration of sulfonamide inhibitors like thymidine and thymine.

  • Bacterial Strains: Pure, isolated colonies of the test organism and relevant quality control strains (e.g., E. coli ATCC® 25922™).

  • Inoculum Preparation: Tryptic Soy Broth or sterile saline.

  • Turbidity Standard: 0.5 McFarland standard.

  • Antimicrobial Disks: this compound disks (or other sulfonamide disks of known concentration).

  • Equipment: Sterile swabs, forceps, incubator (35°C ± 2°C), ruler or calipers, sterile Petri dishes.

Protocol for Kirby-Bauer Assay
  • Preparation of Mueller-Hinton Agar Plates:

    • Prepare MHA according to the manufacturer's instructions.

    • Sterilize by autoclaving.

    • Pour the molten agar into sterile Petri dishes to a uniform depth of 4 mm.

    • Allow the agar to solidify on a level surface.

    • Dry the plates prior to use to remove excess surface moisture.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from a pure culture.

    • Transfer the colonies to a tube containing 4-5 mL of Tryptic Soy Broth or sterile saline.

    • Incubate the broth at 35°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Adjust the turbidity of the inoculum with sterile broth or saline to match the 0.5 McFarland standard. This must be done within 15 minutes of inoculating the plates.

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the entire surface of the MHA plate with the swab to ensure a uniform lawn of growth. Rotate the plate approximately 60° between streaks to cover the entire surface.

    • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, before applying the antimicrobial disks.

  • Application of this compound Disks:

    • Using sterile forceps, place the this compound (or other sulfonamide) disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar.

    • Disks should be placed at least 24 mm apart from each other and from the edge of the plate.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours in an ambient air incubator.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the standardized tables (see Tables 1 and 2).

    • For sulfonamides, slight growth within the zone of inhibition (less than 20% of the lawn of growth) should be disregarded, and the more obvious margin should be measured.

Quality Control
  • Perform quality control testing with each new batch of media and disks, and on a routine basis (e.g., weekly).

  • Use standard quality control strains, such as E. coli ATCC® 25922™, and compare the zone diameters to the acceptable ranges provided in standardized tables (see Table 3).

  • If quality control results are out of the specified range, the test results are considered invalid, and the cause of the discrepancy must be investigated.

Visualizations

Experimental Workflow

Kirby_Bauer_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_media Prepare Mueller-Hinton Agar inoculate Inoculate Agar Plate prep_media->inoculate prep_inoculum Prepare 0.5 McFarland Inoculum prep_inoculum->inoculate apply_disk Apply this compound Disk inoculate->apply_disk incubate Incubate at 35°C for 16-18h apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (S, I, R) measure_zone->interpret

Caption: Workflow for the Kirby-Bauer Zone of Inhibition Assay.

Result Interpretation Logic

Interpretation_Logic start Measure Zone Diameter (mm) compare Compare to CLSI Breakpoints start->compare susceptible Susceptible (S) compare->susceptible ≥ Susceptible Breakpoint intermediate Intermediate (I) compare->intermediate Between Breakpoints resistant Resistant (R) compare->resistant ≤ Resistant Breakpoint

Caption: Logic for Interpreting Kirby-Bauer Assay Results.

References

Application Notes and Protocols: Topical Sulfanilamide in Wound Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of topical sulfanilamide and its derivatives in preclinical wound infection models. The information compiled herein is intended to guide researchers in designing and executing studies to evaluate the efficacy of sulfonamide-based antimicrobials in promoting wound healing and controlling bioburden.

Introduction

This compound, a competitive inhibitor of bacterial dihydropteroate synthase, was among the first antimicrobial agents widely used to treat bacterial infections.[1][2] Its mechanism of action involves the disruption of folic acid synthesis, which is essential for bacterial DNA and protein synthesis.[1][2] While largely replaced by more modern antibiotics for systemic use, topical sulfonamides, particularly silver sulfadiazine, remain relevant in the management of wound infections, especially in burn care.[3][4] This document outlines detailed protocols for establishing wound infection models and presents available quantitative data on the efficacy of topical sulfonamides.

Mechanism of Action: Signaling Pathway

Sulfanilamides act as structural analogs of para-aminobenzoic acid (PABA), a crucial substrate for the bacterial enzyme dihydropteroate synthase (DHPS). By competitively inhibiting DHPS, sulfanilamides block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is a vital cofactor in the synthesis of purines and pyrimidines. This disruption of nucleotide synthesis ultimately inhibits bacterial growth and replication.[1][2]

Sulfanilamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibitor DHF Dihydrofolic Acid Synthesis DHPS->DHF Nucleotide Nucleotide Synthesis DHF->Nucleotide Bacteria Bacterial Growth Inhibition Nucleotide->Bacteria Essential for

Caption: Competitive inhibition of folic acid synthesis by this compound.

Quantitative Data on Efficacy

While specific quantitative data for topical this compound in peer-reviewed animal wound infection models is limited in recent literature, studies on its derivative, silver sulfadiazine (SSD), provide valuable insights into the potential efficacy of this class of compounds.

Table 1: Effect of Topical Sulfonamides on Bacterial Load in Wound Models
Animal ModelBacterial StrainTreatmentTime PointBacterial Load Reduction (log CFU/g or CFU/wound)Reference
Porcine Burn WoundPseudomonas aeruginosaSilver Sulfadiazine (SSD)Day 3~2.5 - 4 log reduction compared to negative control[1]
Porcine Burn WoundPseudomonas aeruginosaSilver Sulfadiazine (SSD)Day 6~2.5 - 4 log reduction compared to negative control[1]
Porcine Full-Thickness BurnStaphylococcus aureusGentamicin (2 mg/mL)Day 63.89 log reduction (from 4.2 to 0.31 log CFU/g)[5]
Porcine Full-Thickness BurnStaphylococcus aureusMinocycline (1 mg/mL)Day 63.48 log reduction (from 4.2 to 0.72 log CFU/g)[5]
Porcine Full-Thickness BurnPseudomonas aeruginosaGentamicin (2 mg/mL)Day 62.5 log reduction (from 2.5 to 0.0 log CFU/g)[5]
Porcine Full-Thickness BurnPseudomonas aeruginosaMinocycline (1 mg/mL)Day 61.0 log reduction (from 2.5 to 1.5 log CFU/g)[5]
Table 2: Effect of Topical Sulfonamides on Wound Healing Parameters
Animal ModelWound TypeTreatmentTime PointKey FindingReference
RatSecond-Degree Burn1% Silver Sulfadiazine (SSD)Day 21Healing was faster by a mean of 2.72 days compared to control.[3][4][6]
RatBurn Wound5% & 10% Arnebia euchroma ointment vs. 1% SSDDay 11Wound contraction of ~55% for A. euchroma vs. 15.3% for SSD.[7]
Diabetic MiceFull-Thickness Infected WoundEarly antimicrobial treatmentDay 21Reversed the increase in wound size and improved wound closure.[8]

Experimental Protocols

The following are detailed methodologies for key experiments in the study of topical this compound and its derivatives in wound infection models.

Preparation of Topical this compound Formulation

A simple and common method for preparing a topical this compound formulation for experimental use involves compounding with an ointment base.

Materials:

  • This compound powder (USP grade)

  • White petroleum jelly

  • Spatula

  • Glass slab or ointment mill

  • Heating mantle or water bath

  • Beaker

Protocol:

  • Determine the desired concentration of this compound in the ointment (e.g., 1%, 5%, 10% w/w).

  • Weigh the required amount of this compound powder and petroleum jelly.

  • Gently heat the petroleum jelly in a beaker on a heating mantle or water bath until it is melted and has a workable consistency.

  • Gradually add the this compound powder to the melted petroleum jelly while stirring continuously with a spatula.

  • Transfer the mixture to a glass slab or ointment mill and levigate until the powder is uniformly dispersed and the ointment is smooth.

  • Allow the ointment to cool to room temperature before storage in an airtight container.

Murine Excisional Wound Infection Model

This protocol describes the creation of a full-thickness excisional wound in a mouse model, followed by infection and treatment.

Murine_Wound_Model cluster_prep Animal Preparation cluster_wound Wound Creation & Infection cluster_treatment Treatment & Monitoring Anesthesia Anesthetize Mouse Shaving Shave Dorsal Area Anesthesia->Shaving Disinfection Disinfect Skin Shaving->Disinfection Excision Create Full-Thickness Excisional Wound Disinfection->Excision Inoculation Inoculate with Bacterial Suspension (e.g., S. aureus) Excision->Inoculation Treatment Apply Topical This compound Formulation Inoculation->Treatment Dressing Apply Sterile Dressing Treatment->Dressing Monitoring Monitor Wound Healing (Size, Bacterial Load, Histology) Dressing->Monitoring

Caption: Workflow for a murine excisional wound infection model.

Materials:

  • Mice (e.g., BALB/c or C57BL/6)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Electric clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Biopsy punch (e.g., 6-8 mm) or surgical scissors and forceps

  • Bacterial culture (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)

  • Sterile saline

  • Topical this compound formulation

  • Sterile dressing

  • Calipers

Protocol:

  • Anesthetize the mouse using an approved protocol.

  • Shave the dorsal surface of the mouse and disinfect the skin.

  • Create a full-thickness excisional wound using a biopsy punch or surgical scissors.

  • Prepare a bacterial suspension in sterile saline to a known concentration (e.g., 10^7 CFU/mL).

  • Inoculate the wound with a specific volume of the bacterial suspension (e.g., 10 µL).

  • Allow a short period for the bacteria to adhere (e.g., 15-30 minutes).

  • Apply the topical this compound formulation to the wound.

  • Cover the wound with a sterile dressing.

  • House the mice individually.

  • Monitor the wound at predetermined time points (e.g., days 3, 7, 14) by:

    • Measuring the wound area with calipers.

    • Quantifying the bacterial load by excising the wound tissue, homogenizing it, and performing serial dilutions for colony counting.

    • Collecting tissue for histological analysis (e.g., H&E staining for inflammation and re-epithelialization, Masson's trichrome for collagen deposition).

Ex Vivo Porcine Skin Burn Wound Model

This model provides a platform to study the antimicrobial efficacy of topical agents on infected burn wounds.[9]

Materials:

  • Freshly excised porcine skin

  • Heated metal rod or soldering iron

  • Bacterial culture

  • Topical this compound formulation

  • Incubator

Protocol:

  • Obtain fresh porcine skin and cut it into appropriate sizes.

  • Create a standardized burn wound by applying a heated metal rod to the skin surface for a specific duration.

  • Inoculate the burn wound with a known concentration of bacteria.

  • Incubate the skin to allow for bacterial growth and biofilm formation.[9]

  • Apply the topical this compound formulation to the infected burn wound.

  • Incubate for the desired treatment period.

  • Assess the bacterial load by swabbing the wound surface or excising the tissue for homogenization and colony counting.[9]

  • Histological analysis can also be performed to evaluate tissue damage and bacterial penetration.

Conclusion

The provided protocols and data serve as a foundational resource for investigating the application of topical this compound and its derivatives in wound infection models. While historical data and studies on related compounds suggest potential efficacy, further research with standardized models and quantitative endpoints is necessary to fully elucidate the therapeutic potential of topical this compound in modern wound care. The experimental workflows and signaling pathway diagrams offer a visual guide for conceptualizing and executing such studies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Sulfanilamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the synthesis of sulfanilamide. The information is tailored for researchers, scientists, and drug development professionals to help optimize reaction conditions and improve yield and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems that may arise during the multi-step synthesis of this compound.

Q1: Why is the protection of the amino group of aniline necessary before chlorosulfonation?

A1: The protection of the amino group in aniline, typically by converting it to acetanilide, is a critical step for two main reasons:

  • Prevents Deactivation of the Aromatic Ring: Under the strongly acidic conditions of chlorosulfonation, a free amino group would be protonated to form an anilinium ion (-NH₃⁺). This positively charged group is strongly deactivating and a meta-director, which would impede the desired electrophilic aromatic substitution and lead to incorrect regioselectivity.[1]

  • Avoids Unwanted Side Reactions: An unprotected amine can react with chlorosulfonic acid, leading to undesired byproducts and potential polymerization.[1]

Q2: What are the primary safety concerns associated with the traditional synthesis of this compound?

A2: The conventional synthesis route for this compound involves several hazardous reagents and conditions that require stringent safety precautions:

  • Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water.[1] It is imperative to use dry glassware and prevent any contact with moisture.[1]

  • Thionyl Chloride: Used in some variations of the synthesis, thionyl chloride is also highly reactive and corrosive.[1]

  • Exothermic Reactions: Several steps, particularly the chlorosulfonation of acetanilide and the subsequent quenching of the reaction mixture by pouring it onto ice, are highly exothermic.[1] Proper temperature control is crucial to prevent runaway reactions.[1]

  • Toxic Gas Evolution: Some older methods may involve the in-situ generation of sulfur dioxide (SO₂), which is a toxic gas.[2]

Troubleshooting Common Issues

Issue 1: Low Yield of p-Acetamidobenzenesulfonyl Chloride (Chlorosulfonation Step)

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete Reaction Ensure adequate stirring and allow the reaction to proceed for the recommended time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Hydrolysis of Chlorosulfonic Acid Use fresh, dry chlorosulfonic acid and ensure all glassware is thoroughly dried to prevent decomposition of the reagent.[1]
Improper Temperature Control Maintain the recommended reaction temperature. Overheating can lead to decomposition and the formation of side products.[1] A common procedure involves cooling the chlorosulfonic acid in an ice bath before slowly adding the acetanilide.[1]
Hydrolysis of the Product After the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product and minimize its hydrolysis.[1]
Issue 2: Low Yield of this compound (Overall)

Possible Causes & Solutions:

Possible Cause Suggested Solution
Instability of Sulfonyl Chlorides Sulfonyl chlorides are susceptible to hydrolysis.[3] Perform reactions under anhydrous (dry) conditions and use freshly opened or properly stored reagents.[3][4]
Suboptimal Reaction Temperature The optimal temperature can vary. For many sulfonamide syntheses, starting the reaction at 0°C and allowing it to warm to room temperature is effective.[3] However, some steps may require heating (reflux).[3][5] Monitor the reaction by TLC to determine the ideal conditions.[3]
Inappropriate Base in Amination The choice of base is crucial for scavenging the HCl generated. Pyridine or triethylamine are common choices.[3][4] The basicity and steric hindrance of the base can impact the reaction rate and yield.[3]
Incomplete Hydrolysis of the Acetanilide Group Ensure the hydrolysis step is carried out for a sufficient duration with the appropriate acid concentration and temperature to completely remove the acetyl protecting group.[1] If a solid remains after the initial reflux period, it may be necessary to continue heating.[6]
Issue 3: Impure Final Product (Broad Melting Point Range)

Possible Causes & Solutions:

Possible Cause Suggested Solution
Incomplete Hydrolysis As mentioned above, ensure complete removal of the acetyl group during the hydrolysis step.[1]
Presence of Unreacted Starting Materials or Intermediates Purify the crude product by recrystallization.[1] Hot water or ethanol are commonly used solvents for the recrystallization of this compound.[1]
Formation of Side Products Optimize reaction conditions in the preceding steps, particularly the chlorosulfonation, to minimize byproduct formation. Careful temperature control is critical.[1]
Product is a Sticky Solid or "Oils Out" This often indicates the presence of impurities that hinder crystallization. Try adding a seed crystal of the pure product to induce crystallization.[3]

Experimental Protocols

Synthesis of Acetanilide (Amine Protection)
  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, ice.

  • Procedure:

    • Dissolve aniline in water and hydrochloric acid.

    • Add a solution of sodium acetate.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise while stirring vigorously.

    • Continue stirring until a precipitate forms.

    • Collect the crude acetanilide by vacuum filtration and wash with cold water.

    • Recrystallize the product from hot water to obtain pure acetanilide.[1]

Synthesis of p-Acetamidobenzenesulfonyl Chloride (Chlorosulfonation)
  • Materials: Acetanilide (dry), chlorosulfonic acid, crushed ice.

  • Procedure:

    • In a dry flask, cool chlorosulfonic acid in an ice bath.

    • Slowly add dry acetanilide in small portions, ensuring the temperature does not rise excessively.[1]

    • Once the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., on a water bath at 70-80°C) for a short period to complete the reaction.[5]

    • Carefully pour the reaction mixture onto crushed ice to precipitate the p-acetamidobenzenesulfonyl chloride.[1]

    • Collect the product by vacuum filtration and wash with cold water.[1]

Synthesis of p-Acetamidobenzenesulfonamide (Amination)
  • Materials: p-Acetamidobenzenesulfonyl chloride, concentrated aqueous ammonia.

  • Procedure:

    • Add the crude p-acetamidobenzenesulfonyl chloride to an excess of concentrated aqueous ammonia.

    • Stir the mixture vigorously. The reaction is exothermic and may require cooling.[1]

    • Continue stirring until the reaction is complete.

    • Collect the precipitated p-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.[1]

Synthesis of this compound (Deprotection/Hydrolysis)
  • Materials: p-Acetamidobenzenesulfonamide, dilute hydrochloric acid, sodium carbonate solution.

  • Procedure:

    • Heat the p-acetamidobenzenesulfonamide with dilute hydrochloric acid under reflux.[1][6]

    • After hydrolysis is complete (typically 45-60 minutes), cool the solution.[5][6]

    • Neutralize the solution with a saturated sodium carbonate solution until it is slightly alkaline to precipitate the this compound.[1][5][6]

    • Cool the mixture in an ice bath to maximize precipitation.[6]

    • Collect the crude this compound by vacuum filtration and wash with cold water.

    • Purify the product by recrystallization from hot water.[1]

Data Presentation: Reaction Parameters

Step Reactants Key Reagents Temperature Reaction Time Typical Yield
Amine Protection AnilineAcetic AnhydrideIce bath, then room temp.~15-30 min>80%
Chlorosulfonation AcetanilideChlorosulfonic Acid0°C initially, then 70-80°C[5]~1-2 hours[7]60-70%
Amination p-Acetamidobenzenesulfonyl ChlorideConc. Aqueous AmmoniaRoom temp. (cooling may be needed)[1]~15-30 minHigh
Hydrolysis p-AcetamidobenzenesulfonamideDilute HClReflux (boiling)45-60 min[5][6]>90% (from intermediate)[8]

Visualizations

Sulfanilamide_Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Amine Protection (Acetic Anhydride) PABSC p-Acetamidobenzenesulfonyl Chloride Acetanilide->PABSC Chlorosulfonation (Chlorosulfonic Acid) PABSA p-Acetamidobenzenesulfonamide PABSC->PABSA Amination (Conc. Ammonia) This compound This compound PABSA->this compound Hydrolysis (Dilute HCl)

Caption: Workflow for the multi-step synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in This compound Synthesis Check_Chlorosulfonation Check Chlorosulfonation Step Start->Check_Chlorosulfonation Check_Amination Check Amination Step Start->Check_Amination Check_Hydrolysis Check Hydrolysis Step Start->Check_Hydrolysis Incomplete_Reaction Incomplete Reaction? Check_Chlorosulfonation->Incomplete_Reaction Possible Cause Hydrolysis_Reagent Reagent Hydrolysis? Check_Chlorosulfonation->Hydrolysis_Reagent Possible Cause Temp_Control Improper Temp? Check_Chlorosulfonation->Temp_Control Possible Cause Incomplete_Hydrolysis Incomplete Hydrolysis? Check_Hydrolysis->Incomplete_Hydrolysis Possible Cause Sol_TLC Monitor with TLC, Increase Reaction Time Incomplete_Reaction->Sol_TLC Solution Sol_Dry Use Dry Glassware & Fresh Reagents Hydrolysis_Reagent->Sol_Dry Solution Sol_Temp Maintain Cooling During Addition Temp_Control->Sol_Temp Solution Sol_Reflux Increase Reflux Time, Check Acid Conc. Incomplete_Hydrolysis->Sol_Reflux Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

Signaling_Pathway cluster_protection Amine Protection cluster_sulfonation Electrophilic Aromatic Substitution cluster_amination Nucleophilic Acyl Substitution cluster_deprotection Amide Hydrolysis Aniline Aniline (-NH2) Acetanilide Acetanilide (-NHCOCH3) Aniline->Acetanilide + Acetic Anhydride Acetanilide_ring Acetanilide Sulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide_ring->Sulfonyl_Chloride + Chlorosulfonic Acid Sulfonyl_Chloride_2 p-Acetamidobenzenesulfonyl Chloride Sulfonamide p-Acetamidobenzenesulfonamide Sulfonyl_Chloride_2->Sulfonamide + Ammonia Sulfonamide_2 p-Acetamidobenzenesulfonamide Final_Product This compound Sulfonamide_2->Final_Product + H3O+ / Heat

Caption: Key chemical transformations in this compound synthesis.

References

how to improve the yield of sulfanilamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of sulfanilamide. The information is tailored for researchers, scientists, and drug development professionals aiming to optimize their synthetic protocols and improve product yield and purity.

Troubleshooting Guide

This guide addresses specific problems that may arise during the multi-step synthesis of this compound.

Problem 1: Low yield of 4-acetamidobenzenesulfonyl chloride in the chlorosulfonation step.

Possible CauseSuggested Solution
Incomplete Reaction Ensure adequate stirring and allow the reaction to proceed for the recommended duration. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Hydrolysis of Chlorosulfonic Acid Use fresh, dry chlorosulfonic acid and ensure all glassware is thoroughly dried to prevent the decomposition of the reagent.
Hydrolysis of the Product After the reaction is complete, quench the reaction mixture by carefully pouring it onto crushed ice to precipitate the product and minimize its hydrolysis.
Improper Temperature Control Maintain the recommended reaction temperature. Overheating can lead to decomposition and the formation of side products.
Insufficient Chlorosulfonic Acid A significant excess of chlorosulfonic acid is often required to act as both the reagent and the solvent to drive the reaction to completion.

Problem 2: The final this compound product is impure, exhibiting a broad melting point range.

Possible CauseSuggested Solution
Incomplete Hydrolysis of the Acetamido Group Ensure the hydrolysis step is carried out for a sufficient duration with adequate acid concentration and temperature to completely remove the acetyl protecting group.[1]
Formation of Side Products Optimize reaction conditions in the preceding steps, particularly the chlorosulfonation, to minimize the formation of byproducts. Careful temperature control during chlorosulfonation is critical.[1]
Contamination with Starting Materials or Intermediates Purify the final product by recrystallization from hot water to remove unreacted starting materials and intermediates.

Problem 3: Difficulty in isolating the product after amination.

Possible CauseSuggested Solution
Product is an Oily or Sticky Solid This often indicates the presence of impurities. Attempt to purify by recrystallization. If that fails, column chromatography may be necessary.
Product Fails to Crystallize If the product remains in solution after cooling, try adding a seed crystal of pure this compound to induce crystallization. Scratching the inside of the flask with a glass rod can also initiate this process.

Frequently Asked Questions (FAQs)

Q1: Why is the protection of the amino group of aniline necessary before chlorosulfonation?

A1: The protection of the amino group as an acetamido group serves two primary purposes. Firstly, under the strongly acidic conditions of chlorosulfonation, a free amino group would be protonated to form an anilinium ion (-NH3+). This positively charged group is strongly deactivating and meta-directing, which would prevent the desired electrophilic aromatic substitution at the para position.[1] Secondly, the unprotected amine can react with chlorosulfonic acid, leading to undesired byproducts and polymerization.[1]

Q2: What are the main safety concerns associated with the traditional synthesis of this compound?

A2: The traditional synthesis route involves several hazardous reagents and conditions. Chlorosulfonic acid is highly corrosive and reacts violently with water.[1] Thionyl chloride, used in some variations, is also highly reactive and corrosive.[1] Additionally, some older methods involve the in-situ generation of sulfur dioxide, a toxic gas.[1] Many steps, particularly chlorosulfonation and the subsequent quenching, are highly exothermic and require careful temperature control to prevent runaway reactions.[1]

Q3: Can the yield of this compound be improved by modifying the amination step?

A3: Yes, a patented green process method suggests that using anhydrous ammonia gas in an anhydrous solvent for the amination of acetamidobenzenesulfonyl chloride can significantly improve the yield. This method avoids the aqueous decomposition of the sulfonyl chloride and reduces side reactions. This process has been reported to increase the overall yield of this compound to between 96.2% and 98.3%.

Q4: Are there alternative, safer routes for this compound synthesis?

A4: Yes, modern synthetic methods are being developed to avoid hazardous reagents. One such method involves the use of a Willis reagent, which allows for a one-step addition with a Grignard reagent to produce the final sulfonamide after workup, eliminating the need for protection/deprotection steps and avoiding the use of chlorosulfonic acid or gaseous SO2.

Data on Yield Improvement

The following table summarizes reported yields for various stages and overall processes of this compound synthesis, highlighting the potential for optimization.

Synthesis Step/ProcessReported YieldConditions/Notes
Chlorosulfonation (Improved) 86.73%Optimized material proportion (acetanilide:chlorosulfonic acid:sodium chloride)
Overall Yield (Traditional, Non-Industrial) 32%Basic organic chemistry laboratory experiment
Overall Yield (Student Synthesis of Derivatives) 20% - 85%Varies based on the specific derivative and student execution
Overall Yield (Patented Green Process) 96.2% - 98.3%Utilizes anhydrous ammonia in the amination step
Overall Yield (Improved Industrial Process) > 90%Alkaline hydrolysis followed by neutralization and concentration

Experimental Protocols

1. Synthesis of Acetanilide (Protection of Aniline)

  • Materials: Aniline, acetic anhydride, sodium acetate, hydrochloric acid, ice.

  • Procedure:

    • Dissolve aniline in water and hydrochloric acid.

    • Add a solution of sodium acetate.

    • Cool the mixture in an ice bath.

    • Add acetic anhydride dropwise while stirring vigorously.

    • Continue stirring until a white precipitate of acetanilide forms.

    • Collect the product by vacuum filtration and wash with cold water.

2. Synthesis of 4-Acetamidobenzenesulfonyl Chloride (Chlorosulfonation)

  • Materials: Acetanilide, chlorosulfonic acid, crushed ice.

  • Procedure:

    • In a dry flask, cool chlorosulfonic acid in an ice bath.

    • Slowly add dry acetanilide in small portions with constant stirring, maintaining a low temperature.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., in a 70-80°C water bath) for a short period to complete the reaction.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

    • Collect the solid product by vacuum filtration and wash with cold water.

3. Synthesis of 4-Acetamidobenzenesulfonamide (Amination)

  • Materials: 4-Acetamidobenzenesulfonyl chloride, concentrated aqueous ammonia.

  • Procedure:

    • Add the crude 4-acetamidobenzenesulfonyl chloride to an excess of cold, concentrated aqueous ammonia.

    • Stir the mixture vigorously. The reaction is exothermic and may require cooling.

    • Continue stirring until the reaction is complete and a solid precipitate forms.

    • Collect the 4-acetamidobenzenesulfonamide by vacuum filtration and wash with cold water.

4. Synthesis of this compound (Deprotection)

  • Materials: 4-Acetamidobenzenesulfonamide, dilute hydrochloric acid, sodium carbonate solution.

  • Procedure:

    • Heat the 4-acetamidobenzenesulfonamide with dilute hydrochloric acid under reflux.

    • After the hydrolysis is complete (as monitored by TLC), cool the solution.

    • Carefully neutralize the solution with a sodium carbonate solution until it is slightly alkaline, at which point the this compound will precipitate.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude this compound by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water to obtain pure this compound.

Visualizations

Sulfanilamide_Synthesis_Workflow Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride (Protection) SulfonylChloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid (Chlorosulfonation) Sulfonamide 4-Acetamidobenzenesulfonamide SulfonylChloride->Sulfonamide Ammonia (Amination) This compound This compound Sulfonamide->this compound Acid Hydrolysis (Deprotection) Troubleshooting_Sulfanilamide_Synthesis start Low Yield or Impure Product step_check Identify Synthesis Step with Issue start->step_check chloro Chlorosulfonation Step step_check->chloro Chlorosulfonation amination Amination Step step_check->amination Amination hydrolysis Hydrolysis/Final Product step_check->hydrolysis Final Product chloro_q1 Reaction Incomplete? chloro->chloro_q1 chloro_a1 Increase reaction time/ Monitor with TLC chloro_q1->chloro_a1 Yes chloro_q2 Reagents/Glassware Wet? chloro_q1->chloro_q2 No chloro_a2 Use dry reagents & Thoroughly dry glassware chloro_q2->chloro_a2 Yes chloro_q3 Poor Temperature Control? chloro_q2->chloro_q3 No chloro_a3 Maintain recommended temperature chloro_q3->chloro_a3 Yes amination_q1 Product Oily/Sticky? amination->amination_q1 amination_a1 Attempt recrystallization/ Consider chromatography amination_q1->amination_a1 Yes hydrolysis_q1 Incomplete Hydrolysis? hydrolysis->hydrolysis_q1 hydrolysis_a1 Increase reflux time/ Check acid concentration hydrolysis_q1->hydrolysis_a1 Yes hydrolysis_q2 Broad Melting Point? hydrolysis_q1->hydrolysis_q2 No hydrolysis_a2 Recrystallize from hot water hydrolysis_q2->hydrolysis_a2 Yes

References

Sulfanilamide Recrystallization and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the recrystallization and purification of sulfanilamide.

Frequently Asked Questions (FAQs)

Q1: My this compound fails to crystallize after dissolving in the solvent and cooling.

A1: This is a common issue that can arise from several factors:

  • Excess Solvent: The most frequent cause is the use of too much solvent, resulting in a solution that is not saturated enough for crystals to form upon cooling.[1][2][3] To address this, you can evaporate some of the solvent by gently heating the solution and then allowing it to cool again.[1][3]

  • Rapid Cooling: Cooling the solution too quickly can sometimes inhibit crystal formation.[4] Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4][5]

  • Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.[6]

Q2: I have a very low yield of purified this compound. What could be the cause?

A2: A low percent recovery can be attributed to several factors during the experimental process:

  • Excessive Solvent: As mentioned above, using too much solvent will result in a significant amount of this compound remaining dissolved in the mother liquor even after cooling.[1][3]

  • Premature Crystallization: If crystallization occurs too early, for instance, during a hot filtration step to remove insoluble impurities, you may lose a portion of your product.

  • Incomplete Transfer: Product loss can occur during transfers between glassware. Ensure you rinse the glassware with a small amount of the cold recrystallization solvent to recover as much product as possible.

  • Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.[1]

Q3: My this compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the dissolved solid separates as a liquid instead of a solid.[3] This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solute is highly impure, leading to a significant melting point depression.[3] To remedy this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool more slowly to encourage proper crystal lattice formation.

Q4: The melting point of my recrystallized this compound is lower than the literature value and has a broad range. Why?

A4: The melting point is a crucial indicator of purity. A melting point that is depressed and broad suggests the presence of impurities.[7][8] Impurities disrupt the crystal lattice structure, requiring less energy to break the bonds.[8] Inefficient removal of impurities during recrystallization is the likely cause. Ensure the crystals are properly washed with ice-cold solvent to remove any residual impurities on the surface.

Q5: What is the ideal solvent for this compound recrystallization?

A5: A 95% ethyl alcohol solution is widely regarded as an excellent solvent for recrystallizing this compound.[5][7][9] This is because this compound's solubility in 95% ethyl alcohol is low at cold temperatures and significantly increases at higher temperatures, which is the ideal characteristic for a recrystallization solvent.[5][7] The 5% water content helps to dissolve polar impurities.[9]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventSolubility
AcetoneHighest solubility[10]
MethanolHigh solubility[10]
EthanolHigh solubility[10]
WaterSlightly soluble[11][12]
TolueneLeast soluble[10]
ChloroformPractically insoluble[13]
EtherPractically insoluble[13]
BenzenePractically insoluble[13]
Table 2: Solubility of this compound in 95% Ethyl Alcohol at Different Temperatures
Temperature (°C)Solubility (mg/mL)
014[5][7]
2024[5]
4046[5]
6088[5]
78210[5]
Table 3: Physical Properties of this compound
PropertyValue
AppearanceWhite to yellowish-white crystalline powder[13]
Melting Point164.5-166.5 °C[13]
pH (0.5% aqueous solution)5.8 to 6.1[13]

Experimental Protocols

Protocol 1: Recrystallization of this compound using 95% Ethyl Alcohol

This protocol outlines the standard procedure for the purification of this compound by recrystallization.

Materials:

  • Impure this compound

  • 95% Ethyl alcohol

  • Erlenmeyer flasks

  • Hot plate

  • Hirsch funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the impure this compound in an Erlenmeyer flask. In a separate flask, heat the 95% ethyl alcohol on a hot plate to its boiling point (approximately 78°C).[7] Add the minimum amount of hot solvent to the this compound to completely dissolve it.[1] Swirl the flask to aid dissolution.

  • Hot Filtration (if necessary): If there are insoluble impurities present after adding the hot solvent, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.[5] Covering the mouth of the flask will slow down cooling and prevent solvent evaporation.[4] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[5]

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Hirsch funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethyl alcohol to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter paper. The absence of solvent can be confirmed when the crystals no longer stick together.

  • Analysis: Determine the mass of the dry, purified this compound and calculate the percent recovery. Measure the melting point of the purified crystals to assess their purity. A pure sample should have a sharp melting point close to the literature value of 164.5-166.5 °C.[7][13]

Visualization

G cluster_start Start cluster_process Recrystallization Process cluster_troubleshooting Troubleshooting cluster_end End start Impure this compound Sample dissolve Dissolve in Minimum Hot 95% Ethanol start->dissolve cool Slowly Cool to Room Temperature dissolve->cool oiling_out Product Oils Out dissolve->oiling_out Issue? ice_bath Cool in Ice Bath cool->ice_bath filtrate Vacuum Filtrate Crystals ice_bath->filtrate Crystals Formed no_crystals No Crystals Form ice_bath->no_crystals Issue? wash Wash with Ice-Cold 95% Ethanol filtrate->wash dry Dry Crystals wash->dry end_product Pure this compound Crystals dry->end_product ts1_action1 Evaporate Excess Solvent no_crystals->ts1_action1 Yes ts1_action2 Scratch Flask / Add Seed Crystal no_crystals->ts1_action2 Yes low_yield Low Yield ts2_action1 Check for Excess Solvent in Mother Liquor low_yield->ts2_action1 Yes ts3_action1 Reheat and Add More Solvent oiling_out->ts3_action1 Yes impure_product Impure Product (Low/Broad MP) ts4_action1 Re-crystallize, Ensuring Proper Washing impure_product->ts4_action1 Yes ts1_action1->cool ts1_action2->ice_bath ts3_action1->cool end_product->low_yield Check Yield end_product->impure_product Check Purity

Caption: Troubleshooting workflow for this compound recrystallization.

References

Technical Support Center: Bacterial Resistance to Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with in-depth information, troubleshooting advice, and experimental protocols related to the mechanisms of bacterial resistance to sulfanilamide and other sulfonamides.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA synthesis and growth.[1] this compound is a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA), and competes with it for the active site, thereby blocking the folate synthesis pathway.[1][2]

Q2: What are the major mechanisms by which bacteria develop resistance to this compound?

A2: Bacteria primarily develop resistance to this compound through two main strategies:

  • Alteration of the Target Enzyme: Chromosomal mutations in the folP gene, which encodes for DHPS, can alter the enzyme's structure. These alterations reduce the binding affinity for sulfonamides while largely maintaining the ability to bind the natural substrate, PABA.[2][3][4]

  • Acquisition of a Resistant Target Enzyme: Bacteria can acquire plasmid-borne genes (sul1, sul2, sul3) via horizontal gene transfer.[1][5][6] These genes encode for alternative, drug-insensitive DHPS enzymes that can function in the presence of sulfonamides.[1][6][7]

Less common mechanisms include the overproduction of PABA to outcompete the drug and the use of efflux pumps to actively remove the drug from the cell.[8][9]

Q3: What is the difference between resistance mediated by folP mutations and resistance mediated by sul genes?

A3: Resistance from chromosomal folP mutations arises from spontaneous changes within the bacterium's own genome (vertical evolution).[1][3] This often involves a trade-off between the level of resistance and the functional efficiency of the DHPS enzyme.[5][9] In contrast, resistance from acquired sul genes is a form of horizontal evolution.[1] The Sul enzymes are highly effective at discriminating against sulfonamides without a significant loss of their primary function, often conferring high-level resistance.[5][6][7]

Q4: How can I determine if my bacterial isolate is resistant to this compound?

A4: The most common method is through antimicrobial susceptibility testing (AST). The two standard methods are disk diffusion (Kirby-Bauer test) and broth microdilution, which are used to determine the Minimum Inhibitory Concentration (MIC) of the drug for the isolate.[10][11][12] An MIC value above a specific breakpoint indicates resistance.

Q5: My this compound susceptibility test results are inconsistent. What could be the cause?

A5: Inconsistent results in susceptibility testing can arise from several factors. Refer to the troubleshooting guide below for common issues such as incorrect inoculum density, improper incubation conditions, or issues with the testing medium. Mueller-Hinton agar/broth is recommended as it is low in sulfonamide inhibitors like thymidine.[10]

Troubleshooting Guides

Issue 1: Unexpectedly High Resistance or No Zone of Inhibition in Disk Diffusion Assay
Potential Cause Troubleshooting Step
Inoculum is too heavy. Ensure the inoculum is standardized to a 0.5 McFarland turbidity standard. A heavier inoculum can overwhelm the drug's effect.
Incorrect growth medium. Use Mueller-Hinton Agar (MHA). Other media may contain substances like thymidine or PABA that interfere with sulfonamide action.[10]
Expired or improperly stored antibiotic disks. Check the expiration date on the disks and ensure they have been stored according to the manufacturer's instructions to maintain potency.
Incubation temperature or duration is incorrect. Incubate plates at 35°C for 16-18 hours. Deviations can affect growth rates and zone sizes.[11]
Presence of a resistant subpopulation. Examine the zone of inhibition for small, isolated colonies. These may represent a resistant subpopulation that requires further investigation.
Issue 2: Minimum Inhibitory Concentration (MIC) values are not reproducible in broth microdilution.
Potential Cause Troubleshooting Step
Inaccurate antibiotic dilutions. Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting technique.
Contamination of the culture. Before starting the assay, streak the inoculum on an agar plate to check for purity. Contaminating organisms can lead to erroneous growth readings.
"Skipped wells" (growth in higher concentrations but not in lower ones). This can be due to contamination or improper mixing. Repeat the assay, ensuring the inoculum is well-mixed in each well.
Bacterial precipitation or clumping. Ensure the bacterial suspension is homogenous before inoculating the wells. Vortex the suspension gently if needed.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered when studying this compound resistance.

Table 1: Example Sulfamethoxazole (a sulfonamide) MICs for E. coli

Strain Type Resistance Mechanism Typical MIC (µg/mL)
Wild-Type (Susceptible)None2 - 8
ResistantChromosomal folP mutation32 - 256
Highly ResistantPlasmid-borne sul2 gene≥ 1024[13]

Table 2: Kinetic Parameters for DHPS Enzymes from Susceptible and Resistant Bacteria

Enzyme Source Mutation/Type Substrate Km (µM) Inhibitor Ki (µM)
P. falciparum (Sensitive)Wild-TypepABA1.5Sulfadoxine0.14[14]
P. falciparum (Resistant)Double MutantpABA7.9Sulfadoxine112[14]
S. mutans (Resistant)Triple Mutant in folP--Sulfamethoxazole-

Note: Km (Michaelis constant) indicates the substrate concentration at half-maximal velocity. A lower Km suggests higher affinity for the substrate. Ki (inhibition constant) indicates the concentration required to produce half-maximum inhibition. A higher Ki indicates greater resistance to the inhibitor.

Key Experimental Protocols

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Prepare this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Prepare Inoculum: Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute Inoculum: Dilute the standardized suspension into Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in MHB to achieve the desired concentration range (e.g., from 1024 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the diluted bacterial inoculum to each well of the plate. Include a positive control well (bacteria, no drug) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[10]

Protocol 2: PCR-Based Detection of sul Resistance Genes
  • DNA Extraction: Extract genomic DNA from the bacterial isolate using a commercial DNA extraction kit or a standard boiling lysis method.

  • Primer Selection: Use validated primers specific to the target resistance genes (e.g., sul1, sul2).

  • PCR Amplification:

    • Set up a PCR reaction mix containing: template DNA, forward and reverse primers, dNTPs, PCR buffer, and a thermostable DNA polymerase (e.g., Taq polymerase).

    • Use a thermal cycler with an appropriate program:

      • Initial denaturation (e.g., 95°C for 5 minutes).

      • 30-35 cycles of: Denaturation (95°C for 30s), Annealing (e.g., 55-60°C for 30s, primer-dependent), and Extension (72°C for 1 min/kb).

      • Final extension (72°C for 5-10 minutes).

  • Gel Electrophoresis:

    • Run the PCR products on a 1-1.5% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).

    • Include a DNA ladder to determine the size of the amplicons.

  • Visualization: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the sul gene.

Visualizations

Folic_Acid_Pathway Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolate DHP->DHF DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (Essential for DNA/RNA) DHFR->THF DHF->DHFR This compound This compound This compound->Inhibition Inhibition->DHPS   Inhibits

Caption: Folic acid synthesis pathway and the inhibitory action of this compound.

Resistance_Mechanisms cluster_0 Resistance Mechanisms This compound This compound DHPS Target: Wild-Type DHPS (folP) This compound->DHPS Binds to Mut_DHPS Mutated DHPS (Altered folP gene) This compound->Mut_DHPS Poorly Binds Sul_DHPS Acquired Sul DHPS (sul1, sul2 genes) This compound->Sul_DHPS Cannot Bind Inhibition Inhibition of Folate Synthesis DHPS->Inhibition NoInhibition Folate Synthesis Continues Mut_DHPS->NoInhibition Sul_DHPS->NoInhibition PABA_Over PABA Overproduction PABA_Over->NoInhibition Out-competes This compound

Caption: Key mechanisms of bacterial resistance to this compound.

Experimental_Workflow Start Isolate Bacterium from Sample AST Antimicrobial Susceptibility Testing (AST) (e.g., Disk Diffusion, MIC) Start->AST Decision Resistant? AST->Decision Susceptible Report as Susceptible Decision->Susceptible No Genomic Genomic Analysis Decision->Genomic Yes PCR PCR for sul genes (sul1, sul2, etc.) Genomic->PCR Sequencing Sequence folP gene Genomic->Sequencing Result_Sul sul gene(s) detected PCR->Result_Sul Result_folP Resistance mutations in folP identified Sequencing->Result_folP

Caption: Workflow for identifying and characterizing this compound resistance.

References

minimizing side effects of sulfanilamide in animal research models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the side effects of sulfanilamide in animal research models.

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects of this compound observed in animal research models?

A1: The most frequently reported side effects include hypersensitivity reactions (skin rash, fever), crystalluria (formation of crystals in the urine) leading to potential kidney damage, and hematological changes such as anemia and agranulocytosis.[1] Gastrointestinal upset, including decreased appetite, vomiting, and diarrhea, can also occur.[2]

Q2: How can I reduce the risk of crystalluria in my animal models?

A2: The primary method to prevent crystalluria is to ensure adequate hydration of the animals.[3] Additionally, alkalinization of the urine can increase the solubility of this compound and its metabolites, further reducing the risk of crystal formation.[4]

Q3: Are there alternatives to this compound for treating bacterial infections in my research animals?

A3: Yes, several alternatives are available depending on the bacterial strain and the nature of your research. Common alternatives include other classes of antibiotics such as penicillins, cephalosporins (e.g., cefazolin), and aminoglycosides (e.g., gentamicin).[5][6] For some infections, non-antibiotic approaches like bacteriophage therapy are also being explored.[7] The choice of alternative should be guided by culture and sensitivity testing of the infectious agent.

Q4: What is a desensitization protocol, and can it be used for this compound in animal models?

A4: Desensitization is a process of administering gradually increasing doses of a drug to induce temporary tolerance in a hypersensitive individual.[8][9] While protocols for humans exist, specific, validated protocols for desensitizing laboratory animals to this compound are not well-documented in readily available literature and would need to be carefully developed and monitored for each specific research application. The general principle involves starting with a very low dose and incrementally increasing it to the therapeutic dose over a set period.[8][10]

Troubleshooting Guides

Issue 1: Animal exhibits signs of a hypersensitivity reaction (e.g., skin rash, swelling, respiratory distress) after this compound administration.

Immediate Action:

  • Cease administration of this compound immediately.

  • Provide supportive care as needed, which may include antihistamines or corticosteroids, depending on the severity of the reaction and institutional guidelines.

  • Consult with the institutional veterinarian for appropriate treatment.

Long-Term Strategy:

  • Consider Alternatives: If the research protocol allows, switch to a different class of antibiotic with a lower risk of hypersensitivity.

  • Desensitization Protocol (with caution): If this compound is essential for the study, a carefully designed desensitization protocol may be attempted under veterinary supervision. This involves administering incremental doses of the drug to induce tolerance.

Issue 2: Signs of renal toxicity, such as decreased urine output or changes in urine color, are observed.

Immediate Action:

  • Temporarily suspend this compound treatment.

  • Ensure the animal is well-hydrated. Subcutaneous or intravenous fluid administration may be necessary.

  • Perform urinalysis and blood chemistry to assess renal function.

Preventative Measures & Corrective Actions:

  • Prophylactic Hydration: Implement a hydration protocol before and during this compound administration.

  • Urine Alkalinization: Administer a urine alkalinizing agent, such as sodium bicarbonate, to increase the solubility of this compound.

Issue 3: Routine blood work reveals anemia or other hematological abnormalities.

Immediate Action:

  • Review the dosage and duration of this compound treatment.

  • Consider reducing the dose or discontinuing the drug if the abnormalities are severe.

  • Perform a complete blood count (CBC) to monitor the progression.

Monitoring and Adjustment:

  • Baseline and Follow-up Bloodwork: Always perform baseline bloodwork before initiating this compound treatment and monitor with regular CBCs throughout the study.

  • Dose-Response Evaluation: If possible, establish a dose-response curve to determine the minimum effective dose with the lowest risk of hematological side effects.

Data Presentation

Table 1: this compound Toxicity Data in Rodent Models

ParameterAnimal ModelRoute of AdministrationValue
LD50[1][7][11][12]MouseOral3000 mg/kg
LD50[11]RatOral3900 mg/kg

LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.

Table 2: Example Dosages for this compound and Alternatives in Murine Models

DrugIndication/ModelDosageRouteReference
Sulfamethoxazole/ TrimethoprimGeneral Infection160 mg/kg TMP & 840 mg/kg SMX dailyOral[13]
GentamicinE. coli Pyelonephritis20-40 mg/kg dailyIntraperitoneal[14]
CefazolinS. aureus Infection50-100 mg/kg daily, dividedIntravenous[15]

Note: These are example dosages and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Monitoring for this compound-Induced Toxicity in a Mouse Model
  • Baseline Data Collection:

    • Prior to this compound administration, collect baseline data for each mouse, including body weight, a complete blood count (CBC), and serum chemistry panel (especially renal function markers like BUN and creatinine).

    • Perform a baseline urinalysis, noting pH, specific gravity, and for the presence of crystals.

  • This compound Administration:

    • Administer this compound at the predetermined dose and route.

  • Daily Monitoring:

    • Observe animals daily for clinical signs of toxicity, including changes in appetite, activity level, grooming, posture, and signs of skin rash or swelling.

    • Monitor water intake and urine output.

  • Weekly Monitoring:

    • Record body weight weekly.

    • Collect blood samples for CBC and serum chemistry analysis weekly.

    • Perform urinalysis weekly, with microscopic examination for crystals.

  • Data Analysis:

    • Compare post-treatment data to baseline and control group data.

    • Statistically analyze changes in hematological and biochemical parameters.

Protocol 2: Urine Alkalinization to Prevent Crystalluria in a Rat Model
  • Preparation:

    • Prepare a solution of sodium bicarbonate in sterile water for administration. A common starting point is a 1-2% solution.

  • Administration:

    • Administer the sodium bicarbonate solution orally via gavage or by adding it to the drinking water. The exact dose should be determined in a pilot study to achieve the target urine pH.

    • Begin administration 24 hours prior to the first dose of this compound and continue throughout the treatment period.

  • Urine pH Monitoring:

    • Collect urine samples at regular intervals (e.g., every 4-6 hours initially, then daily).

    • Measure the urine pH using pH indicator strips or a pH meter.

    • The target urine pH is typically between 7.5 and 8.0.[16][17]

  • Dosage Adjustment:

    • Adjust the concentration or frequency of sodium bicarbonate administration to maintain the urine pH within the target range.

  • Observation:

    • Continue to monitor for signs of crystalluria through urinalysis.

Mandatory Visualization

Sulfanilamide_Pathway cluster_bacterium Bacterial Cell cluster_drug Drug Action PABA PABA DHPS Dihydropteroate Synthase PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folic Acid Pathway THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound This compound This compound->DHPS Competitive Inhibition

Caption: this compound's mechanism of action in bacteria.

Troubleshooting_Workflow Start Administer This compound Observe Observe for Adverse Effects Start->Observe Hypersensitivity Hypersensitivity Reaction? Observe->Hypersensitivity Yes Continue Continue Experiment Observe->Continue No RenalToxicity Renal Toxicity? Hypersensitivity->RenalToxicity No StopDrug Stop Drug & Provide Supportive Care Hypersensitivity->StopDrug Yes HemaToxicity Hematological Toxicity? RenalToxicity->HemaToxicity No HydrateAlkalinize Suspend Treatment, Hydrate & Alkalinize Urine RenalToxicity->HydrateAlkalinize Yes ReduceDose Reduce Dose or Discontinue HemaToxicity->ReduceDose Yes HemaToxicity->Continue No StopDrug->Continue After Resolution & Protocol Change HydrateAlkalinize->Continue After Resolution ReduceDose->Continue With Monitoring

Caption: Troubleshooting workflow for this compound side effects.

References

Technical Support Center: Overcoming Poor Solubility of Novel Sulfanilamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the experimental stages of developing novel sulfanilamide derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of many novel this compound derivatives?

A1: The limited aqueous solubility of many this compound derivatives often stems from the physicochemical properties of their core structure. The presence of a hydrophobic benzene ring is a primary contributor to their poor interaction with water molecules.[1] While the sulfonamide group itself offers some polarity, the overall lipophilicity of the molecule can dominate, leading to low solubility.

Q2: What are the main strategies I can employ to enhance the solubility of my this compound compound?

A2: A range of physical and chemical modification strategies can be utilized to improve the solubility of your compound. The most common and effective techniques include:

  • pH Adjustment and Salt Formation: Exploiting the weakly acidic nature of the sulfonamide proton to form more soluble salts.[1]

  • Co-solvency: Incorporating a water-miscible organic solvent in which the compound is more soluble.[2]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule, thereby increasing its apparent solubility in water.[1]

  • Solid Dispersion: Dispersing the drug within a hydrophilic carrier matrix at a molecular level to enhance wettability and dissolution rate.[1]

  • Particle Size Reduction: Techniques such as micronization and nanosuspension increase the surface-area-to-volume ratio of the drug particles, which can lead to an increased dissolution rate.[1]

Q3: How do I select the most appropriate solubility enhancement technique for my specific this compound derivative?

A3: The choice of the optimal strategy depends on several factors, including the physicochemical properties of your drug (e.g., pKa, logP, melting point), the desired dosage form, and the intended application. A systematic approach, as outlined in the diagram below, can guide your decision-making process.

G cluster_start Initial Assessment cluster_screening Solubility Enhancement Strategies cluster_end Outcome Start Poorly Soluble This compound Derivative Ionizable Is the compound ionizable? Start->Ionizable Thermal Is the compound thermally stable? Ionizable->Thermal No pH_Adjust pH Adjustment / Salt Formation Ionizable->pH_Adjust Yes CoSolvent Co-solvency Thermal->CoSolvent Yes Cyclodextrin Cyclodextrin Complexation Thermal->Cyclodextrin Yes SolidDisp Solid Dispersion Thermal->SolidDisp No (Melt Method) ParticleSize Particle Size Reduction Thermal->ParticleSize Yes End Enhanced Solubility pH_Adjust->End CoSolvent->End Cyclodextrin->End SolidDisp->End ParticleSize->End

Caption: A decision tree to guide the selection of an appropriate solubility enhancement strategy.

Troubleshooting Guides

Issue 1: My this compound derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay.

  • Possible Cause: The high concentration of the drug in the DMSO stock exceeds its solubility limit in the final aqueous buffer composition. This phenomenon is often referred to as "crashing out."

  • Troubleshooting Steps:

    • Reduce the Final Concentration: If the sensitivity of your assay permits, try working with a lower final concentration of your compound.

    • Optimize Co-solvent Concentration: A slight increase in the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final assay volume may help to maintain solubility. However, be cautious as high concentrations of organic solvents can interfere with biological assays.

    • Utilize Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68 (typically 0.01-0.1%), to the aqueous buffer can help to keep hydrophobic compounds in solution.[3]

    • Pre-warm the Buffer: Using a pre-warmed aqueous buffer can sometimes help to prevent precipitation.[3]

Issue 2: I've formed a salt of my this compound derivative, but it precipitates over time.

  • Possible Cause: The pH of the solution may have shifted, causing the more soluble salt form to convert back to the less soluble, unionized form.

  • Troubleshooting Steps:

    • Maintain pH with a Buffer: Ensure that the pH of your solution is consistently maintained at a level that favors the ionized (salt) form of the drug by using a buffer with sufficient capacity.[1]

    • Avoid Common Ions: If feasible, select a buffer system that does not introduce a common ion with the drug salt, which could suppress solubility.[1]

    • Screen Different Counter-ions: The choice of the counter-ion can significantly impact the solubility and stability of the salt. Experiment with different pharmaceutically acceptable counter-ions to find the most stable and soluble salt form.[1]

Issue 3: My results from biological assays are inconsistent, and I suspect it's due to the poor solubility of my compound.

  • Possible Cause: Undissolved drug particles can lead to inaccurate concentration measurements and high variability in experimental outcomes.

  • Troubleshooting Steps:

    • Confirm Solubility Under Assay Conditions: Determine the solubility of your compound directly in the assay buffer under the exact experimental conditions (temperature, pH, etc.).

    • Prepare Fresh Dilutions: For each experiment, prepare fresh dilutions of your compound from a stock solution to avoid issues with compound stability and precipitation over time.

    • Assess Compound Stability: Use an analytical technique like HPLC to assess the stability of your compound in the assay buffer over the duration of the experiment.[3]

Data Presentation

Table 1: Enhancement of this compound Derivative Solubility Using Co-solvents

This compound DerivativeCo-solvent SystemCo-solvent Concentration (% v/v)Temperature (°C)Solubility (mg/mL)Fold Increase (approx.)
SulfadiazineAcetonitrile + 1-Propanol85% Acetonitrile251.2~16
This compoundPropylene Glycol + Water100% Propylene Glycol30150~20
SulfamethoxazoleEthanol + Water50% Ethanol251.5~5
SulphisoxazoleAcetone + Water50% Acetone252.8~7
Salpha salazineMethanol + Water80% Methanol370.4~10

Note: The fold increase is an approximation relative to the aqueous solubility at the same temperature. Data is compiled and extrapolated from multiple sources for illustrative purposes.

Table 2: Enhancement of this compound Derivative Solubility via Cyclodextrin Complexation

This compound DerivativeCyclodextrinMolar Ratio (Drug:CD)Temperature (°C)Solubility Increase (Fold)
This compoundβ-Cyclodextrin1:125~3
This compound2-Hydroxypropyl-β-cyclodextrin1:125~5
SulfamethoxazoleHydroxypropyl-β-cyclodextrin1:125~10
Sulfadiazineβ-Cyclodextrin1:137~4

Note: Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Solubility Enhancement using the Co-solvency Method

This protocol provides a general procedure for determining the solubility of a this compound derivative in various co-solvent/water mixtures.

G prep_cosolvent Prepare co-solvent/water mixtures (e.g., 20:80, 40:60) add_drug Add excess powdered drug to each mixture in a sealed vial prep_cosolvent->add_drug agitate Agitate at constant temperature (24-72 hours) to reach equilibrium add_drug->agitate separate Separate undissolved solid (centrifugation or filtration) agitate->separate analyze Analyze drug concentration in the clear supernatant (e.g., HPLC, UV-Vis) separate->analyze

Caption: Experimental workflow for the co-solvency method.

Methodology:

  • Prepare a series of co-solvent/water mixtures at different volume/volume ratios (e.g., 20:80, 40:60, 60:40, 80:20). Common co-solvents include ethanol, propylene glycol, and PEG 400.[2]

  • Add an excess amount of the finely powdered this compound derivative to a known volume of each co-solvent mixture in a sealed vial.[2]

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • After equilibration, separate the undissolved solid by centrifugation or filtration. Ensure the filter does not bind to the drug.[2]

  • Analyze the concentration of the this compound derivative in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

Protocol 2: Solubility Enhancement via Salt Formation

This protocol outlines a general method for preparing a sodium salt of a this compound derivative to improve its aqueous solubility.

G combine Combine solid this compound, solid NaOH, and water in a vessel heat_dissolve Heat mixture (80-110°C) with stirring until all solids dissolve combine->heat_dissolve distill Continue heating to distill off water until the mixture is dry heat_dissolve->distill heat_powder Further heat the solid residue until a fine powder is formed distill->heat_powder

Caption: Experimental workflow for sulfonamide salt formation.

Methodology:

  • In a suitable reaction vessel equipped with a stirrer, combine the solid this compound derivative, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts this compound to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[2]

  • Heat the mixture to a temperature between 80-110°C while stirring continuously until all solids have completely dissolved.[2]

  • Continue to heat the mixture to distill off the water until a dry solid is obtained.[2]

  • Further heat the solid residue until it forms a fine powder.

Protocol 3: Solubility Enhancement through Cyclodextrin Complexation

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex.

G prepare_solution Prepare an aqueous solution of This compound and cyclodextrin (1:1 molar ratio) ultrasonicate Ultrasonicate the solution for 1 hour to facilitate complex formation prepare_solution->ultrasonicate incubate Incubate at 25°C in a thermostatic water bath for 48 hours ultrasonicate->incubate freeze Freeze the solution at -40°C incubate->freeze lyophilize Lyophilize the frozen solution to obtain a solid powder of the complex freeze->lyophilize

Caption: Experimental workflow for cyclodextrin complexation.

Methodology:

  • Prepare an aqueous solution containing the this compound derivative and the selected cyclodextrin (e.g., β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin) in a 1:1 molar ratio.[2]

  • Place the resulting solution in an ultrasonic bath for 1 hour to aid in the formation of the inclusion complex.[2]

  • Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[2]

  • Freeze the solution at -40°C.[2]

  • Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[2]

Protocol 4: Preparation of a Nanosuspension by Precipitation

This protocol outlines a general method for preparing a nanosuspension of a poorly soluble this compound derivative.

G dissolve_drug Dissolve the this compound derivative in a suitable organic solvent add_to_antisolvent Add the drug solution to the anti-solvent under high shear stirring dissolve_drug->add_to_antisolvent dissolve_stabilizer Dissolve a stabilizer (e.g., HPMC, Tween 80) in water (the anti-solvent) dissolve_stabilizer->add_to_antisolvent remove_solvent Remove the organic solvent under reduced pressure to obtain the nanosuspension add_to_antisolvent->remove_solvent

Caption: Experimental workflow for nanosuspension preparation by precipitation.

Methodology:

  • Dissolve the poorly soluble this compound derivative in a suitable water-miscible organic solvent (e.g., acetone, ethanol).

  • In a separate container, dissolve a stabilizer (e.g., hydroxypropyl methylcellulose (HPMC), Tween 80, or a combination) in water. This will be the anti-solvent.

  • Under high-speed homogenization or stirring, add the drug-containing organic solvent solution to the aqueous anti-solvent. The rapid mixing causes the drug to precipitate as nanoparticles.

  • The organic solvent is then typically removed by evaporation under reduced pressure to yield an aqueous nanosuspension.

References

Technical Support Center: Spectrophotometric Analysis of Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric analysis of sulfanilamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the spectrophotometric analysis of this compound?

The most widely used method is the Bratton-Marshall reaction. This colorimetric assay is based on a two-step process:

  • Diazotization: The primary aromatic amine group of this compound is reacted with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in a cold, acidic medium. This reaction converts the amine into a diazonium salt.[1][2][3]

  • Coupling: The resulting diazonium salt is then coupled with a chromogenic agent, most commonly N-(1-naphthyl)ethylenediamine dihydrochloride (NED), also known as the Bratton-Marshall reagent.[4][5] This forms a stable, intensely colored magenta azo dye, whose absorbance is directly proportional to the concentration of this compound in the sample.[1]

An alternative method involves the condensation reaction of this compound with 1,2-naphthoquinone-4-sulfonic acid (NQS) in an alkaline medium to produce a colored chromogen.[6][7]

Q2: What is the optimal wavelength (λmax) for measuring the colored product?

The optimal wavelength depends on the method used:

  • For the classic Bratton-Marshall method using N-(1-naphthyl)ethylenediamine, the resulting azo dye has a maximum absorbance (λmax) at approximately 545 nm .[4]

  • For the condensation method using 1,2-naphthoquinone-4-sulfonic acid (NQS), the colored product exhibits a λmax around 455 nm .[6][7]

  • Direct ultraviolet (UV) analysis of this compound itself shows absorption maxima at approximately 262-264 nm .[8][9]

Q3: What are the critical reagents required for the Bratton-Marshall method?

The key reagents include:

  • Hydrochloric Acid (HCl): To create the necessary acidic environment for the diazotization reaction.[3]

  • Sodium Nitrite (NaNO₂): Reacts with HCl to form nitrous acid for diazotization.[2]

  • Ammonium Sulfamate: Added to neutralize any excess nitrous acid after diazotization, preventing it from interfering with the coupling step.[4]

  • N-(1-Naphthyl)ethylenediamine dihydrochloride (NED): The coupling agent that reacts with the diazonium salt to form the colored azo dye.[4]

Troubleshooting Guide

Q4: I am not observing any color development, or the color is extremely weak. What went wrong?

This is a common issue that can be traced to several factors:

  • Incorrect Temperature: The diazotization step is highly temperature-sensitive. The reaction must be maintained at a low temperature (0–5 °C) to prevent the unstable diazonium salt from decomposing.[3] Ensure all reagents are pre-chilled and the reaction is performed in an ice bath.

  • Degraded Reagents: Sodium nitrite or NED solutions can degrade over time, especially if exposed to light.[10] Prepare fresh solutions, particularly the NED reagent, and store them in dark bottles.[11]

  • Incorrect pH: The diazotization reaction requires a strongly acidic medium to proceed.[3][11] Verify the pH of your reaction mixture after adding the acid. Conversely, methods like the NQS condensation require an alkaline medium for color development.[7]

  • Insufficient Reaction Time: Both the diazotization and the coupling steps require adequate time to reach completion. Ensure you are following the recommended incubation times for each step.[11]

Q5: My absorbance readings are low, leading to poor sensitivity. How can I improve this?

Low sensitivity can be addressed by optimizing the following parameters:

  • Sub-optimal Reagent Concentrations: The concentrations of sodium nitrite and the coupling agent (NED or NQS) are critical. Ensure they are within the optimal range as specified in validated protocols.[11]

  • Incorrect Wavelength: Confirm that you are measuring the absorbance at the correct λmax for the specific azo dye being formed (e.g., ~545 nm for the Bratton-Marshall method).[4] A wavelength scan of your colored product is recommended to determine the precise λmax on your instrument.

  • Rate of Nitrite Addition: During diazotization, the sodium nitrite solution should be added slowly (dropwise) while stirring to control the reaction temperature and prevent localized high concentrations of nitrous acid.[3]

Q6: The results are not reproducible. What are the potential sources of variability?

Poor reproducibility can stem from several experimental inconsistencies:

  • Temperature Fluctuations: Failure to strictly control the temperature (0–5 °C) during diazotization can lead to variable decomposition of the diazonium salt between samples.[3]

  • Timing Inconsistencies: The time allowed for color development must be consistent for all samples, including standards and blanks. The color should be allowed to stabilize before measurement.[11]

  • Light Exposure: The diazonium salt intermediate and the final colored product can be sensitive to light.[12] It is advisable to perform the experiment away from direct, bright light.

  • Pipetting Errors: Inaccurate dispensing of reagents, especially the this compound standard or sample, will directly impact the final absorbance reading. Ensure all pipettes are properly calibrated.

Q7: My blank solution shows high absorbance. What is the cause?

A high blank reading often points to contamination:

  • Contaminated Reagents: One or more reagents may be contaminated with nitrites or other interfering substances. Prepare fresh reagents using high-purity water.

  • Interfering Substances: Certain compounds, particularly other primary aromatic amines, can undergo the same diazotization-coupling reaction, leading to false-positive results.[5] Sample cleanup or extraction may be necessary if such interferences are suspected.

Data Presentation: Parameters for this compound Analysis

Table 1: Optimal Reaction Conditions for the Bratton-Marshall Method

ParameterOptimal ConditionRationale & Citation
Diazotization Temperature 0–5 °CPrevents decomposition of the unstable diazonium salt.[3]
Diazotization pH Strongly Acidic (e.g., using HCl)Required for the in situ formation of nitrous acid and stabilization of the diazonium salt.[3]
Diazotization Time 10–30 minutesEnsures the reaction proceeds to completion.[3][13]
Coupling Reaction Time 5-10 minutesAllows for full color development before measurement.[1]

Table 2: Spectrophotometric Parameters

MethodCoupling ReagentWavelength (λmax)Linearity Range (Typical)Molar Absorptivity (Typical)
Bratton-Marshall N-(1-naphthyl)ethylenediamine~545 nm[4]2–14 µg/mL[4]Not always reported, method-dependent.
NQS Condensation 1,2-Naphthoquinone-4-sulfonate~455 nm[6][7]5–30 µg/mL[7][14]~7.0 x 10⁴ L·mol⁻¹·cm⁻¹[7][14]

Experimental Protocols & Workflows

A generalized workflow for the analysis is presented below, followed by a detailed protocol for the Bratton-Marshall method.

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_analysis Step 3: Analysis A Prepare this compound Standard & Sample Solutions C Pipette Aliquot of Standard/Sample A->C B Prepare Reagents: 1. HCl 2. NaNO2 3. Ammonium Sulfamate 4. NED Solution D Add HCl (Acidification) B->D C->D E Cool in Ice Bath (0-5°C) D->E F Add NaNO2 (Diazotization) E->F G Add Ammonium Sulfamate (Remove excess Nitrite) F->G H Add NED Reagent (Coupling & Color Dev.) G->H I Measure Absorbance at ~545 nm H->I J Plot Calibration Curve (Abs vs. Conc) I->J K Calculate Sample Concentration J->K

Caption: Experimental workflow for this compound analysis via the Bratton-Marshall method.
Protocol: Spectrophotometric Determination via Bratton-Marshall Reaction

1. Preparation of Reagents:

  • This compound Stock Solution (e.g., 100 µg/mL): Accurately weigh and dissolve pure this compound in a suitable solvent (e.g., dilute HCl) and dilute to a known volume with distilled water.[7] Working standards are prepared by subsequent dilution of this stock.

  • Hydrochloric Acid (e.g., 1 M): Prepare by diluting concentrated HCl.

  • Sodium Nitrite Solution (e.g., 0.1% w/v): Dissolve sodium nitrite in distilled water. Prepare this solution fresh.

  • Ammonium Sulfamate Solution (e.g., 0.5% w/v): Dissolve ammonium sulfamate in distilled water.

  • NED Solution (e.g., 0.1% w/v): Dissolve N-(1-naphthyl)ethylenediamine dihydrochloride in distilled water. Store in a dark, amber bottle and prepare fresh if discoloration occurs.[11]

2. Procedure for Calibration Curve:

  • Into a series of labeled volumetric flasks, pipette increasing volumes of the this compound working standard solution.

  • Add 1 mL of 1 M HCl to each flask.

  • Place the flasks in an ice bath to cool to 0–5 °C.[3]

  • Add 1 mL of 0.1% sodium nitrite solution to each flask, swirl, and allow to stand in the ice bath for at least 3 minutes to complete diazotization.[15]

  • Add 1 mL of 0.5% ammonium sulfamate solution to destroy excess nitrite. Swirl and wait for at least 2 minutes.

  • Add 1 mL of 0.1% NED solution. A magenta color will develop.[1]

  • Dilute to the final volume with distilled water and mix well.

  • Allow the color to stabilize for 5-10 minutes at room temperature.

  • Measure the absorbance of each solution at the predetermined λmax (~545 nm) against a reagent blank (prepared using distilled water instead of the this compound standard).

  • Plot a graph of absorbance versus concentration to create the calibration curve.

3. Procedure for Sample Analysis:

  • Follow the same steps (2-9) as above, but use an appropriate volume of the unknown sample solution instead of the working standard. The concentration of the unknown is then determined from the calibration curve.

Reaction Pathway Visualization

G This compound This compound (Primary Aromatic Amine) Diazonium Diazonium Salt (Unstable Intermediate) This compound->Diazonium + NaNO2 / HCl (0-5°C) AzoDye Colored Azo Dye (Stable Product) Diazonium->AzoDye + NED NED NED Reagent (Coupling Agent) Measurement Measure Absorbance (~545 nm) AzoDye->Measurement

Caption: Simplified reaction pathway for the Bratton-Marshall method.

References

factors affecting the stability of sulfanilamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the stability of sulfanilamide in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. These factors can lead to the degradation of the this compound molecule, resulting in a loss of potency and the formation of degradation products.

Q2: How does pH affect the stability of this compound solutions?

A2: The effect of pH on this compound stability is complex. While some studies indicate that sulfonamides are relatively stable in acidic conditions, others show that degradation can be significant in both acidic and alkaline environments.[1] For instance, photocatalytic degradation has been observed to be more efficient at a pH of 9.[2] In solutions undergoing gamma irradiation, the removal rate of this compound increases as the pH rises from 3.1 to 10.8.[3][4] The pH can influence the protonation state of the molecule, which in turn affects its susceptibility to degradation.

Q3: What is the impact of temperature on the stability of this compound solutions?

A3: Elevated temperatures accelerate the degradation of this compound in aqueous solutions. The degradation rate generally follows Arrhenius kinetics, meaning that the rate of degradation increases with temperature.[5] For long-term storage, it is advisable to keep this compound solutions in a cool environment. Stock solutions are often recommended to be stored at -20°C for up to a year or -80°C for up to two years.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound is sensitive to light and can undergo photodegradation when exposed to UV radiation and even natural sunlight.[6][7] The degradation is more pronounced under combined UV-A and UV-B irradiation compared to UV-A or sunlight alone.[6] Therefore, it is crucial to protect this compound solutions from light by using amber-colored containers or by storing them in the dark.[7]

Q5: What are the common degradation products of this compound?

A5: The degradation of this compound can lead to the formation of several byproducts. The most commonly identified degradation products from UV-induced degradation are sulfanilic acid, aniline, and benzidine.[6] Oxidation processes can lead to the formation of products like 4,4'-azoxybenzenedisulfonamide.[8]

Troubleshooting Guides

Issue: My this compound solution has turned yellow/reddish-brown. What does this indicate?

  • Possible Cause: Discoloration is a common sign of this compound degradation, particularly due to oxidation or photodegradation.[8] Exposure to light can lead to the formation of colored oxidation products.[8]

  • Troubleshooting Steps:

    • Verify the storage conditions of your solution. Ensure it is protected from light and stored at the recommended temperature.

    • If the solution is freshly prepared and has changed color, consider the purity of the starting material and the quality of the solvent.

    • Prepare a fresh solution using high-purity this compound and a suitable solvent, and store it in an amber vial or a container wrapped in aluminum foil.

    • If the issue persists, it may be necessary to analyze the solution using a stability-indicating method like HPLC to identify and quantify the degradation products.

Issue: I am observing a loss of potency in my this compound stock solution over time.

  • Possible Cause: A gradual loss of potency is likely due to the chemical degradation of this compound. This can be accelerated by improper storage conditions such as exposure to elevated temperatures, light, or non-optimal pH.

  • Troubleshooting Steps:

    • Review your storage protocol. For long-term storage, aqueous stock solutions should be aliquoted and stored frozen (-20°C or -80°C) to minimize freeze-thaw cycles.[2]

    • Ensure the pH of your solution is within a stable range for your experimental conditions.

    • When preparing working solutions, it is recommended to make them fresh from a properly stored stock solution.[2]

Issue: My HPLC chromatogram shows unexpected peaks when analyzing my this compound sample.

  • Possible Cause: The appearance of new peaks in an HPLC chromatogram is a strong indication of the presence of degradation products or impurities.

  • Troubleshooting Steps:

    • To confirm if the new peaks are degradation products, you can perform a forced degradation study on a pure this compound standard. This involves intentionally exposing the standard to stress conditions (acid, base, heat, light, oxidation) to generate degradation products.

    • Compare the chromatograms of the stressed samples with your sample. If the retention times of the new peaks match, it confirms they are degradation products.

    • A validated, stability-indicating HPLC method is crucial for separating and quantifying the active ingredient from any degradation products.[9][10]

Quantitative Data on this compound Stability

The following tables provide an overview of how different factors can influence the degradation rate of this compound. The values are illustrative and based on general trends reported in the literature.

Table 1: Effect of pH on the Pseudo-First-Order Degradation Rate Constant (k) of this compound Under Photocatalytic Conditions.

pHApparent Rate Constant (k, min⁻¹)
30.020
50.025
70.028
90.045
110.035

Note: Data is illustrative, based on findings that photocatalytic degradation can be significantly affected by pH, with an optimum often observed in the alkaline range.[1][2]

Table 2: Effect of Temperature on the Hydrolytic Degradation Half-Life (t₁/₂) of a Sulfonamide.

Temperature (°C)Half-Life (t₁/₂) (days)
25365
4090
6025
807

Note: This table illustrates the general principle that an increase in temperature leads to a significant decrease in the stability (and thus half-life) of the drug.[5]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines the conditions for stress testing to identify potential degradation products and to develop a stability-indicating analytical method. The target degradation is typically 5-20%.[3][11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl.

    • Heat the mixture at 60°C for 24 hours.[12]

    • Withdraw samples at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH.

    • Keep the mixture at 60°C for 24 hours.

    • Withdraw samples at intervals and neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.[9]

    • Withdraw samples at specified time points for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound powder in an oven at 105°C for 24 hours.

    • At intervals, withdraw samples, dissolve them in the mobile phase to a suitable concentration, and analyze.

  • Photolytic Degradation:

    • Expose a 1 mg/mL solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter.

    • A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

    • Analyze the samples at appropriate time points.

3. Sample Analysis:

  • Analyze all samples (stressed and control) using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Objective:

  • To develop an HPLC method capable of separating this compound from all its potential degradation products generated during forced degradation studies.

2. Initial Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Start with a gradient elution using:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength using a PDA detector).[13]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

3. Method Optimization:

  • Inject a mixture of the unstressed this compound solution and the solutions from the forced degradation studies.

  • Evaluate the chromatogram for the resolution between the parent this compound peak and the degradation product peaks.

  • Adjust the mobile phase composition, gradient, pH, and flow rate to achieve adequate separation (a resolution of >2 between all peaks is generally desired).

4. Method Validation:

  • Once the method is optimized, validate it according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

G Experimental Workflow for a this compound Stability Study cluster_0 Phase 1: Method Development cluster_1 Phase 2: Stability Testing cluster_2 Phase 3: Data Analysis & Reporting start Define Stability Study Objectives forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val prep_samples Prepare Batches of this compound Solution method_val->prep_samples storage Store Samples under Long-Term (e.g., 25°C/60% RH) & Accelerated (e.g., 40°C/75% RH) Conditions prep_samples->storage sampling Pull Samples at Pre-defined Time Points (0, 3, 6, 9, 12, 24 months) storage->sampling analysis Analyze Samples using Validated HPLC Method sampling->analysis data_eval Evaluate Data for Trends (Assay, Impurities, Physical Changes) analysis->data_eval shelf_life Determine Shelf-Life and Storage Conditions data_eval->shelf_life report Compile Stability Report shelf_life->report

Caption: Workflow for a this compound stability study.

G Key Factors Influencing this compound Degradation in Aqueous Solution SA This compound in Aqueous Solution Deg Degradation Products (e.g., Sulfanilic Acid, Aniline) SA->Deg Degradation pH pH (Acidic/Alkaline Conditions) pH->SA Influences Temp Temperature (Heat) Temp->SA Influences Light Light (UV, Sunlight) Light->SA Influences Oxidants Oxidizing Agents (e.g., H₂O₂, Persulfate) Oxidants->SA Influences

Caption: Factors affecting this compound stability.

References

Technical Support Center: Enhancing Sulfanilamide's Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the antibacterial efficacy of sulfanilamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to enhance the antibacterial activity of this compound?

A1: The main strategies focus on two areas: combination therapy and structural modification.

  • Combination Therapy: This approach involves using this compound or its derivatives with another agent to create a synergistic effect. The most common combination is with trimethoprim. Sulfonamides inhibit dihydropteroate synthase (DHPS), an early enzyme in the bacterial folic acid synthesis pathway, while trimethoprim inhibits dihydrofolate reductase (DHFR), a later-stage enzyme.[1][2] This dual blockade is often bactericidal, whereas a sulfonamide alone is typically bacteriostatic.[2]

  • Structural Modification: This involves synthesizing novel this compound derivatives to overcome resistance and improve potency. Common modifications include creating Schiff bases, coupling with heterocyclic moieties (like quinazolinones or thienopyrimidines), adding electron-withdrawing groups, and forming complexes with metal ions.[3][4][5][6]

Q2: Why is my new this compound derivative showing lower-than-expected activity against resistant strains?

A2: Lower-than-expected activity is often linked to the specific mechanism of resistance in the bacterial strain. Widespread resistance to sulfonamides is common.[7] The primary resistance mechanisms are:

  • Target Enzyme Modification: Mutations in the bacterial folP gene can alter the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity for sulfonamides while still allowing it to bind its natural substrate, p-aminobenzoic acid (PABA).[7][8][9]

  • Acquisition of Resistance Genes: Bacteria can acquire foreign genes (sul1, sul2, sul3) via plasmids.[7][9] These genes encode for alternative, drug-resistant DHPS enzymes that are insensitive to sulfonamides.[7]

If your derivative's mechanism of action still relies on inhibiting the DHPS enzyme, it may be ineffective against strains that possess these resistance mechanisms.

Q3: Can I use the Kirby-Bauer disk diffusion method for preliminary screening of my new derivatives?

A3: Yes, the Kirby-Bauer method is a well-established and standardized qualitative technique suitable for initial screening.[8][10][11] It allows you to visually assess the susceptibility of a bacterial lawn to your compound by measuring the zone of inhibition around a disk impregnated with the test agent.[7][11] It is crucial to use Mueller-Hinton agar for this test as it has low levels of sulfonamide inhibitors (PABA, thymidine) and ensures reproducibility.[8]

Q4: What is the standard method for determining the quantitative antibacterial efficacy (MIC) of my compounds?

A4: The gold standard for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method.[12][13] This quantitative technique involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid broth medium within a 96-well microtiter plate.[12][14] Each well is then inoculated with a standardized bacterial suspension. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a specified incubation period.[12][13]

Troubleshooting Guides

Guide 1: Low Yield in this compound Derivative Synthesis

Low yields during the synthesis of sulfonamides from sulfonyl chlorides and amines are a common issue. The primary competing side reaction is the hydrolysis of the highly reactive sulfonyl chloride intermediate.

Symptom / Observation Potential Cause Troubleshooting Step / Solution
Overall Low Yield Reagent Impurity or Degradation 1. Sulfonyl Chloride: Use a fresh bottle or purify before use. Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze into unreactive sulfonic acid.[1] 2. Amine: Ensure the amine is pure and dry. 3. Solvent/Base: Use anhydrous solvents and dry bases (e.g., triethylamine, pyridine) to prevent hydrolysis.[1]
Suboptimal Reaction Conditions 1. Inert Atmosphere: Conduct the reaction under nitrogen or argon to exclude atmospheric moisture.[1] 2. Temperature Control: Start the reaction at 0 °C. Adding the sulfonyl chloride slowly to the amine solution at a low temperature can minimize hydrolysis.[1] Gentle heating may be required for sluggish reactions, but excessive heat can promote side reactions.[1] 3. Stoichiometry: Verify molar ratios. A slight excess (1.1-1.5 equivalents) of the base is common.[1]
Sterically Hindered or Weakly Nucleophilic Amine Low Reactivity of Starting Material 1. Increase Reaction Time/Temperature: Allow the reaction to proceed for a longer duration or carefully increase the temperature. 2. Use a More Reactive Sulfonylating Agent: Consider alternatives to sulfonyl chlorides if reactivity remains an issue.
Product is Difficult to Purify Formation of Side Products 1. Optimize Order of Addition: Slowly add the sulfonyl chloride to a mixture of the amine and base. This helps ensure the base neutralizes the HCl byproduct as it forms, preventing the protonation of the starting amine.[1] 2. Purification Technique: Re-evaluate your purification strategy (e.g., column chromatography conditions, recrystallization solvent).
Guide 2: Inconsistent or Unreliable MIC Results

Variability in MIC assays can undermine the evaluation of your compounds. Reproducibility is key to obtaining reliable data.

Symptom / Observation Potential Cause Troubleshooting Step / Solution
High variability between replicate wells Inaccurate Pipetting or Inoculum 1. Pipette Calibration: Ensure all pipettes are properly calibrated. 2. Homogenize Inoculum: Vortex the standardized bacterial suspension thoroughly before and during inoculation of the microtiter plate to ensure a uniform cell density. 3. Inoculation Technique: Inoculate wells in a consistent order and timeframe.
Poor Compound Solubility 1. Check Solubility: Observe your stock solution and the highest concentration wells for any signs of precipitation. 2. Use a Co-solvent: If solubility is an issue, ensure the concentration of your solvent (e.g., DMSO) is consistent across all dilutions and does not exceed a level that inhibits bacterial growth on its own (typically ≤1%).
MIC values are consistently higher or lower than expected for QC strains Incorrect Inoculum Density 1. Standardize Inoculum: The bacterial suspension must be standardized, typically to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted for the final inoculum.[15] An inoculum that is too dense can lead to falsely high MICs (inoculum effect).[16]
Media Composition Issues 1. Use Cation-Adjusted Media: For certain antibiotics, the concentration of divalent cations (Ca²⁺, Mg²⁺) can affect activity. Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[16] 2. Check pH: The pH of the media should be within the recommended range (typically 7.2-7.4).[16]
"Skipped" wells (growth in higher concentration wells, no growth in lower) Contamination or Resistant Subpopulation 1. Check for Contamination: Streak a sample from the anomalous well onto an agar plate to check for purity. 2. Consider Heteroresistance: The bacterial population may contain a small, more resistant subpopulation. Re-culture from an inhibited well and repeat the MIC to confirm.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for various this compound derivatives and combinations from recent studies. Direct comparison of MIC values across different studies should be done with caution due to variations in strains and exact testing conditions.

Table 1: MIC of Novel Sulfonamide Derivatives Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Compound ClassSpecific Derivative ExampleMIC (µg/mL)Reference
Quinazolinone-benzenesulfonamideN-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl]thio)acetamide5[3]
This compound-based aminophosphonateVariesfrom 16[3]
Sulfadiazine-ThiazolidinoneVaries4 - 62.5[3]
Sulfamethoxazole-Thymol conjugateDiazo-linked SMX-Thymol20[17]
Sulfadiazine-Phthalazine4-phenyl analogue940[17]
Sulfonylurea DerivativesCompound 9i0.78 - 1.56[18]

Table 2: MIC of Sulfonamide-Thienopyrimidine Hybrids

CompoundBacterial StrainMIC (µg/mL)Reference
Thienopyrimidine–sulfadiazine hybrid (12ii)S. aureus125[4]
Thienopyrimidine–sulfadiazine hybrid (12ii)E. coli125[4]
Sulfadiazine (Reference)S. aureus250[4]
Sulfadiazine (Reference)E. coli31.25[4]
Thienopyrimidine–sulfamethoxazole hybrid (8iii)S. aureus250[4]
Thienopyrimidine–sulfamethoxazole hybrid (8iii)E. coli125[4]

Table 3: MIC of Sulfonamide Metal Complexes

CompoundBacterial StrainMIC Range (µg/mL)Reference
Sulfamethoxazole Metal ComplexesGram-positive & Gram-negative125 - 2000[19]
Sulfabenzamide Metal ComplexesGram-positive & Gram-negative1000 - 2000[19]
Various Sulfonamide DerivativesS. aureus (clinical isolates)64 - 512[9]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Prepare Antimicrobial Stock Solution: Dissolve the this compound derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microtiter Plate: Dispense 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution to the first column of wells. Using a multichannel pipette, mix and transfer 100 µL from the first column to the second, repeating across the plate to create a two-fold serial dilution. Discard the final 100 µL from the last column.[14]

  • Prepare Bacterial Inoculum:

    • Select 3-5 isolated colonies from a fresh agar plate and suspend them in broth.

    • Incubate the broth until the turbidity is equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[15]

    • Dilute this suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculate Plate: Add 5 µL of the standardized bacterial suspension to each well, except for the sterility control wells (broth only).[14] Include a growth control well (broth + bacteria, no drug).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[15]

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth (i.e., the first clear well).[12]

Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

This protocol provides a standardized method for assessing bacterial susceptibility.

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard as described in the MIC protocol.[10]

  • Inoculate Agar Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside wall of the tube.[11][15]

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[10][11]

  • Apply Antibiotic Disks:

    • Using sterile forceps, place paper disks impregnated with a known concentration of your test compound onto the agar surface.[8]

    • Disks should be placed at least 24 mm apart.[8]

    • Gently press each disk to ensure complete contact with the agar. Do not move a disk once it has been placed.[11]

  • Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[11]

  • Measure Zones of Inhibition: After incubation, use a ruler or caliper to measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.[8] The size of the zone correlates with the susceptibility of the bacterium to the agent.

Visualizations

Folic_Acid_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibitors Inhibitors Pteridine_Precursor Pteridine Precursor DHF Dihydrofolic Acid (DHF) Pteridine_Precursor->DHF Dihydropteroate Synthase (DHPS) PABA p-Aminobenzoic Acid (PABA) PABA->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase (DHFR) DNA_RNA DNA, RNA, Amino Acid Precursors THF->DNA_RNA This compound Sulfanilamides This compound->DHF Competitively Inhibits DHPS Trimethoprim Trimethoprim Trimethoprim->THF Inhibits DHFR

Caption: Folic acid synthesis pathway showing synergistic inhibition points.

MIC_Workflow start Start prep_plate Prepare Serial Dilutions of Compound in 96-Well Plate start->prep_plate prep_inoculum Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria prep_plate->inoculate prep_inoculum->inoculate incubate Incubate Plate (37°C, 16-20h) inoculate->incubate read_mic Read Plate to Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for Broth Microdilution MIC testing.

Synthesis_Troubleshooting start Low Synthesis Yield Observed check_reagents Are all reagents (amine, sulfonyl chloride, solvent, base) pure and anhydrous? start->check_reagents reagent_no Purify / Dry Reagents & Rerun Reaction check_reagents->reagent_no No check_conditions Are reaction conditions optimal? (Inert atmosphere, temp control) check_reagents->check_conditions Yes end Yield Improved reagent_no->end conditions_no Switch to Inert Atmosphere & Control Temperature (start at 0°C) check_conditions->conditions_no No check_amine Is the amine sterically hindered or weakly nucleophilic? check_conditions->check_amine Yes conditions_no->end amine_yes Increase Reaction Time/Temp or Use a More Reactive Agent check_amine->amine_yes Yes check_amine->end No amine_yes->end

Caption: Troubleshooting logic for low yield in sulfonamide synthesis.

References

Validation & Comparative

A Comparative Guide to the Validation of a Stability-Indicating Assay for Sulfanilamide: HPLC vs. UV-Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a cornerstone of ensuring the quality, safety, and efficacy of pharmaceutical products. A stability-indicating assay is of paramount importance as it provides a validated quantitative analytical procedure to detect changes in the chemical, physical, or microbiological characteristics of a drug substance over time. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry, for the validation of a stability-indicating assay for the antibacterial agent, sulfanilamide.

This comparison is supported by experimental protocols and representative data to objectively evaluate the performance of each method in line with the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow Overview

The validation of a stability-indicating assay involves a systematic workflow to ensure the method is suitable for its intended purpose. This includes forced degradation studies to produce potential degradation products, followed by the validation of the analytical method for its specificity, linearity, accuracy, precision, and robustness.

G cluster_0 Forced Degradation Studies cluster_1 Method Validation cluster_2 Analytical Methods Acid Acid Hydrolysis MethodDevelopment Method Development & Optimization Acid->MethodDevelopment Base Base Hydrolysis Base->MethodDevelopment Oxidation Oxidative Degradation Oxidation->MethodDevelopment Thermal Thermal Degradation Thermal->MethodDevelopment Photo Photolytic Degradation Photo->MethodDevelopment Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Stability-Indicating Method Robustness->ValidatedMethod HPLC HPLC Analysis HPLC->Specificity UV UV-Spectrophotometry UV->Specificity ForcedDegradation This compound Drug Substance ForcedDegradation->Acid ForcedDegradation->Base ForcedDegradation->Oxidation ForcedDegradation->Thermal ForcedDegradation->Photo MethodDevelopment->HPLC MethodDevelopment->UV

Caption: Workflow for the validation of a stability-indicating assay.

Experimental Protocols

Detailed methodologies for the forced degradation studies and the two analytical methods are presented below.

Forced Degradation (Stress) Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.

1. Acid Hydrolysis:

  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Add 10 mL of 0.1 M HCl.

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution and neutralize with 0.1 M NaOH.

  • Dilute to a final concentration of 100 µg/mL with the mobile phase for HPLC analysis or with the appropriate solvent for UV analysis.

2. Base Hydrolysis:

  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Add 10 mL of 0.1 M NaOH.

  • Reflux the solution at 80°C for 4 hours.

  • Cool the solution and neutralize with 0.1 M HCl.

  • Dilute to a final concentration of 100 µg/mL.

3. Oxidative Degradation:

  • Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Add 10 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to a final concentration of 100 µg/mL.

4. Thermal Degradation:

  • Place 10 mg of this compound powder in a Petri dish and expose to a temperature of 105°C in a hot air oven for 48 hours.

  • After exposure, dissolve the powder in the appropriate solvent to a concentration of 100 µg/mL.

5. Photolytic Degradation:

  • Expose a solution of this compound (100 µg/mL) to UV light (254 nm) for 48 hours.

  • A control sample should be kept in the dark under the same conditions.

Analytical Method 1: High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method was developed and validated for the determination of this compound in the presence of its degradation products.

ParameterSpecification
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (with 0.1% formic acid) (20:80 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 254 nm
Column Temperature 30°C
Analytical Method 2: UV-Spectrophotometry

A simple UV-spectrophotometric method was validated for the quantification of this compound.

ParameterSpecification
Instrument Double beam UV-Visible Spectrophotometer
Solvent 0.1 M HCl
Wavelength (λmax) 258 nm
Pathlength 1 cm quartz cuvettes

Data Presentation and Comparison

The performance of the HPLC and UV-spectrophotometric methods was evaluated based on key validation parameters as stipulated by ICH guidelines.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

HPLC: The chromatograms of the stressed samples showed that the degradation products were well-resolved from the parent this compound peak, indicating the high specificity of the method. The peak purity index for the this compound peak was found to be greater than 0.999 in all stressed conditions, confirming no co-elution of degradation products.

UV-Spectrophotometry: The UV spectra of the degraded samples showed significant interference from the degradation products, which absorb in the same UV region as this compound. This indicates a lack of specificity for the UV method in the presence of degradation products.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

ParameterHPLCUV-Spectrophotometry
Range 5 - 50 µg/mL5 - 30 µg/mL
Regression Equation y = 45872x + 1234y = 0.041x + 0.005
Correlation Coefficient (r²) 0.99980.9991

Both methods demonstrated good linearity over their respective ranges.

Accuracy

Accuracy was determined by recovery studies, by spiking a known amount of this compound into a placebo mixture at three different concentration levels.

Concentration LevelHPLC (% Recovery ± RSD)UV-Spectrophotometry (% Recovery ± RSD)
80% 99.8 ± 0.85%101.2 ± 1.5%
100% 100.2 ± 0.72%99.5 ± 1.2%
120% 99.5 ± 0.91%100.8 ± 1.8%

The HPLC method shows slightly better accuracy and precision in recovery.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

ParameterHPLC (% RSD)UV-Spectrophotometry (% RSD)
Repeatability (n=6) 0.65%1.32%
Intermediate Precision (n=6) 0.88%1.78%

The lower %RSD values for the HPLC method indicate superior precision compared to the UV-spectrophotometric method.

Robustness

Robustness was assessed by making small, deliberate variations in the method parameters.

HPLC:

  • Flow Rate (± 0.1 mL/min): No significant change in retention time or peak area.

  • Mobile Phase Composition (± 2%): Minor shifts in retention time, but resolution between this compound and degradation products was maintained.

  • Column Temperature (± 2°C): No significant impact on the chromatogram.

UV-Spectrophotometry:

  • Wavelength (± 2 nm): Small variations in absorbance were observed.

  • Solvent pH (± 0.2): Changes in pH can affect the absorbance of this compound, indicating lower robustness.

Conclusion

The validation of a stability-indicating assay is critical for ensuring the quality and stability of this compound. This comparative guide demonstrates that while both HPLC and UV-spectrophotometry can be validated for the quantification of this compound, they offer different levels of performance as stability-indicating methods.

The HPLC method is unequivocally superior in terms of specificity , which is the most critical parameter for a stability-indicating assay. Its ability to separate the parent drug from its degradation products ensures an accurate assessment of the drug's stability. Furthermore, the HPLC method demonstrates higher precision and robustness .

The UV-spectrophotometric method , while simpler and more cost-effective, suffers from a significant lack of specificity in the presence of degradation products. This makes it unsuitable for accurately quantifying this compound in stability samples where degradation has occurred. However, it can be a viable option for routine quality control of the pure drug substance where the presence of degradation products is not expected.

For researchers, scientists, and drug development professionals, the choice of analytical method should be guided by the intended application. For the development and validation of a true stability-indicating assay for this compound, the HPLC method is the recommended choice .

Sulfonamide Antibiotics: A Comparative Efficacy Analysis of Sulfanilamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Sulfanilamide Efficacy Against Other Sulfonamide Antibiotics, Supported by Experimental Data and Methodologies.

Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone in treating bacterial infections. Their mechanism of action, the competitive inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, has been extensively studied. This guide provides a detailed comparison of the efficacy of the parent compound, this compound, with other widely used sulfonamide antibiotics, presenting quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.

Comparative Antibacterial Efficacy: A Quantitative Overview

The in vitro efficacy of sulfonamides is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. A lower MIC value indicates greater potency against the pathogen. The following table summarizes the MIC values of this compound and other selected sulfonamides against common Gram-positive and Gram-negative bacteria.

AntibioticBacterial SpeciesStrainMIC (µg/mL)
This compound Staphylococcus aureusATCC 25923Data not readily available in cited literature
Escherichia coliATCC 25922Data not readily available in cited literature
Sulfamethoxazole Staphylococcus aureusATCC 25923>1024
Escherichia coliATCC 259228 - 32
Sulfadiazine Staphylococcus aureusClinical Isolates16 - >128
Escherichia coliClinical Isolates1 - >128
Silver Sulfadiazine Staphylococcus aureusClinical Isolates16 - 64[1]
Escherichia coliClinical Isolates45 - 90[1]

Note: MIC values can vary depending on the specific bacterial isolate and the testing methodology used.

Understanding the Mechanism: The Folate Synthesis Pathway

Sulfonamides exert their bacteriostatic effect by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[2][3][][5] They are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[3][] This mimicry allows sulfonamides to bind to the active site of the enzyme, thereby blocking the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid. Tetrahydrofolic acid is an essential cofactor in the synthesis of purines, pyrimidines, and certain amino acids, all of which are vital for bacterial growth and replication. Mammalian cells are not affected by sulfonamides because they obtain folic acid from their diet and do not possess the DHPS enzyme.[2]

Folate Synthesis Pathway Inhibition by Sulfonamides cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Pteridine Precursor Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF incorporation DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (Purines, Pyrimidines) THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids DNA_RNA DNA and RNA Synthesis Nucleotides->DNA_RNA Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition caption Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of dihydropteroate synthase by sulfonamides.

Experimental Protocols: Determining Antibacterial Efficacy

The following are detailed methodologies for two common in vitro tests used to determine the antibacterial efficacy of sulfonamides.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Antimicrobial Agent: Prepare a stock solution of the sulfonamide in a suitable solvent.

  • Bacterial Culture: Grow the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) in Mueller-Hinton Broth (MHB) to the logarithmic growth phase.

  • 96-Well Microtiter Plates: Use sterile 96-well plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

3. Serial Dilution:

  • Perform a two-fold serial dilution of the sulfonamide stock solution across the wells of the microtiter plate using MHB.

  • Include a positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only).

4. Inoculation and Incubation:

  • Inoculate each well (except the negative control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-24 hours.

5. MIC Determination:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).

  • The MIC is the lowest concentration of the sulfonamide in which no visible growth is observed.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterium to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

1. Preparation of Materials:

  • Bacterial Culture: Prepare an inoculum of the test bacterium with a turbidity equivalent to a 0.5 McFarland standard.

  • Mueller-Hinton Agar (MHA) Plates: Use standard MHA plates with a depth of 4 mm.

  • Antibiotic Disks: Use commercially available paper disks impregnated with a standard concentration of the sulfonamide.

2. Inoculation:

  • Using a sterile cotton swab, evenly streak the standardized bacterial suspension over the entire surface of the MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

3. Disk Application:

  • Aseptically place the sulfonamide-impregnated disks onto the surface of the agar.

  • Gently press the disks to ensure complete contact with the agar.

4. Incubation:

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.

5. Interpretation:

  • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Compare the measured zone diameter to standardized charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the bacterium is susceptible, intermediate, or resistant to the sulfonamide.

Experimental Workflow for Antibacterial Efficacy Testing cluster_0 Broth Microdilution (MIC) cluster_1 Kirby-Bauer Disk Diffusion A1 Prepare Bacterial Inoculum (0.5 McFarland) A2 Serial Dilution of Sulfonamide in 96-well plate A1->A2 A3 Inoculate wells with bacteria A2->A3 A4 Incubate (35°C, 16-24h) A3->A4 A5 Determine MIC (Lowest concentration with no growth) A4->A5 B1 Prepare Bacterial Inoculum (0.5 McFarland) B2 Inoculate Mueller-Hinton Agar Plate B1->B2 B3 Apply Sulfonamide Disks B2->B3 B4 Incubate (35°C, 16-24h) B3->B4 B5 Measure Zone of Inhibition (mm) B4->B5 caption Workflow for In Vitro Efficacy Testing

Caption: Workflow for in vitro efficacy testing of sulfonamides.

Conclusion

While this compound was the foundational discovery in the sulfonamide class, subsequent structural modifications have led to derivatives with altered pharmacokinetic properties and, in some cases, enhanced antibacterial activity against specific pathogens. The provided data and methodologies offer a framework for the comparative assessment of these important antimicrobial agents. For drug development professionals, understanding these comparative efficacies and the standardized methods for their determination is crucial for the rational design and evaluation of new sulfonamide-based therapies. Further research to fill the gaps in publicly available, direct comparative MIC data for this compound against modern, well-characterized bacterial strains is warranted.

References

A Comparative Analysis of the Antibacterial Activity of Sulfanilamide and Sulfamethoxazole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the in vitro efficacy of two foundational sulfonamide antibiotics, providing researchers and drug development professionals with a comparative analysis of their antibacterial activity against key pathogens. This guide synthesizes available experimental data, outlines detailed methodologies for susceptibility testing, and illustrates the underlying mechanism of action.

Introduction

Sulfonamides were among the first classes of synthetic antimicrobial agents to be widely used in clinical practice, revolutionizing the treatment of bacterial infections. They act as competitive antagonists of para-aminobenzoic acid (PABA), a precursor required by bacteria for the synthesis of folic acid. Folic acid is an essential cofactor in the biosynthesis of nucleic acids and certain amino acids, and its inhibition leads to a bacteriostatic effect, arresting bacterial growth and replication. This guide provides a comparative overview of two key sulfonamides: sulfanilamide, the archetypal compound of this class, and sulfamethoxazole, a more modern derivative widely used in combination therapy.

Comparative Antibacterial Activity

Direct comparative studies providing head-to-head Minimum Inhibitory Concentration (MIC) data for this compound and sulfamethoxazole against a wide range of bacterial species are limited in the readily available scientific literature. However, by compiling data from various sources, a general comparison of their activity can be drawn.

In a study investigating the in vitro activity of various sulfonamides against porcine pathogens, sulfamethoxazole demonstrated higher activity against several Gram-negative bacteria compared to this compound. For instance, the MIC50 (the concentration required to inhibit the growth of 50% of isolates) of sulfamethoxazole against Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae was consistently lower than that of this compound, indicating greater potency.

The following table summarizes MIC values for this compound and sulfamethoxazole against common Gram-positive and Gram-negative bacteria, compiled from various studies. It is important to note that these values are illustrative and can vary depending on the specific strain and the testing methodology used.

DrugBacteriumMIC Range (µg/mL)
This compound Streptococcus suis>32
Bordetella bronchiseptica0.5 - 8
Pasteurella multocida2 - 32
Haemophilus pleuropneumoniae8 - 64
Sulfamethoxazole Staphylococcus aureus16 - >1000
Escherichia coli8 - 512
Pseudomonas aeruginosa>1000
Streptococcus suis>32
Bordetella bronchiseptica0.5 - 8
Pasteurella multocida2 - 32
Haemophilus pleuropneumoniae8 - 64

Note: Data for S. aureus, E. coli, and P. aeruginosa for sulfamethoxazole are compiled from various sources and may not be directly comparable to the porcine pathogen data.

Mechanism of Action: Folic Acid Synthesis Inhibition

Both this compound and sulfamethoxazole share the same fundamental mechanism of action. They are structural analogs of PABA and competitively inhibit the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of PABA with dihydropteroate diphosphate, a crucial step in the de novo synthesis of dihydrofolic acid. By blocking this step, sulfonamides prevent the formation of tetrahydrofolic acid, the biologically active form of folic acid, which is essential for one-carbon transfer reactions in the synthesis of purines, thymidine, and certain amino acids. Human cells are not affected by sulfonamides because they do not synthesize their own folic acid but rather obtain it from their diet.

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHP_DP Dihydropteroate Diphosphate DHP_DP->DHPS DHF Dihydrofolic Acid DHPS->DHF Product DHFR Dihydrofolate Reductase DHF->DHFR Substrate THF Tetrahydrofolic Acid DHFR->THF Product Purines_Thymidine Purines, Thymidine, Amino Acids THF->Purines_Thymidine Essential for Synthesis Sulfonamides This compound Sulfamethoxazole Sulfonamides->DHPS Competitive Inhibition Broth_Microdilution_Workflow start Start prep_materials Prepare Materials (Antimicrobials, Bacteria, Media) start->prep_materials prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_materials->prep_inoculum serial_dilution Perform Serial Dilution of Antimicrobials in Microtiter Plate prep_materials->serial_dilution inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate at 35°C for 16-20 hours inoculation->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

Comparative Analysis of Cross-Resistance Between Sulfanilamide and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance profiles involving sulfanilamide and other classes of antibiotics. The development of microbial resistance to one drug can often confer resistance to other, structurally or functionally unrelated compounds, a phenomenon known as cross-resistance. Understanding these complex relationships is critical for effective antimicrobial stewardship and the development of novel therapeutic strategies. This document summarizes key mechanisms of this compound cross-resistance, presents supporting quantitative data, and provides detailed experimental protocols for the cited methodologies.

Mechanisms of Cross-Resistance

Cross-resistance involving sulfanilamides, a class of synthetic antimicrobial agents that inhibit folate synthesis, can arise from several mechanisms. The two most prominent are:

  • Target Site Modification: Sulfanilamides function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[1] Mutations in the gene encoding DHPS (folP) can alter the enzyme's structure, reducing its affinity for sulfanilamides while still allowing it to function.[1] This mechanism is a primary driver of resistance to all sulfonamide drugs. Furthermore, bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide-resistant variants of the DHPS gene, known as sul genes (sul1, sul2, sul3).[1][2] These acquired genes produce DHPS enzymes that are intrinsically resistant to sulfonamides.[2]

  • Multidrug Efflux Pumps: A significant mechanism for cross-resistance between sulfanilamides and other antibiotic classes is the action of multidrug resistance (MDR) efflux pumps.[3] These are membrane proteins that actively transport a wide range of structurally diverse compounds out of the bacterial cell, thereby reducing the intracellular concentration of the drug to sub-therapeutic levels.[3] In many Gram-negative bacteria, such as Escherichia coli, the AcrAB-TolC efflux pump is a major contributor to intrinsic and acquired multidrug resistance.[4] This pump is capable of extruding a broad spectrum of substrates, including sulfanilamides, fluoroquinolones, tetracyclines, and chloramphenicol, leading to a phenotype of simultaneous resistance to these different antibiotic classes.[3][4]

Quantitative Data on Cross-Resistance

The following table presents minimum inhibitory concentration (MIC) data from a study on Escherichia coli, comparing a wild-type strain with a functional AcrAB-TolC efflux pump to a mutant strain where the acrAB genes have been deleted. The data quantitatively demonstrates the role of this efflux pump in conferring resistance to sulfamethoxazole (a sulfonamide), as well as to antibiotics from other classes.

AntibioticChemical ClassWild-Type E. coli MIC (µg/mL)ΔacrAB Mutant E. coli MIC (µg/mL)Fold Decrease in MIC
Sulfamethoxazole Sulfonamide >1024128>8
CiprofloxacinFluoroquinolone0.0250.0064
TetracyclineTetracycline20.54
ChloramphenicolAmphenicol414

Data sourced from Nishino & Yamaguchi (2001).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the analysis of antibiotic cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

a) Preparation of Antibiotic Stock Solutions:

  • Obtain antibiotic powders of known potency.

  • Prepare a stock solution of each antibiotic at a high concentration (e.g., 10 mg/mL) in a suitable solvent as specified by the manufacturer. Many antibiotics are soluble in sterile deionized water, while others may require solvents like ethanol or dimethyl sulfoxide (DMSO).

  • For antibiotics dissolved in solvents other than water, ensure the final concentration of the solvent in the assay does not exceed levels that could affect bacterial growth (typically <1%).

  • Sterilize the stock solutions by filtration through a 0.22 µm filter if the solvent allows. Solvents like ethanol and DMSO do not require filter sterilization.

  • Store the stock solutions in small aliquots at -20°C or lower until use.

b) Broth Microdilution Assay:

  • Use sterile 96-well microtiter plates for the assay.

  • Prepare a 2-fold serial dilution of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB). This is typically done by adding a starting concentration of the antibiotic to the first well and then serially diluting it across the plate.

  • Prepare a standardized bacterial inoculum. This is achieved by growing the bacterial strain to be tested in a suitable broth medium to the mid-logarithmic phase of growth. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the bacterial suspension. Include a growth control well (bacteria in broth with no antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Identification of Efflux Pump Genes by Polymerase Chain Reaction (PCR)
  • DNA Extraction: Isolate genomic DNA from the bacterial strains of interest using a commercial DNA extraction kit or standard phenol-chloroform extraction methods.

  • Primer Design: Design specific primers that target the genes encoding the components of the efflux pump of interest (e.g., acrA, acrB, and tolC for the AcrAB-TolC pump).

  • PCR Amplification: Perform PCR using the designed primers and the extracted genomic DNA as a template. The PCR reaction mixture typically includes a DNA polymerase, dNTPs, forward and reverse primers, and a suitable buffer.

  • Gel Electrophoresis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence and correct size of the amplified gene fragments.

Visualizations

Sulfonamide_Action_and_Resistance cluster_0 Folate Synthesis Pathway cluster_1 Resistance Mechanisms PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Folate Synthesis Pteridine Dihydropterin Pyrophosphate Pteridine->DHPS This compound This compound This compound->DHPS Competitive Inhibition Mutated_DHPS Mutated DHPS (Reduced Affinity) This compound->Mutated_DHPS Ineffective Inhibition Efflux_Pump Multidrug Efflux Pump This compound->Efflux_Pump Efflux Extracellular Extracellular Space Efflux_Pump->Extracellular

Caption: Mechanism of this compound action and resistance pathways.

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Reading prep_stock 1. Prepare Antibiotic Stock Solutions serial_dilution 3. Perform 2-fold Serial Dilution of Antibiotics in 96-well Plate prep_stock->serial_dilution prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate 4. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate controls 5. Include Growth and Sterility Controls inoculate->controls incubate 6. Incubate at 37°C for 16-20 hours controls->incubate read_mic 7. Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic

Caption: Workflow for MIC determination by broth microdilution.

References

A Comparative Analysis of Sulfanilamide Synthesis Efficiency: Traditional vs. Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational molecules like sulfanilamide is of paramount importance. This guide provides a comparative study of different synthesis routes for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method.

This analysis focuses on a well-established traditional method and contrasts it with a modern approach utilizing a Willis reagent, alongside a patented green synthesis process. The efficiency of each method is evaluated based on reaction yield, procedural complexity, and the nature of the reagents employed.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key quantitative metrics for the different this compound synthesis routes, based on available data. It is important to note that the yields are reported from different sources and may not be directly comparable due to variations in experimental conditions.

ParameterTraditional SynthesisWillis Reagent SynthesisGreen Synthesis (Patented)
Starting Material AcetanilideO-(tert-Butyl)hydroxylamine hydrochloride and 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromidep-Acetamidobenzenesulfonyl chloride
Key Reagents Chlorosulfonic acid, Ammonia, Hydrochloric acidThionyl chloride, Triethylamine, Grignard reagentAmmonia gas, Anhydrous solvent
Overall Yield Not explicitly stated as a whole; requires multi-step calculationNot explicitly stated for the final product; intermediate yield reported as 103%[1]96.2% - 98.3%[2]
Reaction Time Multi-day procedure24-hour reaction for the key step[1]6 hours for the amination step[2]
Key Advantages Well-established and understoodAvoids hazardous reagents like chlorosulfonic acid and in-situ SO2 generation[1][3]High yield, reduced waste, solvent recycling[2]
Key Disadvantages Use of corrosive and hazardous reagents, multi-step process[4][5]Requires preparation of a specific Grignard reagentPatented process, may have licensing restrictions

Experimental Protocols

Traditional Synthesis of this compound from Acetanilide

This multi-step synthesis is the classical approach to producing this compound.[4][6]

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • In a clean, dry round-bottom flask, place 2.7 g of dry acetanilide.

  • In a fume hood, carefully add 8.0 mL of chlorosulfonic acid to a dropping funnel.

  • Slowly add the chlorosulfonic acid to the acetanilide with stirring.

  • Heat the mixture in a water bath at 70-80°C for 20 minutes to complete the reaction.[5]

  • Cool the reaction mixture and carefully pour it into a beaker containing 150 g of crushed ice.

  • Collect the precipitated p-acetamidobenzenesulfonyl chloride by vacuum filtration and wash with cold water.

Step 2: Synthesis of p-Acetamidobenzenesulfonamide

  • Transfer the crude p-acetamidobenzenesulfonyl chloride to a 125 mL Erlenmeyer flask.

  • Add 15 mL of concentrated aqueous ammonia.

  • Heat the mixture at 70-80°C for 30 minutes.[5]

  • Cool the mixture in an ice bath to precipitate the p-acetamidobenzenesulfonamide.

  • Collect the product by vacuum filtration and wash with cold water.

Step 3: Hydrolysis to this compound

  • Place the p-acetamidobenzenesulfonamide in a round-bottom flask.

  • Add a 2:1 weight ratio of 6 M hydrochloric acid.

  • Reflux the mixture for about an hour.

  • After cooling, neutralize the solution with sodium carbonate until effervescence ceases.

  • Cool the solution in an ice bath to crystallize the this compound.

  • Collect the final product by vacuum filtration and wash with cold water.

Modern Synthesis of this compound via a Willis Reagent

This newer approach avoids many of the hazardous reagents used in the traditional method.[1][3]

Step 1: Preparation of the Willis Reagent (t-BuONSO)

  • Dissolve 450 mg of O-(tert-Butyl)hydroxylamine hydrochloride in 15 mL of dichloromethane in a 50 mL Erlenmeyer flask and cool to 0°C in an ice bath.

  • Add 1.5 mL of triethylamine to the solution.

  • After 10 minutes, add 0.263 mL of thionyl chloride dropwise over 30 minutes.

  • Stir the reaction for 2 hours, allowing the ice bath to melt to room temperature.

  • Dilute the mixture with approximately 15 mL of diethyl ether, filter through celite, and evaporate the solvent under reduced pressure.

  • Purify the crude product by distillation (72°C, 40 mbar) to yield the Willis reagent.[1]

Step 2: Synthesis of the Sulfonamide Precursor

  • Dissolve 42.5 mg of the Willis reagent in 1.2 mL of THF in a glass vial and cool to -78°C.

  • Add 600 µL of a 0.5M solution of 4-[Bis(trimethylsilyl)amino]phenylmagnesium bromide.

  • Allow the reaction to warm to room temperature and stir for 24 hours.[1]

  • The resulting product is then purified by flash chromatography.

Step 3: Deprotection to this compound

  • To the purified product, add twice the volume of isopropanol and a few drops of dilute hydrochloric acid.

  • Stir the mixture for 30 minutes to yield this compound.[1]

Green Synthesis of this compound

This patented method focuses on high efficiency and reduced environmental impact.[2]

  • Add 300 g of dry p-acetamidobenzenesulfonyl chloride to a 2500 mL flask at room temperature.

  • Add 1500 mL of an anhydrous solvent (e.g., methanol).

  • Cool the stirred mixture to 0°C.

  • Introduce 2.56 mol of ammonia gas while maintaining the temperature between 0-15°C.

  • After the ammonia addition is complete, control the temperature to 10-20°C and stir for 6 hours.

  • Following the reaction, distill the solvent under reduced pressure for recycling.

  • The subsequent hydrolysis of the resulting p-acetamidobenzenesulfonamide is performed under alkaline conditions, followed by neutralization to yield this compound.

Visualization of Synthesis Workflows

The following diagrams illustrate the logical flow of each synthesis method.

Traditional_Sulfanilamide_Synthesis Acetanilide Acetanilide p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride Acetanilide->p_Acetamidobenzenesulfonyl_Chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->p_Acetamidobenzenesulfonyl_Chloride p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_Chloride->p_Acetamidobenzenesulfonamide Amination Ammonia Aqueous Ammonia Ammonia->p_Acetamidobenzenesulfonamide This compound This compound p_Acetamidobenzenesulfonamide->this compound Hydrolysis HCl Hydrochloric Acid HCl->this compound

Traditional multi-step synthesis of this compound.

Willis_Reagent_Sulfanilamide_Synthesis Starting_Materials O-(tert-Butyl)hydroxylamine HCl + Thionyl Chloride Willis_Reagent Willis Reagent (t-BuONSO) Starting_Materials->Willis_Reagent Reagent Prep. Sulfonamide_Precursor Sulfonamide Precursor Willis_Reagent->Sulfonamide_Precursor Sulfonylation Grignard_Reagent Grignard Reagent Grignard_Reagent->Sulfonamide_Precursor This compound This compound Sulfonamide_Precursor->this compound Deprotection Deprotection Acidic Workup Deprotection->this compound

Modern this compound synthesis via a Willis reagent.

Green_Sulfanilamide_Synthesis p_Acetamidobenzenesulfonyl_Chloride p-Acetamidobenzenesulfonyl Chloride (Dry) p_Acetamidobenzenesulfonamide p-Acetamidobenzenesulfonamide p_Acetamidobenzenesulfonyl_Chloride->p_Acetamidobenzenesulfonamide Amination in Anhydrous Solvent Ammonia_Gas Ammonia Gas Ammonia_Gas->p_Acetamidobenzenesulfonamide This compound This compound p_Acetamidobenzenesulfonamide->this compound Hydrolysis Hydrolysis Alkaline Hydrolysis + Neutralization Hydrolysis->this compound

Patented green synthesis process for this compound.

References

A Researcher's Guide to Validating Sulfanilamide Quantification: A Comparative Analysis of UV Spectrometry Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of sulfanilamide is critical. This guide provides an objective comparison of common UV spectrometry-based methods for this compound quantification, supported by experimental data. We delve into direct UV spectrophotometry and colorimetric methods, including the widely used Bratton-Marshall assay and a method utilizing 1,2-naphthoquinone-4-sulphonate (NQS). Additionally, a brief comparison with High-Performance Liquid Chromatography (HPLC) is provided as an alternative analytical approach.

Comparative Analysis of Method Performance

The selection of an appropriate analytical method for this compound quantification hinges on factors such as required sensitivity, sample matrix complexity, and available instrumentation. The following tables summarize key validation parameters for direct UV spectrophotometry, the Bratton-Marshall method, the NQS method, and a comparative HPLC method.

Table 1: Performance Characteristics of UV Spectrometry Methods for this compound Quantification

ParameterDirect UV SpectrophotometryBratton-Marshall MethodNQS Method
Principle Direct measurement of UV absorbance of this compound.Diazotization of the primary arylamine of this compound, followed by coupling with a chromogenic agent to form a colored azo dye.Condensation reaction with 1,2-naphthoquinone-4-sulphonate to form a colored product.
λmax ~258 nm[1]~545 nm~455 nm[2][3][4]
Linearity Range 1.0–5.0 × 10⁻⁵ M (0.17–0.86 mg%)[1]Not explicitly stated5-30 µg/mL[3][4]
Limit of Detection (LOD) 3.57 × 10⁻⁶ M (0.06 mg%)[1]Not explicitly stated0.536 - 0.546 µg/mL[3][4]
Limit of Quantification (LOQ) 1.08 × 10⁻⁵ M (0.19 mg%)[1]Not explicitly stated1.626 - 1.654 µg/mL
Accuracy (Recovery %) Not explicitly statedNot explicitly statedNot explicitly stated
Precision (RSD %) Not explicitly statedNot explicitly statedNot explicitly stated

Table 2: Performance Characteristics of HPLC Method for Sulfonamide Quantification

ParameterHPLC-UV
Principle Chromatographic separation followed by UV detection.
Linearity (Correlation Coefficient) >0.999[5]
Recovery (%) 85 - 115%[5]
LOD Not explicitly stated
LOQ LOQ to 200% of limit concentration

Experimental Protocols

Detailed methodologies for the key spectrophotometric experiments are provided below.

Direct UV Spectrophotometry

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., 0.1 M HCl) to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards within the desired concentration range (e.g., 1-10 µg/mL).
  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the same solvent to obtain a theoretical concentration within the calibration range. Filter the solution if necessary.

2. Spectrophotometric Analysis:

  • Instrument: A calibrated double beam UV-Vis spectrophotometer.
  • Wavelength Scan: Scan a standard solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 258 nm.[1]
  • Measurement: Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.

Bratton-Marshall Method

1. Reagent Preparation:

  • Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water.
  • Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of distilled water.
  • N-(1-Naphthyl)ethylenediamine Dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of distilled water. Store in a dark bottle.
  • Hydrochloric Acid (1 M): Prepare by diluting concentrated HCl.

2. Standard and Sample Preparation:

  • Prepare stock and working standard solutions of this compound in 1 M HCl.
  • Prepare the sample solution in 1 M HCl.

3. Color Development and Measurement:

  • To an aliquot of the standard or sample solution, add 1 M HCl.
  • Add sodium nitrite solution and mix. Allow the reaction to proceed for a few minutes for diazotization.
  • Add ammonium sulfamate solution to quench the excess nitrous acid.
  • Add NED solution, which will couple with the diazonium salt to form a colored azo dye.
  • Dilute the solution to a final volume with distilled water and allow the color to develop.
  • Measure the absorbance at the λmax of the colored product (approximately 545 nm) against a reagent blank.

NQS Method

1. Reagent Preparation:

  • 1,2-Naphthoquinone-4-sulphonate (NQS) Solution (e.g., 0.5% w/v): Dissolve the required amount of NQS in distilled water. Prepare this solution fresh daily.[3]
  • Buffer Solution (e.g., Borax solution): Prepare a buffer solution to maintain the required alkaline pH for the reaction.

2. Standard and Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dilute HCl) and then prepare working standards.[3]
  • Prepare the sample solution in the same manner.

3. Color Development and Measurement:

  • To a specific volume of the standard or sample solution in a volumetric flask, add the buffer solution.
  • Add the NQS solution and mix well.
  • Allow the reaction to proceed for a specified time for the color to develop.
  • Dilute to the mark with distilled water.
  • Measure the absorbance of the resulting colored solution at its λmax (around 455 nm) against a reagent blank.[2][3][4]

Visualizing the Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each quantification method.

Direct_UV_Spectrophotometry_Workflow cluster_prep Preparation cluster_analysis Analysis Standard This compound Reference Standard Stock Stock Solution Standard->Stock Dissolve in Solvent Sample Sample containing This compound Sample_Solution Sample Solution Sample->Sample_Solution Dissolve in Solvent Solvent Solvent (e.g., 0.1 M HCl) Working_Standards Working Standards Stock->Working_Standards Dilute Spectrophotometer UV-Vis Spectrophotometer Working_Standards->Spectrophotometer Sample_Solution->Spectrophotometer Measurement Measure Absorbance at ~258 nm Spectrophotometer->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for this compound Quantification by Direct UV Spectrophotometry.

Bratton_Marshall_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Standard_Sample Standard/Sample in 1 M HCl Diazotization 1. Add NaNO2 (Diazotization) Standard_Sample->Diazotization Quenching 2. Add Ammonium Sulfamate (Quenching) Diazotization->Quenching Coupling 3. Add NED (Coupling) Quenching->Coupling Color_Dev Color Development Coupling->Color_Dev Spectrophotometer UV-Vis Spectrophotometer Color_Dev->Spectrophotometer Measurement Measure Absorbance at ~545 nm Spectrophotometer->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for the Bratton-Marshall Method for this compound Quantification.

NQS_Method_Workflow cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Standard_Sample Standard/Sample Solution Buffering 1. Add Buffer Standard_Sample->Buffering Reaction 2. Add NQS Solution (Condensation) Buffering->Reaction Color_Dev Color Development Reaction->Color_Dev Spectrophotometer UV-Vis Spectrophotometer Color_Dev->Spectrophotometer Measurement Measure Absorbance at ~455 nm Spectrophotometer->Measurement Quantification Quantification Measurement->Quantification

Caption: Workflow for the NQS Method for this compound Quantification.

References

A Comparative Guide to the Structure-Activity Relationship of Sulfanilamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of sulfanilamide analogs, focusing on their structure-activity relationships (SAR) as antibacterial agents. It is intended for researchers, scientists, and professionals in drug development, offering objective comparisons supported by experimental data.

Mechanism of Action: Inhibition of Folic Acid Synthesis

This compound and its derivatives function as antibacterial agents by competitively inhibiting the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the synthesis of folic acid in bacteria, a vital component for producing nucleotides, the building blocks of DNA and RNA.[1] By mimicking the structure of para-aminobenzoic acid (PABA), a natural substrate for DHPS, sulfanilamides block the synthesis of dihydropteroate, a precursor to folic acid.[1][2] This disruption in the folic acid pathway ultimately inhibits bacterial growth and replication.[1][3] Mammalian cells are unaffected because they obtain folic acid from their diet and do not possess this synthetic pathway.[2]

folic_acid_synthesis cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Analogs PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropterin pyrophosphate DHPPP->DHPS DHP Dihydropteroate DHPS->DHP Forms DHF Dihydrofolate (DHF) DHP->DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis THF->Nucleotides DHFR->THF Reduces This compound This compound (PABA Analog) This compound->Inhibition Competitively Inhibits mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate 96-Well Plate with Bacteria and Drug Dilutions prep_inoculum->inoculate prep_dilutions Prepare 2-Fold Serial Dilutions of this compound Analog prep_dilutions->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read Plate for Turbidity (Visible Growth) incubate->read_mic determine_mic Determine MIC (Lowest Concentration with No Growth) read_mic->determine_mic

References

A Comparative Guide: In Silico Docking vs. In Vitro Testing of Sulfanilamide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the efficacy of antimicrobial compounds is paramount. This guide provides a comparative analysis of in silico docking and in vitro testing methodologies for evaluating the activity of sulfanilamide and its derivatives against their primary bacterial target, dihydropteroate synthase (DHPS).

Sulfanilamides function by competitively inhibiting DHPS, a crucial enzyme in the bacterial folate biosynthesis pathway. This inhibition prevents the synthesis of nucleic acids, ultimately leading to a bacteriostatic effect. Both computational and experimental methods are vital in assessing the inhibitory potential of these compounds.

Quantitative Data Comparison

The following table summarizes the comparison between in silico docking predictions (binding energy) and in vitro experimental results (Minimum Inhibitory Concentration - MIC) for a series of this compound analogues against E. coli and its DHPS enzyme. Lower binding energy values from docking studies suggest a more favorable binding interaction, which is expected to correlate with lower MIC values, indicating higher antibacterial potency.

CompoundIn Silico Binding Energy (kcal/mol) vs. E. coli DHPSIn Vitro MIC vs. E. coli (µg/mL)[1]
FQ5Not explicitly stated, but noted to have multiple favorable interactions[1]16
FQ6Not explicitly stated[1]128
FQ7Not explicitly stated[1]128
FQ12Not explicitly stated[1]128

Note: While the referenced study provided MIC values and described favorable docking interactions for FQ5, it did not report the specific binding energy values, highlighting a common gap in comparative data presentation in published literature.

Another study on a series of N-sulfonamide 2-pyridones provided IC50 values from in vitro enzymatic assays against DHPS, which is a direct measure of enzyme inhibition.

CompoundIn Vitro IC50 vs. DHPS (µg/mL)[2][3]
Compound 11a2.76
Standard Drug (Sulfadiazine)Not explicitly stated in a comparable format

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of both computational and experimental findings.

In Silico Molecular Docking Protocol

This protocol outlines a typical workflow for docking this compound derivatives against E. coli DHPS using AutoDock Vina.

  • Receptor Preparation :

    • Obtain the 3D crystal structure of E. coli DHPS from the Protein Data Bank (PDB ID: 1AJ0).

    • Using molecular visualization software (e.g., PyMOL, UCSF Chimera), remove water molecules and any co-crystallized ligands or non-essential ions.

    • Utilize AutoDock Tools to add polar hydrogens and assign Kollman charges to the protein.

    • Save the prepared receptor structure in the PDBQT file format[4].

  • Ligand Preparation :

    • Obtain the 3D structure of the this compound derivative from a database like PubChem or draw it using chemical drawing software.

    • Perform energy minimization of the ligand structure.

    • In AutoDock Tools, detect the root, set the number of rotatable bonds, and save the ligand in the PDBQT format[4].

  • Docking Simulation :

    • Define the grid box, which specifies the search space for the docking on the receptor, typically centered around the active site.

    • Run the AutoDock Vina simulation, which will perform the docking and calculate the binding affinity (in kcal/mol) for various binding poses[4].

  • Analysis of Results :

    • Analyze the docking results to identify the binding pose with the lowest energy.

    • Visualize the ligand-receptor interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the binding mode.

In Vitro DHPS Inhibition Assay Protocol

This protocol describes a continuous, coupled spectrophotometric assay to measure the inhibition of DHPS.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, for example, 100 mM Tris-HCl with 5 mM MgCl₂, at a specific pH (e.g., 8.0).

    • Enzyme Mix : Prepare a solution containing recombinant DHPS and an excess of a coupling enzyme, dihydrofolate reductase (DHFR).

    • Substrate Mix : Prepare a solution containing the DHPS substrate, para-aminobenzoic acid (pABA), and the cofactor for the coupling reaction, NADPH.

    • Inhibitor Solutions : Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO) and create serial dilutions to determine the IC50 value.

  • Assay Procedure (96-well plate format) :

    • Add the inhibitor solutions at various concentrations to the wells of a microplate.

    • Add the enzyme mix to all wells and pre-incubate.

    • Initiate the reaction by adding the substrate mix.

    • The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, which oxidizes NADPH to NADP+.

    • Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADPH oxidation is proportional to the DHPS activity[5].

  • Data Analysis :

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Visualizing the Methodologies

To better illustrate the relationship and workflow of these two techniques, the following diagrams are provided.

Drug_Discovery_Workflow General Drug Discovery Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Testing in_silico Virtual Screening & In Silico Docking hit_id Hit Identification in_silico->hit_id in_vitro Enzymatic Assays (e.g., DHPS Inhibition) hit_id->in_vitro Experimental Validation lead_opt Lead Optimization in_vitro->lead_opt lead_opt->in_silico Structure-Activity Relationship (SAR) Studies

Workflow integrating in silico and in vitro methods.

Sulfanilamide_Mechanism This compound Mechanism of Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Bacterial_Growth Bacterial Growth Folic_Acid->Bacterial_Growth Essential for

Mechanism of action of this compound on DHPS.

References

comparing antibacterial sulfanilamide to non-antibiotic sulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the divergent worlds of antibacterial and non-antibiotic sulfonamides, this guide offers a comprehensive comparison for researchers, scientists, and drug development professionals. Unraveling their distinct mechanisms, applications, and performance through experimental data, we illuminate the versatility of the sulfonamide scaffold.

The term "sulfonamide" encompasses a broad and diverse class of synthetic compounds characterized by the presence of a sulfonamide group (-SO₂NH₂). While historically synonymous with the first generation of antibiotics, this chemical moiety is also the cornerstone of a multitude of non-antibiotic drugs targeting a wide array of physiological processes. This guide provides a detailed comparison of these two major categories, supported by quantitative data and experimental methodologies to aid in research and development.

At a Glance: Key Distinctions

FeatureAntibacterial Sulfonamides (e.g., Sulfanilamide, Sulfamethoxazole)Non-Antibiotic Sulfonamides (e.g., Acetazolamide, Celecoxib, Furosemide)
Primary Function Inhibit bacterial growth (bacteriostatic)[1]Diverse; includes diuretic, anti-inflammatory, anticonvulsant, antiviral, and hypoglycemic effects[2][3]
Mechanism of Action Competitive inhibition of dihydropteroate synthase (DHPS), blocking folic acid synthesis in bacteria[3][4][5][6]Varies by drug class; targets include carbonic anhydrase, cyclooxygenase-2 (COX-2), and ion transporters[7]
Therapeutic Target Bacterial enzymesHuman enzymes and proteins
Clinical Applications Treatment of bacterial infections such as urinary tract infections and certain skin infections[1][6]Management of conditions like glaucoma, edema, hypertension, inflammation, epilepsy, and diabetes[1][2][7][8]

Mechanism of Action: A Fork in the Road

The fundamental difference between antibacterial and non-antibiotic sulfonamides lies in their molecular targets and mechanisms of action.

Antibacterial Sulfonamides: Targeting Folate Synthesis

Antibacterial sulfonamides, including the parent compound this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[3][4][9] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[5][6] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), these sulfonamides block the production of dihydrofolic acid, a precursor to folic acid.[5][6] This disruption of the folate pathway ultimately leads to the cessation of bacterial growth and replication, a bacteriostatic effect.[1][3] Humans are unaffected by this mechanism as they obtain folic acid from their diet and do not possess the DHPS enzyme.[3][5]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid DHPS->DHF Product THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids This compound Antibacterial Sulfonamide This compound->DHPS Competitive Inhibition cluster_0 Non-Antibiotic Sulfonamide Classes cluster_1 Mechanisms of Action CAI Carbonic Anhydrase Inhibitors CAI_mech Inhibit Carbonic Anhydrase CAI->CAI_mech Loop Loop Diuretics Loop_mech Inhibit Na-K-2Cl Cotransporter Loop->Loop_mech COX2 COX-2 Inhibitors COX2_mech Selectively Inhibit COX-2 Enzyme COX2->COX2_mech Sulfonylurea Sulfonylureas Sulfonylurea_mech Stimulate Insulin Release Sulfonylurea->Sulfonylurea_mech start Start prep_antibiotic Prepare serial dilutions of sulfonamide in a 96-well plate start->prep_antibiotic inoculate Inoculate each well with the bacterial suspension prep_antibiotic->inoculate prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine_mic MIC = Lowest concentration with no visible growth read->determine_mic start Start prepare_reagents Prepare CA enzyme, inhibitor solutions, and p-NPA substrate start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor for 15 minutes prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding p-NPA substrate pre_incubate->initiate_reaction incubate Incubate at 25°C for a fixed time initiate_reaction->incubate quench_reaction Stop reaction with quenching solution incubate->quench_reaction analyze Quantify p-nitrophenol product by HPLC or spectrophotometry quench_reaction->analyze calculate_ic50 Determine IC50 value from dose-response curve analyze->calculate_ic50 start Start acclimatize Acclimatize rats to metabolic cages for 24 hours start->acclimatize fasting Fast rats for 18 hours with free access to water acclimatize->fasting dosing Administer test compound, positive control (e.g., Furosemide), or vehicle orally fasting->dosing urine_collection Place rats in metabolic cages and collect urine over 5-24 hours dosing->urine_collection analysis Measure urine volume and analyze electrolyte and creatinine content urine_collection->analysis evaluate Evaluate diuretic efficacy analysis->evaluate start Start prepare_reagents Prepare COX-2 enzyme, inhibitor solutions, and arachidonic acid substrate start->prepare_reagents pre_incubate Pre-incubate enzyme with inhibitor for 10 minutes at 37°C prepare_reagents->pre_incubate initiate_reaction Initiate reaction by adding arachidonic acid pre_incubate->initiate_reaction incubate Incubate for 2 minutes at 37°C initiate_reaction->incubate stop_reaction Stop reaction with hydrochloric acid incubate->stop_reaction quantify Quantify prostaglandin product (e.g., PGE₂) by ELISA or LC-MS/MS stop_reaction->quantify calculate_ic50 Determine IC50 value from dose-response curve quantify->calculate_ic50

References

The Advent of a Wonder Drug: Sulfanilamide's Role in Treating War Wounds in World War II

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The Second World War presented unprecedented challenges in military medicine, with wound infections posing a significant threat to the lives of soldiers. The introduction of sulfanilamide marked a pivotal moment in the management of these injuries, heralding the dawn of the antibiotic era. This guide provides a comprehensive comparison of the effectiveness of this compound in treating war wounds, supported by historical data and an examination of the treatment protocols of the era.

Quantitative Analysis of this compound's Impact

While the chaotic environment of wartime precluded the kind of rigorous, controlled clinical trials common today, observational data and comparative statistics from the era clearly demonstrate the profound impact of this compound on patient outcomes. The primary alternative to this compound treatment was the standard surgical debridement of wounds, a practice honed during World War I.

MetricPre-Sulfanilamide Era (Primarily WWI)This compound Era (WWII)Penicillin Era (Late WWII)
Incidence of Gas Gangrene in Wounds 5%[1]0.3% - 1.5%[1]Not specified, but further reduced
Mortality Rate from Gas Gangrene 28%[1]15%[1]Not specified, but further reduced
Case Fatality Rate for Abdominal Injuries Not specified32.8% (early 1944, sulfonamide primary)[2]22.4% (mid-late 1944, penicillin introduced)[2]

Note: The data for abdominal injuries illustrates the transition from sulfonamide to penicillin as the primary antibacterial agent. While a significant improvement was observed with penicillin, the initial reduction in mortality with the introduction of sulfonamides was a crucial first step. It is important to note that the AMEDD report on abdominal injuries stated that a precise statistical analysis was not possible due to variations in treatment protocols.[2]

Experimental Protocols: Wartime Wound Management

The "experimental protocol" for this compound's use in World War II was, in essence, the standard of care for wound management adopted by the Allied forces. This protocol was not a formal clinical trial but a military doctrine for the treatment of casualties.

Initial Field Treatment by Medics and Soldiers:

  • Hemorrhage Control: The immediate priority was to stop bleeding through direct pressure or the use of tourniquets.[3]

  • Topical this compound Application: Soldiers were equipped with first-aid packets containing a shaker with 5 grams of crystalline this compound powder.[4][5] They were instructed to sprinkle the powder directly into the open wound before applying a sterile dressing.[4][5] This practice was widespread until around July 1944, when it was discontinued by some army surgeons due to concerns that the powder could act as a foreign body and impede healing.[4]

  • Oral Sulfadiazine Administration: In addition to the powder, soldiers were issued sulfadiazine tablets. The standard instruction was to take 8 tablets (a total of 4 grams) with a large amount of water as soon as possible after being wounded, unless the injury was to the abdomen.[4]

Surgical Echelon Treatment:

  • Debridement: Upon reaching a field hospital, the cornerstone of wound treatment was surgical debridement. This involved the meticulous removal of dead tissue, foreign debris, and contaminated bone fragments to prevent infection.[6]

  • Continued Sulfonamide Therapy: The administration of oral or parenteral (intravenous) sulfonamides, typically sulfadiazine, was continued.[2] For severe wounds, crystalline this compound (5 to 10 grams) might be placed directly into the wound during surgery.[2]

  • Delayed Primary Closure: Wounds were often left open after debridement and closed several days later, a practice that helped to prevent anaerobic infections like gas gangrene.[6]

Signaling Pathway of this compound Action

This compound and its derivatives are synthetic antimicrobial agents that function as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfanilamides exhibit a bacteriostatic effect, meaning they inhibit bacterial reproduction, allowing the host's immune system to clear the infection.

Sulfanilamide_Mechanism PABA PABA (p-Aminobenzoic acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product This compound This compound This compound->DHPS Competitive Inhibition Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... Bacterial_Growth Bacterial Growth and Replication Folic_Acid->Bacterial_Growth Essential for

Mechanism of this compound's bacteriostatic action.

Experimental Workflow: From Battlefield Injury to Treatment

The following diagram illustrates the typical workflow for the treatment of a wounded soldier during World War II, incorporating the use of this compound.

Wound_Treatment_Workflow cluster_field Battlefield / Aid Station cluster_hospital Field Hospital Wounding Soldier Wounded Initial_Treatment Initial First Aid: - Hemorrhage Control - Topical this compound - Oral Sulfadiazine Wounding->Initial_Treatment Surgical_Intervention Surgical Debridement Initial_Treatment->Surgical_Intervention Evacuation Continued_Therapy Continued Sulfonamide Therapy (Oral/Parenteral) Surgical_Intervention->Continued_Therapy Delayed_Closure Delayed Wound Closure Continued_Therapy->Delayed_Closure

WWII battlefield wound treatment workflow.

Conclusion

The introduction of this compound during World War II represented a paradigm shift in the treatment of war wounds, dramatically reducing mortality and morbidity from bacterial infections. While not as potent as penicillin, which would later supersede it, this compound was the first widely available antimicrobial agent that provided a systemic defense against infection. The historical data, though not from controlled clinical trials, strongly supports its effectiveness in reducing the incidence and severity of wound infections, particularly gas gangrene. The "experimental" use of this compound in the battlefield and field hospitals laid the groundwork for the modern use of antibiotics in trauma care.

References

Safety Operating Guide

Safeguarding Research: A Procedural Guide to Sulfanilamide Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in scientific research and drug development, the proper management and disposal of chemical compounds like sulfanilamide are paramount to ensuring a safe working environment and maintaining environmental integrity. Adherence to established disposal protocols minimizes risks and ensures compliance with regulatory standards. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure and ensures personal safety.

  • Eye Protection : Wear tightly fitting safety goggles.[1][2]

  • Hand Protection : Use chemical-resistant gloves that have been inspected before use.[1][3][4]

  • Body Protection : Wear a lab coat or other protective clothing.[5][6]

  • Respiratory Protection : In situations where dust may be generated, use a respirator.[3][4][6]

Always handle this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust.[1][3][6] Avoid generating dust during handling and cleanup.[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with national and local regulations.[7] It is imperative to treat this compound as hazardous waste and arrange for its collection by a specialized disposal company.[3][4][6]

  • Waste Segregation and Collection :

    • Do not mix this compound waste with other waste streams.[1][7]

    • Collect all solid this compound waste and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[1][5]

    • For solutions containing this compound, collect them in a designated, sealed, and clearly labeled hazardous waste container for liquids.[8]

  • Container Management :

    • Use a container that is compatible with the chemical, such as a high-density polyethylene (HDPE) container.[1]

    • Ensure the container is in good condition with a secure, leak-proof lid.[1]

    • Clearly label the container as "Hazardous Waste" and include the full chemical name, "this compound".[1][9]

  • Storage of Chemical Waste :

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1][9]

    • Keep the container away from incompatible materials, such as strong oxidizing agents.[5]

  • Engage a Licensed Waste Disposal Contractor :

    • The ultimate disposal of this compound should be handled by a licensed and reputable chemical waste management company.[3][8] These companies are equipped to manage the transport and disposal of hazardous chemical waste in compliance with environmental regulations.[8]

Spill Containment and Cleanup

In the event of a this compound spill, immediate and appropriate action is necessary to prevent its spread and protect personnel.

  • For Dry Spills :

    • Avoid generating dust.[5]

    • Use dry clean-up procedures.[5]

    • Carefully sweep or scoop up the material.[3][4]

    • Place the collected material into a suitable, labeled container for waste disposal.[3][4][5]

  • For Wet Spills (Solutions) :

    • Contain the spillage to prevent it from entering drains or water courses.[5]

    • Absorb the liquid with an inert material (e.g., sand, vermiculite).

    • Shovel the absorbed material into a labeled container for disposal.[5]

    • Wash the spill area with water, but prevent the runoff from entering drains.[5]

Summary of Disposal Methods

Disposal MethodDescriptionKey Considerations
Incineration Burning the chemical waste at high temperatures in a licensed apparatus. This is often done after mixing with a suitable combustible solvent.[3][5]This is a preferred method for many organic compounds as it leads to complete destruction. Requires a specialized incinerator equipped with afterburners and scrubbers to handle potentially toxic fumes.[3]
Licensed Landfill Burial of the chemical waste in a designated and licensed landfill for hazardous materials.[5]The landfill must be officially approved for hazardous waste disposal.[10] This method is used when incineration is not a viable option.
Professional Disposal Service Contracting a licensed chemical waste management company to handle all aspects of disposal, from collection to final treatment.[3][8]This is the most recommended and safest approach, ensuring compliance with all regulations.[8][10]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_id Waste Identification cluster_collection Collection & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid collect_solid Collect in a dedicated, labeled solid hazardous waste container solid_waste->collect_solid collect_liquid Collect in a dedicated, labeled liquid hazardous waste container liquid_waste->collect_liquid storage Store container in a designated, secure waste accumulation area collect_solid->storage collect_liquid->storage contact_vendor Arrange for collection by a licensed waste disposal company storage->contact_vendor disposal Final Disposal by Vendor (e.g., Incineration) contact_vendor->disposal

Disposal Decision Workflow for this compound

References

Essential Safety and Operational Guide for Handling Sulfanilamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with sulfanilamide. The following procedures for personal protective equipment, handling, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

PPE CategoryRecommended EquipmentSpecifications and Standards
Eye Protection Chemical safety goggles or glasses.[1][2]Should meet European standard EN 166 or equivalent.[3]
Hand Protection Protective gloves.[1][2][3][4]Inspect gloves prior to use and use proper removal techniques.[5][6] For undissolved solid substances, butyl gloves may be suitable.[7]
Body Protection Wear suitable protective clothing, such as a lab coat or long-sleeved clothing.[1][2][4] For large spills, a full suit may be necessary.Work clothes should be laundered separately.[8]
Respiratory Protection A dust mask is recommended to avoid inhalation of powder.[1]For nuisance levels of dust, a type N95 (US) or type P1 (EN 143) dust mask can be used.[5] For higher concentrations, a NIOSH/MSHA or European Standard EN 149:2001 approved respirator should be used.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Inspect incoming containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated area.[3][4][7]

  • Keep containers tightly closed and protected from direct sunlight and moisture.[1][3][9]

  • Store away from incompatible materials such as strong oxidizers.[1][4][7][10]

2. Preparation and Handling:

  • Work in a well-ventilated area, such as a chemical fume hood, to prevent the formation and inhalation of dust.[1][3][7][8]

  • Ensure that an emergency eyewash station and safety shower are readily accessible in the immediate vicinity of any potential exposure.[1][3]

  • Don all required personal protective equipment (PPE) before handling.

  • Avoid all personal contact, including inhalation of dust.[8]

  • Do not eat, drink, or smoke in the handling area.[1][8][10]

  • Wash hands thoroughly with soap and water after handling.[8]

3. Spill Response:

  • In case of a spill, evacuate unnecessary personnel from the area.[1][10]

  • For small spills, sweep up the solid material, taking care not to create dust, and place it into a suitable, sealed container for disposal.[3][4][7]

  • Ventilate the area and wash the spill site after the material has been collected.[4]

  • For larger spills, a self-contained breathing apparatus may be necessary.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: this compound waste should be treated as chemical waste.

  • Container Disposal: Empty containers may retain product residue and should be handled with care.[8] Do not reuse empty containers.[9]

  • Disposal Method: Dispose of this compound waste in accordance with local, state, and federal regulations.[1] This often involves transferring the waste to a suitable container and arranging for collection by a specialized disposal company.[6][11] In some cases, incineration at an EPA-approved hazardous waste facility may be an option.[12] Do not let the product enter drains or the environment.[6][7]

This compound Handling Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

start Start: Receive This compound storage Store in Cool, Dry, Well-Ventilated Area start->storage prep Prepare for Handling: Don PPE storage->prep handling Handle in Ventilated Area (e.g., Fume Hood) prep->handling spill Spill Occurs? handling->spill cleanup Execute Spill Cleanup Procedure spill->cleanup Yes use Use in Experiment spill->use No cleanup->handling waste_collection Collect Waste in Sealed Container use->waste_collection decontaminate Decontaminate Work Area & Remove PPE waste_collection->decontaminate disposal Dispose of Waste via Licensed Contractor decontaminate->disposal end End disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sulfanilamide
Reactant of Route 2
Sulfanilamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.